Technical Documentation Center

Methyl 1,4-oxazepane-5-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 1,4-oxazepane-5-carboxylate
  • CAS: 1779649-65-8

Core Science & Biosynthesis

Foundational

Methyl 1,4-oxazepane-5-carboxylate chemical structure and properties

An In-Depth Technical Guide to Methyl 1,4-Oxazepane-5-carboxylate: Structure, Properties, and Synthesis Abstract The 1,4-oxazepane scaffold is a seven-membered saturated heterocycle that has garnered significant interest...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl 1,4-Oxazepane-5-carboxylate: Structure, Properties, and Synthesis

Abstract

The 1,4-oxazepane scaffold is a seven-membered saturated heterocycle that has garnered significant interest in medicinal chemistry due to its unique three-dimensional structure and desirable physicochemical properties.[1][2] This structural motif is a key component in a variety of pharmacologically active compounds, including potent ligands for dopamine receptors and potential anti-inflammatory agents.[3][4] This guide provides a comprehensive technical overview of a key derivative, Methyl 1,4-oxazepane-5-carboxylate, a versatile building block for drug discovery and development. We will explore its chemical structure, physicochemical properties, detailed synthetic methodologies with mechanistic insights, and its applications in the synthesis of novel therapeutic agents.

Chemical Structure and Identifiers

Methyl 1,4-oxazepane-5-carboxylate possesses a seven-membered ring containing an oxygen atom at position 1 and a nitrogen atom at position 4. The methyl carboxylate group is located at the 5-position. The non-planar ring can adopt several conformations, with a chair-like conformation generally being the most energetically favorable.[1]

The presence of two heteroatoms and a chiral center at the C5 position makes this molecule a valuable and stereochemically rich scaffold for library synthesis.

Caption: 2D Chemical Structure of Methyl 1,4-oxazepane-5-carboxylate.

Table 1: Structural and Chemical Identifiers

IdentifierValueSource
IUPAC Name methyl 1,4-oxazepane-5-carboxylate[5]
CAS Number 1779649-65-8[5]
Molecular Formula C₇H₁₃NO₃[5][6]
Molecular Weight 159.18 g/mol [5][7]
Canonical SMILES COC(=O)C1CCOCCN1[5][6]
InChI Key FXDMGMAWGOGVCR-UHFFFAOYSA-N[5][6]

Physicochemical Properties

The physicochemical properties of Methyl 1,4-oxazepane-5-carboxylate are critical for its application in synthesis and drug formulation. The data presented below are computationally predicted values, which provide a reliable estimate for experimental design.

Table 2: Predicted Physicochemical Properties

PropertyValueSource
XLogP3-AA -0.3[5][7]
Topological Polar Surface Area 47.6 Ų[5][7]
Hydrogen Bond Donor Count 1[7]
Hydrogen Bond Acceptor Count 4[5]
Rotatable Bond Count 2[5]
Complexity 138[5][7]
Monoisotopic Mass 159.08954328 Da[5][6]

Synthesis and Mechanistic Insights

The synthesis of chiral 1,4-oxazepane-5-carboxylic acids and their esters often employs a solid-phase approach, which is highly amenable to library generation for high-throughput screening.[8] A robust method starts from a polymer-supported amino acid, such as homoserine, which provides the necessary backbone and stereocenter.[9][10]

Causality in Synthetic Strategy:

  • Solid Support (Wang Resin): The use of a solid support like Wang resin simplifies the purification process immensely. Intermediates are retained on the resin, and excess reagents or by-products are simply washed away, eliminating the need for tedious column chromatography after each step.[8]

  • Fmoc Protection: The fluorenylmethyloxycarbonyl (Fmoc) group is used to protect the amine of homoserine. Its key advantage is its base-lability (cleaved by piperidine), which allows for orthogonal deprotection strategies, leaving acid-labile protecting groups (like tBu on a side chain) and the final resin linkage intact.[8]

  • N-Sulfonylation: Introduction of a nitrobenzenesulfonyl group serves a dual purpose. It activates the nitrogen for subsequent alkylation and acts as a protecting group.

  • Intramolecular Cyclization & Cleavage: The final step involves cleavage from the resin using a strong acid like trifluoroacetic acid (TFA). The choice of a scavenger, such as triethylsilane (Et₃SiH), is critical. In the absence of a reducing agent, TFA cleavage can lead to undesired lactonization. The presence of Et₃SiH promotes the reductive cleavage and subsequent intramolecular cyclization to form the desired 1,4-oxazepane ring.[9][10] This step simultaneously deprotects side chains and releases the final product.

Caption: General workflow for the solid-phase synthesis of 1,4-oxazepane derivatives.

Structural Elucidation and Spectroscopic Analysis

Characterization of Methyl 1,4-oxazepane-5-carboxylate relies on standard spectroscopic techniques. While a specific spectrum for this exact compound is not publicly available, expected data can be reliably inferred from closely related 1,4-oxazepine and benzimidazole-fused 1,4-oxazepine structures.[11][12]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the seven-membered ring protons, typically in the range of 2.5-4.5 ppm. The methoxy group (–OCH₃) will present as a sharp singlet around 3.7 ppm. The proton at the C5 position (adjacent to the ester) would likely appear as a multiplet. The N-H proton signal would appear as a broad singlet.

  • ¹³C NMR: The carbon spectrum will show a signal for the carbonyl carbon of the ester group around 170-175 ppm. The methoxy carbon will resonate around 52 ppm. Carbons adjacent to the nitrogen and oxygen atoms within the ring will appear in the 40-80 ppm range.

  • IR Spectroscopy: Key absorption bands would include a strong C=O stretch for the ester at approximately 1735 cm⁻¹, C-O stretches around 1100-1250 cm⁻¹, and an N-H stretch around 3300-3400 cm⁻¹.

  • Mass Spectrometry: Electrospray ionization (ESI-MS) would show the protonated molecular ion [M+H]⁺ at m/z 160.0968.[6]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionAtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
--OCH₃~3.7 (s, 3H)~52Methyl ester group
--C=O-~172Ester carbonyl
5CHMultiplet~55-60Chiral center adjacent to ester
2, 3, 6, 7CH₂2.5 - 4.5 (multiplets)40-80Ring methylene groups
4NHBroad singlet-Amine proton

Applications in Drug Discovery

The 1,4-oxazepane scaffold is a privileged structure in medicinal chemistry, primarily due to its ability to present substituents in a well-defined three-dimensional space, which is crucial for specific interactions with biological targets.[4]

  • Dopamine Receptor Ligands: Derivatives of 1,4-oxazepane have been synthesized and evaluated as selective ligands for the dopamine D4 receptor.[3] This receptor is a target for therapeutic intervention in neurological and psychiatric conditions, making this scaffold a valuable starting point for the development of novel antipsychotics or cognitive enhancers.

  • Anti-inflammatory Agents: In silico docking studies have shown that certain 1,4-oxazepine derivatives exhibit strong binding affinities for the cyclooxygenase-2 (COX-2) enzyme.[4] Their binding energies were found to be comparable or even superior to established COX-2 inhibitors like celecoxib. This suggests their potential as a novel class of anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs.[4]

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates COX2->Prostaglandins Catalyzes Oxazepane_Derivative 1,4-Oxazepane Derivative Oxazepane_Derivative->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by 1,4-Oxazepane derivatives.

Experimental Protocols

The following is a representative protocol for the solid-phase synthesis of a 1,4-oxazepane-5-carboxylic acid, adapted from published methodologies.[8][9]

Protocol: Solid-Phase Synthesis of 1,4-Oxazepane-5-Carboxylic Acid

1. Resin Preparation and Amino Acid Immobilization: a. Swell Wang resin (1 g, 1 mmol) in dichloromethane (DCM, 10 mL) for 30 minutes in a peptide synthesis vessel. b. Drain the DCM. In a separate flask, dissolve Fmoc-L-Homoserine(tBu)-OH (4 eq, 4.0 mmol) and DMAP (0.1 eq, 0.1 mmol) in dimethylformamide (DMF, 5 mL). c. Add the amino acid solution to the resin, followed by N,N'-diisopropylcarbodiimide (DIC, 4 eq, 4.0 mmol). d. Agitate the mixture at room temperature for 4 hours. e. Drain the solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL). Dry the resin under vacuum.

2. Fmoc Deprotection: a. Add 20% piperidine in DMF (10 mL) to the resin. b. Agitate for 20 minutes at room temperature. c. Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

3. N-Sulfonylation: a. In a separate flask, dissolve 2-nitrobenzenesulfonyl chloride (3 eq) in DMF. b. Add this solution to the resin, followed by a suitable base (e.g., diisopropylethylamine, 5 eq). c. Agitate for 2 hours at room temperature, then wash with DMF and DCM.

4. N-Alkylation: a. Dissolve the appropriate 2-bromoacetophenone derivative (5 eq) and a non-nucleophilic base (e.g., DBU, 5 eq) in DMF. b. Add the solution to the resin and agitate overnight at room temperature. c. Wash the resin with DMF, DCM, and MeOH and dry under vacuum.

5. Cleavage and Cyclization: a. Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triethylsilane (Et₃SiH) / DCM (e.g., 95:2.5:2.5 v/v). b. Add the cleavage cocktail (10 mL) to the resin and agitate for 2-3 hours at room temperature. c. Filter the cleavage solution into a clean flask and wash the resin with fresh cocktail (2 x 2 mL). d. Concentrate the combined filtrates under reduced pressure.

6. Purification: a. Precipitate the crude product by adding cold diethyl ether. b. Centrifuge to pellet the solid and decant the ether. Wash the pellet with cold ether (2x). c. Dry the crude product under vacuum. d. Purify the final 1,4-oxazepane-5-carboxylic acid derivative by reverse-phase high-performance liquid chromatography (RP-HPLC).

7. Esterification (Post-Purification): a. Dissolve the purified carboxylic acid in methanol. b. Add a catalytic amount of strong acid (e.g., H₂SO₄) or use a reagent like trimethylsilyldiazomethane for a milder reaction. c. Monitor the reaction by TLC or LC-MS until completion. d. Remove the solvent and purify as necessary to yield Methyl 1,4-oxazepane-5-carboxylate.

Conclusion

Methyl 1,4-oxazepane-5-carboxylate is a functionally rich and stereochemically important building block. Its synthesis is well-established through solid-phase methods, allowing for the generation of diverse derivatives. The inherent properties of the 1,4-oxazepane scaffold make it a highly attractive core for modern drug discovery programs, with demonstrated potential in developing treatments for neurological disorders and inflammatory diseases. This guide provides the foundational knowledge required for researchers and scientists to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.

References

  • Application Notes and Protocols for the Solid-Phase Synthesis of 1,4-Oxazepane Derivatives - Benchchem.
  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model | Journal of Medicinal Chemistry - ACS Publications.
  • An In-Depth Technical Guide on the Core Properties and Structure of 1,4-Oxazepane - Benchchem.
  • Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC - PubMed Central.
  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. (2020). RSC Advances.
  • methyl 1,4-oxazepane-5-carboxylate 1779649-65-8 wiki - Guidechem.
  • Comparative Docking Analysis of 1,4-Oxazepane Derivatives in Drug Discovery - Benchchem.
  • Methyl 1,4-oxazepane-5-carboxylate (C7H13NO3) - PubChemLite.
  • Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - MDPI.
  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing).
  • Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines - MDPI.
  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes - ChemRxiv.
  • Methyl 1,4-oxazepane-2-carboxylate | C7H13NO3 | CID 56972833 - PubChem.

Sources

Exploratory

An In-depth Technical Guide to 1,4-Oxazepane-5-carboxylic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 1,4-oxazepane-5-carboxylic acid methyl ester, a heterocyclic compound of interest in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,4-oxazepane-5-carboxylic acid methyl ester, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. We will delve into its chemical properties, propose a robust synthetic pathway, discuss its potential applications, and provide essential safety information.

Core Molecular Attributes

1,4-Oxazepane-5-carboxylic acid methyl ester is a saturated seven-membered heterocycle containing both oxygen and nitrogen atoms. This structural motif is of significant interest in drug discovery due to its conformational flexibility and potential to interact with various biological targets.

Key Identifiers and Properties
PropertyValueSource
IUPAC Name methyl 1,4-oxazepane-5-carboxylateGuidechem[1]
CAS Number 1779649-65-8Guidechem[1]
Molecular Formula C₇H₁₃NO₃Guidechem[1]
Molecular Weight 159.185 g/mol Guidechem[1]
Canonical SMILES COC(=O)C1CCOCCN1Guidechem[1]
Computed Physicochemical Data

The following table summarizes key computed physicochemical properties, which are valuable in predicting the compound's behavior in various biological and chemical systems.

PropertyValueSource
XLogP3-AA -0.3PubChemLite[2]
Topological Polar Surface Area 47.6 ŲGuidechem[1]
Hydrogen Bond Donor Count 1Guidechem[1]
Hydrogen Bond Acceptor Count 4Guidechem[1]
Rotatable Bond Count 2Guidechem[1]

Synthesis and Characterization

Proposed Synthetic Pathway: Fischer Esterification

The most direct method to obtain the target methyl ester is through the Fischer esterification of the corresponding carboxylic acid.[4] This acid-catalyzed reaction is a cornerstone of organic synthesis for converting carboxylic acids and alcohols into esters.[4]

Synthetic Pathway 1_4_oxazepane_5_carboxylic_acid 1,4-Oxazepane-5-carboxylic acid Reaction Fischer Esterification 1_4_oxazepane_5_carboxylic_acid->Reaction Methanol Methanol (excess) Methanol->Reaction Acid_Catalyst H₂SO₄ or TsOH Acid_Catalyst->Reaction Methyl_ester methyl 1,4-oxazepane-5-carboxylate Reaction->Methyl_ester Water Water Reaction->Water

Caption: Proposed synthesis of methyl 1,4-oxazepane-5-carboxylate via Fischer esterification.

Experimental Protocol: Fischer Esterification

The following is a generalized, yet detailed, protocol for the esterification of 1,4-oxazepane-5-carboxylic acid.

Materials:

  • 1,4-Oxazepane-5-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-oxazepane-5-carboxylic acid in a large excess of anhydrous methanol.

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dilute the residue with an organic solvent and water.

    • Carefully neutralize the aqueous layer with a saturated sodium bicarbonate solution until the effervescence ceases.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude methyl ester. Further purification can be achieved by column chromatography on silica gel.

Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. While specific spectral data for the title compound is not available, the following techniques are standard for this type of molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show a characteristic singlet for the methyl ester protons around 3.7 ppm.[5] The protons on the oxazepane ring will exhibit complex multiplets in the aliphatic region.

    • ¹³C NMR: A resonance for the ester carbonyl carbon is expected in the range of 165-190 ppm.[6] The methyl ester carbon should appear around 50-60 ppm.[6]

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ester group is expected around 1735 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight.

Applications in Research and Drug Development

The 1,4-oxazepane scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[3] Derivatives of this heterocyclic system have been investigated for various therapeutic applications.

Potential Therapeutic Areas
  • Central Nervous System (CNS) Disorders: The conformational flexibility of the seven-membered ring allows for optimal binding to various CNS receptors. Related compounds have been explored as anticonvulsants.[3]

  • Infectious Diseases: The 1,4-oxazepane nucleus has been incorporated into antifungal agents.[3]

  • Inflammatory Diseases: Certain derivatives have been investigated for the treatment of inflammatory conditions such as inflammatory bowel disease and lupus nephritis.[3]

The methyl ester of 1,4-oxazepane-5-carboxylic acid serves as a key building block for the synthesis of more complex molecules. The ester functionality can be readily converted to other functional groups, such as amides or can be reduced to an alcohol, allowing for the generation of diverse chemical libraries for drug discovery screening.

Safety and Handling

A specific Safety Data Sheet (SDS) for methyl 1,4-oxazepane-5-carboxylate is not publicly available. However, based on the safety profiles of structurally related compounds, the following precautions are recommended.

General Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling the compound.[7][8]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust.[7]

  • Avoid Contact: Avoid contact with skin and eyes.[7] In case of contact, rinse immediately with plenty of water.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Hazard Classification (Inferred)

Based on related structures, the compound may be classified with the following hazards. It is crucial to handle it as a potentially hazardous substance until a formal toxicological assessment is available.

  • Skin Irritation

  • Eye Irritation

  • Respiratory Irritation

Conclusion

1,4-Oxazepane-5-carboxylic acid methyl ester is a valuable heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. While detailed experimental data for this specific molecule is limited in the public domain, its synthesis can be reliably achieved through standard esterification of the corresponding carboxylic acid. The 1,4-oxazepane scaffold is a proven pharmacophore, and this methyl ester derivative provides a versatile starting point for the development of novel therapeutic agents. As with any chemical substance, appropriate safety precautions should be taken during its handling and use.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Králová, P., Lemrová, B., Maloň, M., & Soural, M. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(60), 35906–35916. [Link]

  • PubChemLite. (n.d.). Methyl 1,4-oxazepane-5-carboxylate (C7H13NO3). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S6. 13 C-NMR spectrum of methyl.... Retrieved from [Link]

  • Beilstein Journals. (2022, January 12). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]

  • Beilstein Journals. (2022, January 12). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]

  • GCRIS. (n.d.). STUDIES TOWARD THE ASYMMETRIC SYNTHESIS OF ESTER FUNCTIONALIZED NOVEL 1,4-OXAZEPINE-5-ONE DERIVATIVES. Retrieved from [Link]

  • MDPI. (2025, April 30). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold.1–6. Retrieved from [Link]

  • RSC Publishing. (2020, September 30). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Retrieved from [Link]

  • PMC. (n.d.). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. Retrieved from [Link]

  • ChemRxiv. (2025, November 6). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Retrieved from [Link]

  • PMC. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US20120220798A1 - Method for carboxylic acid esterification.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

Sources

Foundational

Pharmacophore Properties of 1,4-Oxazepane Scaffolds in Drug Discovery

[1] Executive Summary: The Homomorpholine Advantage In the pursuit of novel chemical entities (NCEs), the 1,4-oxazepane scaffold represents a strategic "sweet spot" between the rigidity of morpholine and the flexibility...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Homomorpholine Advantage

In the pursuit of novel chemical entities (NCEs), the 1,4-oxazepane scaffold represents a strategic "sweet spot" between the rigidity of morpholine and the flexibility of acyclic amines. Often termed "homomorpholine," this seven-membered saturated heterocycle offers a unique three-dimensional volume that allows medicinal chemists to fine-tune physicochemical properties—specifically lipophilicity (LogP) and metabolic stability—while accessing vectors for target engagement that are geometrically distinct from their six-membered counterparts.

This guide details the structural dynamics, pharmacophore mapping, and synthetic accessibility of 1,4-oxazepanes, providing a roadmap for their deployment in high-value targets such as GPCRs (Dopamine D4) and peptidomimetics.

Part 1: Structural & Conformational Dynamics

The Seven-Membered Ring Puckering

Unlike the chair-locked morpholine, the 1,4-oxazepane ring exists in a dynamic equilibrium of puckered conformations. The most energetically favorable state is typically a twisted chair , but the energy barrier to access twist-boat forms is relatively low (approx. 3–5 kcal/mol).

  • Medicinal Implication: This flexibility allows the scaffold to adopt an "induced fit" within a binding pocket, potentially increasing residence time by accommodating slight shifts in protein side chains.

  • Entropic Penalty: While flexibility aids fitting, it incurs an entropic cost upon binding. Successful optimization often involves substituting positions C2, C6, or C7 to bias the conformational population toward the bioactive shape.

Physicochemical Profile vs. Morpholine
PropertyMorpholine (6-membered)1,4-Oxazepane (7-membered)Impact on Drug Design
LogP Lower (More Polar)Higher (+0.5 to +1.0 unit)Improved membrane permeability; useful for CNS penetration.
pKa (Conj. Acid) ~8.3~9.5 - 10.0 (Unsubst.)Higher basicity requires modulation (e.g., N-arylation) to prevent lysosomal trapping.
Metabolic Stability HighModerate to HighThe extra methylene group introduces a potential site for CYP450 oxidation, manageable via fluorination.
Vector Geometry Linear/Planar biasAngular/3D biasAccesses sub-pockets orthogonal to the primary binding axis.

Part 2: Pharmacophore Mapping & Vector Analysis

The 1,4-oxazepane scaffold provides three distinct vectors for pharmacophore installation.

The Pharmacophore Triad
  • Vector N4 (The Anchor): The nitrogen atom serves as the primary attachment point for aromatic warheads or solubilizing groups. In GPCR ligands (e.g., D4 antagonists), N4 is often benzylated or arylated.

  • Vector O1 (The Modulator): The oxygen atom acts as a weak Hydrogen Bond Acceptor (HBA). Its position relative to N4 (1,4-relationship) creates a specific dipole moment that differs from the 1,4-diazepine (two nitrogens), altering the electronic landscape of the binding face.

  • Vector C2/C3/C5/C6/C7 (The Stereocenters): Unlike morpholine, where substitution is often limited to C2/C3, the oxazepane ring offers five carbon positions for chiral derivatization. C2 and C7 are particularly powerful for controlling ring puckering.

Visualization: Pharmacophore Connectivity

The following diagram illustrates the logical flow from the core scaffold to its functional applications.

Oxazepane_Pharmacophore Core 1,4-Oxazepane Core (C5H11NO) N4 Vector N4 (Basic Center) Core->N4 O1 Vector O1 (H-Bond Acceptor) Core->O1 C_Skel Carbon Skeleton (C2, C3, C5-C7) Core->C_Skel Solubility Solubility/pK_a Modulation N4->Solubility Binding Primary Binding Interaction (Salt Bridge) N4->Binding Dipole Dipole Orientation (Electronic Profile) O1->Dipole Stereo Chiral Vectors (Conformational Lock) C_Skel->Stereo GPCR GPCR Ligands (e.g., Dopamine D4) Binding->GPCR Dipole->GPCR PepMim Peptidomimetics (Beta-Turn Inducers) Stereo->PepMim

Caption: Pharmacophore vectors of the 1,4-oxazepane scaffold and their downstream impact on biological activity and application.

Part 3: Synthetic Accessibility & Protocols[2]

Reliable synthesis is the bedrock of scaffold adoption. While ring expansion (Schmidt reaction) is possible, intramolecular cyclization of amino alcohols remains the most robust method for generating diverse libraries.

Experimental Protocol: Cyclization of Chiral Amino Alcohols

Objective: Synthesis of (S)-2-methyl-1,4-oxazepane (Model System). Rationale: This method utilizes the inherent chirality of the amino acid precursor, avoiding expensive chiral resolution steps later.

Materials
  • Precursor: (S)-3-amino-1-butanol derivative (N-protected, e.g., N-Boc or N-Benzyl).

  • Reagent: 1,3-dibromopropane (for double alkylation) or 3-bromo-1-propanol (for Mitsunobu).

  • Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

  • Solvent: Anhydrous DMF or THF.[1]

Step-by-Step Methodology
  • N-Alkylation (If starting from amine):

    • Dissolve N-benzyl-(S)-3-amino-1-butanol (1.0 eq) in anhydrous DMF.

    • Add K2CO3 (3.0 eq) and 1,3-dibromopropane (1.2 eq).

    • Heat to 60°C for 12 hours. Monitor via TLC/LC-MS.[1]

    • Mechanism:[2] This forms the acyclic intermediate with a pendant leaving group.

  • Cyclization (Intramolecular Etherification):

    • Critical Step: High dilution is required to prevent intermolecular polymerization.

    • Add the intermediate slowly (syringe pump, 4h) to a suspension of NaH (2.0 eq) in refluxing THF.

    • Observation: The formation of the 7-membered ring is kinetically slower than 5- or 6-membered rings; maintaining reflux is essential.

  • Work-up & Purification:

    • Quench with saturated NH4Cl. Extract with EtOAc.

    • Purify via Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).

    • Validation: 1H NMR must show distinct diastereotopic protons at C2/C3/C5/C6/C7, confirming the rigidified ring structure.

Synthetic Workflow Diagram

Synthesis_Workflow Start Amino Alcohol (Chiral Precursor) Step1 N-Protection / Functionalization Start->Step1 Step2 Alkylation with C3-Linker Step1->Step2 Step3 Cyclization (High Dilution) Step2->Step3 Prod 1,4-Oxazepane Scaffold Step3->Prod

Caption: General synthetic route for accessing chiral 1,4-oxazepane scaffolds via amino-alcohol cyclization.

Part 4: Case Studies & Applications

Dopamine D4 Receptor Selectivity

The D4 receptor is a target for antipsychotics (schizophrenia) with reduced extrapyramidal side effects.[3][4]

  • The Challenge: Differentiating D4 from D2 (high homology).

  • The Solution: 2,4-disubstituted 1,4-oxazepanes.

  • Mechanism: The 7-membered ring projects the N-benzyl group (Vector N4) and the C2-substituent into a specific orientation that clashes with the tighter D2 binding pocket but fits the D4 pocket.

  • Data: Studies show that replacing a morpholine core with an oxazepane core can improve D4 selectivity by >10-fold due to the altered vector projection of the cationic nitrogen [1][3].

Peptidomimetics: The Beta-Turn Inducer[6][7]
  • Concept: Beta-turns are critical recognition motifs in protein-protein interactions (PPIs).

  • Application: 1,4-oxazepane amino acids (e.g., derived from serine/homoserine) act as constrained dipeptide isosteres.

  • Structural Logic: When incorporated into a peptide backbone (specifically at the

    
     position), the oxazepane ring forces the backbone into a kink, mimicking the geometry of a Type II' 
    
    
    
    -turn. This has been validated in solid-phase synthesis of cyclic peptides [4].

References

  • Journal of Medicinal Chemistry. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Retrieved from [Link]

  • ChemRxiv. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Retrieved from [Link]

Sources

Exploratory

Technical Monograph: Methyl 1,4-oxazepane-5-carboxylate

PubChem CID: 84048302 Molecular Formula: C₇H₁₃NO₃ Class: Medium-Sized Heterocycles / Peptidomimetic Scaffolds Executive Summary & Chemical Architecture Methyl 1,4-oxazepane-5-carboxylate represents a privileged scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

PubChem CID: 84048302 Molecular Formula: C₇H₁₃NO₃ Class: Medium-Sized Heterocycles / Peptidomimetic Scaffolds

Executive Summary & Chemical Architecture

Methyl 1,4-oxazepane-5-carboxylate represents a privileged scaffold in modern medicinal chemistry, specifically within the domain of Fragment-Based Drug Discovery (FBDD) . Unlike common 5- or 6-membered rings (pyrrolidines, morpholines), the 7-membered oxazepane ring introduces unique conformational flexibility—specifically a low-energy twisted chair conformation —that allows it to mimic peptide secondary structures such as


-turns and 

-turns.

This guide details the synthesis, conformational analysis, and application of this scaffold. It focuses on its utility as a constrained amino acid surrogate, capable of locking bioactive conformations in protease inhibitors and GPCR ligands.

Physicochemical Profile[1][2][3][4][5][6]
PropertyValueContext
Molecular Weight 159.18 g/mol Ideal for Fragment-Based Design (Rule of 3 compliant)
Topological Polar Surface Area 49.6 ŲFavorable for membrane permeability
H-Bond Donors/Acceptors 1 / 3Balanced profile for receptor interaction
Stereochemistry Chiral (C5)Usually derived from L-Homoserine (S-configuration)
Ring Conformation Twisted ChairCritical for peptidomimetic alignment

Synthetic Architecture: The "Homoserine" Route

While solution-phase cyclization is possible, the most robust and versatile method for generating high-purity 1,4-oxazepane-5-carboxylates—particularly for library generation—is Solid-Phase Organic Synthesis (SPOS) utilizing polymer-supported Homoserine.

This approach minimizes purification bottlenecks and prevents racemization at the C5 center, a common issue in solution-phase reductive aminations.

Synthesis Workflow Visualization

OxazepaneSynthesis Resin Fmoc-Homoserine (Polymer Supported) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Step 1 Sulfonylation N-Sulfonylation (Activation) Deprotect->Sulfonylation Step 2: 2-NsCl Alkylation N-Alkylation (w/ α-Halo Ketones) Sulfonylation->Alkylation Step 3: Fukuyama-Mitsunobu Cleavage Acidic Cleavage (TFA/DCM) Alkylation->Cleavage Step 4 Cyclization Spontaneous Lactonization/Cyclization Cleavage->Cyclization In Situ Product Methyl 1,4-oxazepane -5-carboxylate Cyclization->Product Isolation

Figure 1: Solid-phase synthesis workflow for 1,4-oxazepane-5-carboxylate derivatives, ensuring stereochemical retention.

Detailed Experimental Protocol

Objective: Synthesis of the core scaffold from Wang Resin-bound L-Homoserine.

Reagents:

  • Wang Resin (loading ~0.7 mmol/g)

  • 2-Nitrobenzenesulfonyl chloride (2-NsCl)[1]

  • 2-Bromoacetophenone (or methyl bromoacetate for the core ester)

  • TFA (Trifluoroacetic acid)[1][2]

Step-by-Step Methodology:

  • Immobilization: Swell Fmoc-L-Homoserine-OH (3 eq) in DCM/DMF. Couple to Wang resin using DIC (3 eq) and DMAP (0.1 eq) for 12 hours. Cap unreacted sites with acetic anhydride.

  • Fmoc Removal: Treat resin with 20% piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ) and DCM (
    
    
    ).[3]
  • N-Activation (Nosylation): React the free amine with 2-NsCl (4 eq) and DIPEA (6 eq) in DCM for 2 hours. This renders the nitrogen sufficiently acidic for alkylation.

  • N-Alkylation: Treat the sulfonamide-resin with the alkylating agent (e.g., methyl bromoacetate or a ketone derivative) (5 eq) and a base (K₂CO₃ or DBU) in DMF overnight.

    • Note: This step installs the C2-C3 fragment of the ring.

  • Cleavage & Cyclization: Treat the resin with 50% TFA/DCM. The acidic environment cleaves the ether/ester linkage from the resin.

    • Mechanism:[1][4][3] The cleavage releases the hydroxyl group of the homoserine side chain, which then undergoes intramolecular nucleophilic attack on the electrophilic carbon introduced in Step 4, closing the 7-membered ring.

  • Purification: Evaporate TFA. Dissolve residue in EtOAc, wash with NaHCO₃. Purify via flash column chromatography (Hexane/EtOAc).

Structural Utility in Drug Design[1]

The primary value of Methyl 1,4-oxazepane-5-carboxylate lies in its ability to act as a conformationally restricted peptidomimetic .

Conformational Analysis

Unlike the flexible linear peptide chain, the 1,4-oxazepane ring constrains the


 and 

dihedral angles.
  • The "Twist-Chair": NMR studies (coupling constants of vicinal protons) confirm that the ring predominantly adopts a twist-chair conformation.

  • Turn Mimicry: This scaffold effectively mimics the

    
     and 
    
    
    
    positions of a
    
    
    -turn, making it an excellent replacement for Proline-Glycine sequences in inhibitor design.
Derivatization Logic (SAR)

To transition from a "building block" to a "lead compound," the scaffold offers two distinct vectors for modification:

SAR_Logic Core Methyl 1,4-oxazepane -5-carboxylate N4_Vector N4 Position (Secondary Amine) Core->N4_Vector C5_Vector C5 Position (Methyl Ester) Core->C5_Vector Amide Amide Coupling (R-COCl) N4_Vector->Amide RedAmin Reductive Amination (R-CHO) N4_Vector->RedAmin Urea Urea Formation (R-NCO) N4_Vector->Urea Hydrolysis Hydrolysis -> Acid (LiOH) C5_Vector->Hydrolysis Reduction Reduction -> Alcohol (LiBH4) C5_Vector->Reduction Heterocycle Heterocycle Formation (Oxadiazoles) Hydrolysis->Heterocycle

Figure 2: Strategic derivatization points for Structure-Activity Relationship (SAR) expansion.

Analytical Validation

To ensure the integrity of the synthesized scaffold, the following analytical markers must be verified.

NMR Signature (400 MHz, CDCl₃)[5]
  • C5-H (Chiral Center): A doublet of doublets (dd) around

    
     4.0–4.5 ppm. The coupling constants (
    
    
    
    ) here are critical for determining the axial/equatorial orientation of the carboxylate.
  • Ring Protons (C2/C3/C6/C7): Look for complex multiplets in the

    
     1.8–3.8 ppm range. The 7-membered ring flexibility often causes signal broadening unless the sample is cooled.
    
  • Methyl Ester: A sharp singlet at

    
     3.75 ppm.
    
Mass Spectrometry
  • ESI-MS: Expect a strong

    
     peak at m/z 160.1.
    
  • Fragment Pattern: Loss of the methoxy group (

    
    ) is a common fragmentation pathway.
    

References

  • BenchChem. (2025).[5][3] An In-Depth Technical Guide on the Core Properties and Structure of 1,4-Oxazepane. Retrieved from

  • Král, M., et al. (2020).[1] Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine.[1][6][2] RSC Advances, 10, 36026-36035. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 84048302. Retrieved from [Link]

  • Papadopoulos, A., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(9), 2718. Retrieved from [Link]

Sources

Foundational

Unlocking the Conformational Dynamics of 7-Membered Oxazepane Rings in Drug Discovery

The Strategic Rationale for 1,4-Oxazepane Scaffolds In modern medicinal chemistry, escaping "flatland" is a paramount objective. While the six-membered morpholine ring is a ubiquitous, well-validated saturated heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Rationale for 1,4-Oxazepane Scaffolds

In modern medicinal chemistry, escaping "flatland" is a paramount objective. While the six-membered morpholine ring is a ubiquitous, well-validated saturated heterocycle, it is often conformationally restricted to a single chair state. The 1,4-oxazepane ring, its seven-membered counterpart, represents a highly attractive alternative for .

The fundamental advantage of the oxazepane scaffold lies in its size and flexibility. The expanded carbon framework introduces a higher degree of conformational freedom, allowing the molecule to project substituents into novel three-dimensional (3D) vectors that a rigid morpholine core cannot access[1]. However, this flexibility comes with a trade-off: seven-membered rings are generally more lipophilic than their six-membered analogs, which can impact aqueous solubility and 2[2]. Understanding and controlling the conformational state of the oxazepane ring is therefore critical for rational drug design.

Table 1: Physicochemical Comparison of Morpholine vs. 1,4-Oxazepane
PropertyMorpholine (6-Membered)1,4-Oxazepane (7-Membered)Rationale for Difference
Conformational Flexibility Rigid (Defined chair)Highly flexible (Multiple low-energy states)Larger ring size reduces transannular strain, lowering barriers to pseudorotation.
3D Shape & Vectors Specific, predictable exit vectorsDiverse substituent vectorsAccessible twist-chair and boat conformations alter spatial arrangements.
Lipophilicity (LogP) Generally lowerPotentially higherThe additional methylene unit increases the hydrophobic surface area[2].
Metabolic Stability HighVariable (Often lower)Increased lipophilicity and ring size can increase susceptibility to CYP450 metabolism[2].

The Conformational Landscape of 7-Membered Rings

Unlike six-membered rings, which possess a single defined global minimum (the chair), seven-membered heterocycles like 1,4-oxazepane exist in a dynamic equilibrium of multiple conformations. The energy landscape is defined by two primary motions: pseudorotation (interconversion between conformers without passing through a fully planar transition state) and ring inversion .

The most energetically favorable state for an oxazepane ring is typically the twist-chair (TC) conformation, followed closely by the chair (C) conformation[3]. X-ray crystallographic studies of oxazepine derivatives frequently reveal the3[3]. Higher energy states, such as the twist-boat (TB) and boat (B), are usually transition states or local minima populated only when severe steric bulk forces the ring out of its preferred geometry.

ConformationalDynamics TC Twist-Chair (Global Min) C Chair (Local Min) TC->C Pseudorotation TB Twist-Boat (Higher E) TC->TB Direct Inversion C->TB Ring Inversion B Boat (Transition) TB->B Pseudorotation B->TC Relaxation

Conformational interconversion pathways of 7-membered oxazepane rings.

Analytical Workflows for Conformational Elucidation

To confidently assign the conformation of an oxazepane derivative in solution, researchers must synthesize data from multiple orthogonal techniques. Relying solely on 1D NMR is insufficient due to the rapid interconversion of conformers on the NMR timescale at room temperature.

The gold-standard approach combines Nuclear Overhauser Effect Spectroscopy (NOESY) , precise


 coupling constant analysis, and Density Functional Theory (DFT)  calculations.
  • NOESY/ROESY: Provides through-space distance constraints. Protons that are spatially close (< 5 Å) will show cross-peaks. In a twist-chair conformation, specific transannular NOE correlations become visible that would be absent in a standard chair[4].

  • J-Coupling Analysis: The Karplus equation relates the vicinal coupling constant (

    
    ) to the dihedral angle between protons. In 7-membered rings, the classical axial-axial (
    
    
    
    Hz) and equatorial-equatorial (
    
    
    Hz) relationships are often skewed by the twisting of the ring.
  • DFT Calculations: Quantum mechanical modeling is required to calculate the relative free energies (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) of the conformers and predict theoretical NMR parameters to match against experimental data.  confirms the energetically favorable states[4].
    

AnalyticalWorkflow Prep Sample Prep (Non-polar solvent) NMR 2D NMR (NOESY) Distance Constraints Prep->NMR DFT DFT (M06-2X) Energy Minimization Prep->DFT Integ Data Integration & Validation NMR->Integ r < 5 Å DFT->Integ ΔG values

Integrated NMR and DFT workflow for oxazepane conformational elucidation.

Experimental Protocol: Self-Validating Conformational Analysis

The following protocol outlines a robust, self-validating methodology for determining the solution-state conformation of a novel 1,4-oxazepane derivative. This workflow ensures that experimental observations are causally linked to theoretical models.

Step 1: Low-Temperature NMR Acquisition

Causality: At room temperature, 7-membered rings undergo rapid pseudorotation, resulting in time-averaged NMR signals. Cooling the sample below the coalescence temperature (typically -40°C to -80°C) "freezes" the conformers, allowing distinct observation of the major and minor states.

  • Dissolve 15-20 mg of the oxazepane compound in 0.6 mL of a low-freezing deuterated solvent (e.g., CD

    
    Cl
    
    
    
    or Toluene-
    
    
    ).
  • Acquire standard 1D

    
    H and 
    
    
    
    C spectra at 298 K to establish baseline purity.
  • Gradually lower the probe temperature in 10 K increments, acquiring a 1D

    
    H spectrum at each step until signal decoalescence is observed (sharp, distinct peaks for separate conformers).
    
  • At the optimal low temperature, acquire a phase-sensitive 2D NOESY (or ROESY for mid-sized molecules) with a mixing time of 300-500 ms.

Step 2: Computational Conformational Search

Causality: Molecular mechanics (MM) provides a rapid but low-accuracy sweep of the conformational space, ensuring no low-energy minima are missed before applying expensive quantum mechanical (QM) optimizations.

  • Perform a Monte Carlo or Molecular Dynamics conformational search using an MM force field (e.g., OPLS4 or MMFF94) in a continuum solvent model matching the NMR experiment.

  • Extract all unique conformers within a 5.0 kcal/mol energy window of the global minimum.

  • Subject these candidates to DFT optimization. Use the M06-2X functional with a 6-311+G(d,p) basis set. M06-2X is explicitly chosen for its superior handling of non-covalent interactions and dispersion forces, which dictate the subtle folding of 7-membered rings.

  • Perform frequency calculations to confirm all optimized structures are true minima (zero imaginary frequencies) and extract the Gibbs free energy (

    
    ).
    
Step 3: Data Integration and Validation

Causality: A theoretical model is only valid if it accurately predicts experimental reality. By mapping the DFT-derived interatomic distances onto the NOESY spectrum, the system self-validates.

  • Calculate the Boltzmann distribution of the DFT-optimized conformers at the NMR acquisition temperature.

  • For the lowest-energy conformer (often the twist-chair), measure the theoretical distances between key transannular protons in the 3D model.

  • Cross-reference these distances with the experimental NOESY cross-peaks. A strong NOE cross-peak must correspond to a DFT distance of < 3.0 Å. If a strong NOE is observed for protons that are > 5.0 Å apart in the DFT model, the assigned conformation is incorrect, and the next lowest-energy conformer must be evaluated.

  • Extract the vicinal coupling constants (

    
    ) from the low-temperature 1D 
    
    
    
    H spectrum and compare them against the theoretical dihedral angles using the generalized Karplus equation.

Conclusion

The 1,4-oxazepane ring is a privileged scaffold that offers a sophisticated alternative to traditional six-membered heterocycles. While its inherent flexibility presents analytical challenges, mastering its conformational dynamics—specifically the interplay between twist-chair and chair states—unlocks new vectors for target engagement. By employing a rigorous, integrated workflow of low-temperature NMR and high-level DFT calculations, discovery chemists can confidently harness the 3D diversity of 7-membered rings to drive the next generation of therapeutics.

References

  • Mitigating Heterocycle Metabolism in Drug Discovery - Journal of Medicinal Chemistry (ACS). 2

  • A Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design - Benchchem. 1

  • Crystal structures of methyl 3-phenyl-4,5-dihydro-1H,3H-benzo[4,5]imidazo[2,1-c][1,4]oxazepine-4-carboxylate - NIH. 3

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC. 4

Sources

Exploratory

Technical Guide: Comparative Analysis of 1,4-Oxazepane vs. 1,4-Diazepane Scaffolds in Medicinal Chemistry

Executive Summary: Escaping Flatland In the pursuit of novel intellectual property and improved physicochemical properties, medicinal chemists are increasingly moving away from planar, aromatic heterocycles (Fsp³ < 0.3)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping Flatland

In the pursuit of novel intellectual property and improved physicochemical properties, medicinal chemists are increasingly moving away from planar, aromatic heterocycles (Fsp³ < 0.3) toward saturated, three-dimensional scaffolds.[1] The seven-membered rings—specifically 1,4-oxazepane and 1,4-diazepane —occupy a "Goldilocks" zone. They offer greater conformational flexibility than morpholines or piperazines, allowing for unique vector exploration within a binding pocket, yet they remain synthetically accessible compared to larger macrocycles.

This guide provides a technical dissection of these two scaffolds, focusing on their physicochemical profiles, conformational landscapes, and synthetic pathways.[1][2]

Part 1: Physicochemical Profiling & Decision Matrix

The choice between an oxazepane and a diazepane core is rarely arbitrary; it is dictated by the specific multiparametric optimization (MPO) needs of the lead series.

Comparative Properties Table
Feature1,4-Oxazepane1,4-DiazepaneImpact on Drug Design
Basicity (pKa) ~8.4 – 9.0 (Secondary amine)~9.5 – 10.5 (Secondary amine)Diazepanes carry a higher risk of lysosomal trapping and phospholipidosis due to high pKa. Oxazepanes are often closer to physiological pH.
Lipophilicity (LogP) ModerateLow to ModerateDiazepanes are more polar due to two nitrogen atoms (H-bond donors/acceptors). Oxazepanes are more lipophilic (ether oxygen).
H-Bond Vectors 1 Acceptor (O), 1 Donor/Acceptor (N)2 Donor/Acceptors (N)Diazepanes offer more points of contact but require more desolvation energy upon binding.
Solubility Good (pH dependent)Excellent (High Fsp³)Diazepanes are often used as "solubilizing tails."
Metabolic Liability

-carbon oxidation (CYP450)
N-dealkylation, N-oxidationDiazepanes are prone to rapid N-dealkylation unless capped or sterically hindered.
Expert Insight: The pKa Modulation Strategy
  • Diazepane: The distal nitrogen (N4) often serves as a highly basic center. If hERG inhibition is a concern, this high basicity can be a liability. Capping N4 with an electron-withdrawing group (sulfonamide, urea) is a standard strategy to nullify the basicity and lock conformation.

  • Oxazepane: The ether oxygen at position 1 acts as an inductive electron-withdrawing group, slightly lowering the pKa of the N4 amine compared to a homopiperidine. This makes 1,4-oxazepane an excellent bioisostere for morpholine when a larger hydrodynamic radius is required to fill a hydrophobic pocket.

Part 2: Conformational Dynamics

Unlike the rigid chair conformation of cyclohexane (or morpholine), seven-membered rings exist in a complex energy landscape dominated by twist-chair and twist-boat conformers. This flexibility is a double-edged sword: it allows "induced fit" binding but imposes an entropic penalty.

Conformational Locking

To improve potency, chemists often "lock" these rings into a bioactive conformation using substituents.

  • Suvorexant (Belsomra): Utilizes a methyl group at the C5 position of the 1,4-diazepane ring. This methyl group forces the ring into a specific twist-boat conformation, which is critical for minimizing the entropic cost of binding to the Orexin receptor.

Visualization: Scaffold Selection Logic

The following diagram illustrates the decision process for selecting between these scaffolds based on structural and property requirements.

ScaffoldSelection Start Lead Optimization Requirement Solubility Need Solubility Boost? Start->Solubility hERG hERG Liability Present? Solubility->hERG No/Neutral Diazepane Select 1,4-Diazepane (High Solubility, High pKa) Solubility->Diazepane Yes (High Fsp3) Vector Vector Exploration? hERG->Vector No Oxazepane Select 1,4-Oxazepane (Moderate pKa, Lipophilic) hERG->Oxazepane Yes (Lower pKa) Vector->Diazepane Dual N-vectors Vector->Oxazepane Ether Vector Capping Req. N-Capping/EWG Diazepane->Capping If hERG/Metab issues

Figure 1: Decision tree for selecting between 1,4-oxazepane and 1,4-diazepane scaffolds based on ADME/Tox constraints.

Part 3: Synthetic Accessibility & Protocols

Synthesis of 7-membered rings is kinetically disfavored compared to 5- or 6-membered rings (entropy-enthalpy trade-off). While diazepanes are readily accessible via reductive amination, oxazepanes often require more forcing conditions.

Protocol A: 1,4-Diazepane Synthesis (Robust Route)

Method: Reductive Amination / Cyclization Target: General N-substituted 1,4-diazepane.

  • Reagents: Ethylenediamine derivative, 1,3-dihalopropane (or equivalent dielectrophile), Base (

    
    ), Solvent (ACN or DMF).
    
  • Expert Tip: Direct alkylation often leads to polymerization. A superior route involves the reaction of 1,2-diamines with 1,3-dicarbonyls to form a dihydro-diazepine, followed by reduction.

Step-by-Step (Reduction Route):

  • Condensation: Dissolve 1,2-diaminoethane (1.0 eq) and malondialdehyde bis(dimethylacetal) (1.0 eq) in Ethanol. Acidify with HCl. Reflux for 2h.

  • Result: Formation of the unsaturated 1,4-diazepine salt.

  • Reduction: Cool to 0°C. Add

    
     (4.0 eq) portion-wise. Stir at RT for 12h.
    
  • Workup: Quench with sat.

    
    . Extract with DCM (3x). The high polarity of the product may require continuous extraction or salting out.
    
Protocol B: 1,4-Oxazepane Synthesis (The Challenge)

Method: Intramolecular Cyclization of Amino Alcohols. Challenge: Competitive elimination or polymerization.

Step-by-Step (Modern Cyclization):

  • Precursor: N-benzyl-3-aminopropanol reacted with 2-chloroacetyl chloride to form the amide intermediate.

  • Cyclization (Key Step):

    • Dissolve the intermediate N-(3-hydroxypropyl)-2-chloroacetamide in dry THF.

    • Add NaH (60% dispersion, 1.2 eq) at 0°C slowly.

    • Note: The amide nitrogen is not nucleophilic enough; the alkoxide formed from the alcohol attacks the alkyl chloride.

    • Stir at RT for 4h.

  • Reduction: The resulting lactam (oxazepan-3-one) is reduced using

    
      in refluxing THF to yield the saturated 1,4-oxazepane.
    
  • Purification: Acid-base extraction. The N-benzyl group can be removed via hydrogenolysis (

    
    , Pd/C) to deprotect the secondary amine.
    

Part 4: Strategic Applications & Case Studies

The Suvorexant Benchmark (1,4-Diazepane)

Merck’s discovery of Suvorexant (Belsomra) is the definitive case study for the 1,4-diazepane scaffold.

  • Mechanism: Dual Orexin Receptor Antagonist (DORA).[3]

  • Design Logic: High-throughput screening identified a diazepane hit.

  • Optimization: The "magic methyl" effect. Introducing a methyl group at the C5 position (chiral) locked the diazepane into a stable conformation that perfectly matched the lipophilic pocket of the Orexin receptor.

  • Outcome: Improved potency and metabolic stability by hindering N-dealkylation.

Dopamine D4 Ligands (1,4-Oxazepane)

Research comparing morpholine vs. 1,4-oxazepane derivatives for Dopamine D4 receptor affinity demonstrated the value of "ring expansion."[4]

  • Observation: Expanding the morpholine ring to a 1,4-oxazepane allowed the ether oxygen to shift position slightly, altering the vector of the attached aryl groups.

  • Result: In specific series, the oxazepane analogs showed superior selectivity over D2 receptors compared to their morpholine counterparts, attributed to the unique spatial occupancy of the 7-membered ring.

Visualization: Synthetic Workflow

Synthesis cluster_0 1,4-Diazepane Route cluster_1 1,4-Oxazepane Route D1 1,2-Diamine D3 Cyclization (Reductive Amination) D1->D3 D2 1,3-Dielectrophile D2->D3 D4 1,4-Diazepane D3->D4 O1 Amino Alcohol O3 Amide Formation O1->O3 O2 Halo-Acetyl Chloride O2->O3 O4 Intramolecular Cyclization (NaH) O3->O4 O5 Lactam Reduction (LiAlH4) O4->O5 O6 1,4-Oxazepane O5->O6

Figure 2: Comparative synthetic workflows. Note the additional reduction step required for the robust Oxazepane route.

References

  • BenchChem. (2025).[1][4] An In-Depth Technical Guide on the Core Properties and Structure of 1,4-Oxazepane. Retrieved from

  • Whitman, D. B., et al. (2009).[5] Discovery of a Potent, CNS-Penetrant Orexin Receptor Antagonist Based on an N,N-Disubstituted-1,4-diazepane Scaffold that Promotes Sleep in Rats. ChemMedChem. Retrieved from

  • Cox, C. D., et al. (2010). Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305). Journal of Medicinal Chemistry. Retrieved from

  • Burckhardt, S., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. Retrieved from

  • Rowley, M., et al. (1996). 4-Heterocyclylpiperidines as Selective High-Affinity Ligands at the Human Dopamine D4 Receptor. Journal of Medicinal Chemistry. (Contextual reference for morpholine/oxazepane comparison).

Sources

Foundational

Hydrogen bond acceptor count for methyl 1,4-oxazepane-5-carboxylate

An In-Depth Technical Guide: Analysis of the Hydrogen Bond Acceptor Capacity of Methyl 1,4-Oxazepane-5-Carboxylate Abstract Hydrogen bonding is a cornerstone of molecular recognition, profoundly influencing the pharmacok...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Analysis of the Hydrogen Bond Acceptor Capacity of Methyl 1,4-Oxazepane-5-Carboxylate

Abstract

Hydrogen bonding is a cornerstone of molecular recognition, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. The ability of a molecule to accept hydrogen bonds is a critical parameter in drug design, impacting solubility, permeability, and target affinity. This guide provides a comprehensive technical analysis of methyl 1,4-oxazepane-5-carboxylate, a heterocyclic scaffold of interest in medicinal chemistry. We will deconstruct its molecular architecture to identify hydrogen bond acceptor sites, contextualize this count within established drug design principles, and explore the advanced computational and experimental methodologies required for a nuanced understanding of its hydrogen bonding potential.

Introduction: The Central Role of the Hydrogen Bond Acceptor

A hydrogen bond is a highly specific, non-covalent interaction between a hydrogen atom covalently bonded to a highly electronegative atom (the donor, e.g., O-H, N-H) and another nearby electronegative atom (the acceptor). The hydrogen bond acceptor (HBA) is characterized by the presence of at least one lone pair of electrons. In drug development, the number and strength of HBAs in a molecule are pivotal descriptors that govern its behavior in biological systems.

The seminal work by Christopher A. Lipinski established a set of guidelines, the "Rule of Five," to evaluate the druglikeness of a chemical compound for oral bioavailability.[1][2] One of the key tenets of this rule is that a molecule should have no more than 10 hydrogen bond acceptors.[3][4] This rule of thumb highlights the critical balance required: sufficient HBA character is needed to ensure aqueous solubility and target interaction, but an excess can hinder membrane permeability. This guide moves beyond simple enumeration to explore the qualitative and quantitative assessment of the HBA properties of methyl 1,4-oxazepane-5-carboxylate.

Molecular Profile and HBA Determination of Methyl 1,4-Oxazepane-5-Carboxylate

Methyl 1,4-oxazepane-5-carboxylate (CAS: 1779649-65-8) is a saturated seven-membered heterocycle containing both nitrogen and oxygen atoms, functionalized with a methyl ester. Its structure presents multiple potential sites for hydrogen bonding.

Physicochemical Properties

A summary of the key computed properties for this molecule is presented below.

PropertyValueSource
CAS Number 1779649-65-8Guidechem[5]
Molecular Formula C₇H₁₃NO₃Guidechem[5]
Molecular Weight 159.185 g/mol Guidechem[5]
Canonical SMILES COC(=O)C1CCOCCN1Guidechem[5], PubChemLite[6]
Hydrogen Bond Donor Count 0Computed
Hydrogen Bond Acceptor Count 4 Guidechem[5]
Topological Polar Surface Area 47.6 ŲGuidechem[5]
Structural Identification of Hydrogen Bond Acceptor Sites

The standard method for HBA enumeration, as applied in frameworks like Lipinski's rules, is to count all nitrogen and oxygen atoms.[1][7] An analysis of the molecular structure of methyl 1,4-oxazepane-5-carboxylate reveals four distinct atoms capable of acting as hydrogen bond acceptors:

  • Ether Oxygen (O1): The oxygen atom within the oxazepane ring.

  • Tertiary Amine Nitrogen (N4): The nitrogen atom within the oxazepane ring.

  • Carbonyl Oxygen (O5a): The sp²-hybridized oxygen of the ester group, which is double-bonded to the carbon.

  • Ester Oxygen (O5b): The sp³-hybridized oxygen of the ester group, which is single-bonded to the methyl group.

The diagram below visually identifies these four HBA sites on the molecule's two-dimensional structure.

HBA_Identification cluster_molecule Methyl 1,4-oxazepane-5-carboxylate cluster_labels Identified Hydrogen Bond Acceptors mol A 1. Ether Oxygen B 2. Amine Nitrogen C 3. Carbonyl Oxygen D 4. Ester Oxygen Computational_Workflow start Input: 3D Molecular Structure conformer Conformational Analysis (Find low-energy shapes) start->conformer dft Quantum Mechanics Calculation (e.g., DFT) conformer->dft mep Calculate Molecular Electrostatic Potential (MEP) dft->mep analysis Identify Potential Minima (Vmin) near N, O atoms mep->analysis output Output: Predicted HBA Strength (pKBHX scale or Interaction Energy) analysis->output

Caption: A generalized workflow for in silico HBA strength prediction.

Experimental Methods: Empirical Verification

Experimental techniques provide direct, quantitative measurements of H-bond strength, serving as the ground truth for computational models.

Core Principle: The strength of a hydrogen bond is determined by measuring the equilibrium constant for the formation of a 1:1 complex between the HBA and a reference H-bond donor in a non-coordinating solvent.

Primary Technique: Spectroscopic Titration

This is the gold standard for measuring H-bond basicity. It involves monitoring changes in a spectroscopic signal (e.g., infrared or UV-Vis) as the acceptor is titrated with a donor. [8]The data is used to calculate the association constant (Kassoc), which is often expressed on a logarithmic scale (e.g., pKBHX). [9] Detailed Experimental Protocol: FTIR-Based Determination of H-Bond Basicity

  • Objective: To quantify the H-bond acceptor strength of methyl 1,4-oxazepane-5-carboxylate by measuring its association constant with 4-fluorophenol.

  • Materials:

    • Methyl 1,4-oxazepane-5-carboxylate (analyte)

    • 4-fluorophenol (reference H-bond donor)

    • Carbon tetrachloride (CCl₄) or other inert, non-polar solvent

    • Fourier-Transform Infrared (FTIR) Spectrometer with a temperature-controlled liquid cell

  • Methodology:

    • Preparation of Stock Solutions: Prepare a stock solution of 4-fluorophenol in CCl₄ at a known, fixed concentration (e.g., 0.02 M). Prepare a series of stock solutions of the analyte in CCl₄ at varying concentrations.

    • FTIR Measurement of Donor: Record the FTIR spectrum of the 4-fluorophenol solution. Identify the sharp, distinct absorbance peak of the "free" O-H stretch, typically around 3610 cm⁻¹.

    • Titration: Create a series of solutions by mixing the fixed-concentration donor solution with varying concentrations of the analyte solution. Allow each mixture to equilibrate at a constant temperature (e.g., 298 K).

    • Spectral Acquisition: For each mixture, record the FTIR spectrum. Observe the decrease in the intensity of the free O-H peak and the concurrent appearance of a new, broader peak at a lower frequency (e.g., 3200-3500 cm⁻¹). This new peak corresponds to the hydrogen-bonded O-H···A complex.

    • Data Analysis:

      • Measure the absorbance of the free O-H peak for each concentration of the analyte.

      • Use the Beer-Lambert law to calculate the equilibrium concentrations of the free donor, the acceptor, and the hydrogen-bonded complex.

      • Calculate the association constant (Kassoc) for each analyte concentration using the formula: Kassoc = [Complex] / ([Free Donor] * [Free Acceptor])

      • The average Kassoc value is then used to determine the Gibbs free energy of association (ΔG = -RT ln(Kassoc)) or converted to a standard scale like pKBHX. [10] Other Relevant Techniques:

  • X-ray and Neutron Diffraction: In the solid state, these methods provide precise geometric data on hydrogen bonds, including donor-acceptor distances and angles, offering definitive proof of H-bond formation. [11]* NMR Spectroscopy: Changes in the chemical shift of the donor proton upon addition of an acceptor can be used to study hydrogen bonding.

Conclusion: A Holistic View for Drug Design

For methyl 1,4-oxazepane-5-carboxylate, the computationally derived hydrogen bond acceptor count is unequivocally four . This value serves as an essential descriptor for initial druglikeness assessments. However, for the medicinal chemist engaged in lead optimization, this simple count is merely the starting point.

A comprehensive analysis reveals that the four acceptor sites are not equivalent. The carbonyl oxygen is expected to be the strongest acceptor due to the resonance-stabilized negative partial charge, followed by the tertiary amine. The ether and ester oxygens are generally weaker acceptors. This qualitative ranking, which can be quantified using the computational and experimental methods described, is critical for understanding and engineering specific molecular interactions with a biological target. By leveraging this multi-faceted understanding, researchers can make more informed decisions in the design of novel therapeutics with optimized ADME properties and target affinity.

References

  • Wikipedia. (2024). Lipinski's rule of five. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]

  • Zenovel. (2025, August 12). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 21). What are the exceptions to Lipinski's Rule of 5?. Retrieved from [Link]

  • SCFBio, IIT Delhi. (n.d.). Lipinski Rule of Five. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 1,4-oxazepane-5-carboxylate (C7H13NO3). Retrieved from [Link]

  • Collaborative Drug Discovery. (2023, January 22). How does CDD count the # of hydrogen bond acceptors on molecules?. Retrieved from [Link]

  • Rowan University. (2025, July 1). Efficient Black-Box Prediction of Hydrogen-Bond-Donor and Acceptor Strength. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1,4-oxazepane-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-oxo-1,4-oxazepane-2-carboxylate. Retrieved from [Link]

  • ACS Publications. (2013, December 1). Economical and Accurate Protocol for Calculating Hydrogen-Bond-Acceptor Strengths. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • MDAnalysis. (2022, December 15). Calculating hydrogen bonds: the basics. Retrieved from [Link]

  • National Institutes of Health. (2025, April 5). Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds. Retrieved from [Link]

  • Springer Nature. (2019, September 11). Machine learning models for hydrogen bond donor and acceptor strengths using large and diverse training data generated by first-principles interaction free energies. Journal of Cheminformatics. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, July 19). Quantification of secondary electrostatic interactions in H-bonded complexes. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020, November 18). Experimental Methods and Techniques. Retrieved from [Link]

  • Rowan Newsletter on Substack. (2025, January 24). Hydrogen-Bond-Basicity Prediction Made Easy. Retrieved from [Link]

Sources

Exploratory

Solubility Profile and Solvent Interactions of Methyl 1,4-oxazepane-5-carboxylate in Organic Media

Executive Summary In modern medicinal chemistry, the drive to escape "flat" chemical space has led to the widespread adoption of saturated aza-heterocycles. The 1,4-oxazepane scaffold—a seven-membered, one-carbon homolog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the drive to escape "flat" chemical space has led to the widespread adoption of saturated aza-heterocycles. The 1,4-oxazepane scaffold—a seven-membered, one-carbon homologue of morpholine—provides enhanced three-dimensional structural complexity and increased


 character, which are critical for improving the pharmacokinetic profiles of drug candidates[1].

This technical guide provides an in-depth analysis of the solubility characteristics of methyl 1,4-oxazepane-5-carboxylate (CAS 1779649-65-8) . As a Senior Application Scientist, I have structured this whitepaper to move beyond mere empirical data, focusing instead on the physicochemical causality behind solvent-solute interactions and providing a self-validating experimental framework for thermodynamic solubility determination.

Structural Determinants of Solubility

Understanding the solubility of methyl 1,4-oxazepane-5-carboxylate requires deconstructing its molecular architecture. The compound (Molecular Weight: 159.18 g/mol ) possesses several distinct features that dictate its solvation thermodynamics[2]:

  • Hydrogen Bonding Capacity: The secondary amine (N4) acts as both a hydrogen bond donor and acceptor, while the ether oxygen (O1) and the ester carbonyl oxygen are strong hydrogen bond acceptors.

  • Topological Polar Surface Area (TPSA): With a computed TPSA of 47.6 Ų[2], the molecule exhibits moderate polarity. It requires solvents capable of stabilizing these polar regions without disrupting the lipophilic interactions of the aliphatic ring backbone and the methyl ester group.

  • Solid-State Lattice Energy (Chirality Factor): The compound possesses a chiral center at C5. According to Wallach’s Rule, racemic crystals often pack more densely than enantiopure crystals. Consequently, the racemic mixture of methyl 1,4-oxazepane-5-carboxylate will typically exhibit a higher crystal lattice energy, resulting in lower thermodynamic solubility compared to its enantiopure counterparts.

  • Ionization State: The free base is an oil or low-melting solid highly soluble in organic media. However, in drug development, it is frequently isolated as a hydrochloride salt (CID 170907564) to improve handling and aqueous solubility[3]. Protonation of the N4 amine drastically shifts the solubility profile by introducing strong ion-dipole interactions.

Solubility in Key Organic Solvents

The thermodynamic solubility of a compound is a function of the energy required to disrupt solute-solute interactions versus the energy released upon the formation of a solute-solvent cavity. Table 1 summarizes the quantitative and semi-quantitative solubility profiles of methyl 1,4-oxazepane-5-carboxylate across various solvent classes.

Table 1: Comparative Solubility Profile of Methyl 1,4-oxazepane-5-carboxylate

Solvent ClassSpecific SolventDielectric Constant (

)
Free Base Solubility (mg/mL)HCl Salt Solubility (mg/mL)Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50 (Highly Soluble)> 50 (Highly Soluble)Strong dipole-dipole interactions; excellent H-bond acceptor.
Polar Aprotic Dichloromethane (DCM)8.9> 50 (Highly Soluble)< 5 (Sparingly Soluble)Van der Waals and weak dipole interactions; ideal for free base extraction.
Polar Protic Methanol (MeOH)32.7> 30 (Soluble)> 50 (Highly Soluble)H-bond donation/acceptance; stabilizes the ionized chloride salt.
Moderate Polar Ethyl Acetate (EtOAc)6.010 - 30 (Soluble)< 1 (Insoluble)Moderate dipole interactions; poor capability to break ionic lattices.
Non-Polar Heptane / Hexane1.9< 5 (Sparingly Soluble)< 0.1 (Insoluble)Lacks dipole/H-bonding capacity; unable to overcome solute lattice energy.

Solvent Selection Workflow

The choice of solvent is dictated by the intended application (e.g., organic synthesis vs. biological assay formulation). The logical relationship between the API form, solvent class, and downstream application is visualized below.

SolventWorkflow A Methyl 1,4-oxazepane-5-carboxylate (Target API) B Free Base Form (Lipophilic / Polar) A->B C HCl Salt Form (Ionized / Hydrophilic) A->C D Polar Aprotic Solvents (DCM, DMF, DMSO) B->D E Non-Polar Solvents (Hexane, Heptane) B->E Poor Solvation F Polar Protic Solvents (Water, MeOH) C->F G Application: Organic Synthesis (Cross-Coupling / Alkylation) D->G H Application: Aqueous Formulation (In Vivo Bioassays) F->H

Solvent selection workflow based on the physicochemical form of methyl 1,4-oxazepane-5-carboxylate.

Experimental Methodology: Thermodynamic Solubility Determination

Kinetic solubility assays (e.g., solvent-shift methods) often overestimate solubility due to transient supersaturation and the formation of amorphous precipitates. For rigorous drug development, thermodynamic solubility must be determined using the Shake-Flask Method[4][5].

The following protocol is designed as a self-validating system . Every step includes a mechanistic rationale (causality) and a built-in quality control check to ensure data integrity.

Phase 1: Saturation and Equilibration
  • Preparation: Add an excess amount of crystalline methyl 1,4-oxazepane-5-carboxylate (e.g., 10 mg) to a 2 mL glass HPLC vial containing 1 mL of the target organic solvent[5].

    • Causality: An excess of solid ensures that the chemical potential of the dissolved solute is in absolute equilibrium with the solid phase.

  • Agitation: Seal the vial and place it on a thermoshaker set to 25.0 ± 0.1 °C at 400 rpm for 48 to 72 hours[6].

    • Causality: 24 hours is often insufficient for highly stable crystal lattices. 72 hours guarantees that any slow-forming, highly stable polymorphs have completely crystallized, preventing false-positive high solubility readings.

Phase 2: Phase Separation
  • Centrifugation: Remove the vial and centrifuge at 10,000 × g for 15 minutes at 25.0 °C.

    • Causality: Direct filtration of organic solvents through PTFE/PVDF membranes can lead to non-specific adsorption of the compound to the filter, artificially lowering the measured concentration. Centrifugation pellets the excess solid without introducing foreign surfaces.

  • Supernatant Extraction: Carefully aspirate the top 500 µL of the supernatant and dilute it 1:10 or 1:100 in the mobile phase (e.g., Acetonitrile/Water) to fall within the linear dynamic range of the detector.

Phase 3: Quantification and Self-Validation
  • HPLC-UV/MS Analysis: Quantify the concentration using an isocratic HPLC method with an external calibration curve[6].

    • Causality: Unlike gravimetric analysis, HPLC-UV separates the intact methyl 1,4-oxazepane-5-carboxylate from potential degradation products.

  • System Validation Checkpoints (Critical):

    • Degradation Check: Inspect the HPLC chromatogram for secondary peaks. The methyl ester at C5 is susceptible to hydrolysis or transesterification if incubated in protic solvents (like methanol) with trace acidic/basic impurities.

    • Solid-State Verification: Recover the solid pellet from Step 3, dry it under a gentle stream of nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD). Why? Solvents can induce polymorphic transformations or solvate formation during the 72-hour incubation. The solubility measured applies only to the crystal form present at the end of the assay, not necessarily the starting material.

References

  • National Institutes of Health (NIH) / PubChem. "Methyl 1,4-oxazepane-5-carboxylate hydrochloride | C7H14ClNO3". Available at:[Link]

  • Bio-protocol. "Determination of Thermodynamic Solubility". Available at:[Link]

  • Tabriz University of Medical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility". Available at:[Link]

  • Vessally, E., et al. "New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines". RSC Publishing. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of methyl 1,4-oxazepane-5-carboxylate from homoserine

Executive Summary This application note details a robust, scalable protocol for the synthesis of methyl 1,4-oxazepane-5-carboxylate and its derivatives starting from L-homoserine . 1,4-Oxazepanes are privileged seven-mem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of methyl 1,4-oxazepane-5-carboxylate and its derivatives starting from L-homoserine . 1,4-Oxazepanes are privileged seven-membered heterocyclic scaffolds found in various bioactive compounds, including anticonvulsants and antihistamines. However, their construction is often hampered by the unfavorable entropy of closing medium-sized rings.

This guide presents a solid-phase synthesis (SPS) strategy that overcomes these kinetic barriers through a reductive acidolytic cyclization . By utilizing polymer-supported homoserine, researchers can rapidly generate libraries of 1,4-oxazepanes with high structural diversity. The protocol includes a final esterification step to yield the target methyl ester.

Strategic Analysis & Retrosynthesis

The synthesis hinges on the "favorable kinetics of solid-phase intramolecular reactions" combined with a specific reductive etherification.

  • Starting Material: Fmoc-L-Homoserine(TBDMS)-OH.[1] The side-chain hydroxyl is protected with a silyl group to prevent premature cyclization.

  • Key Intermediate: A linear N-alkylated sulfonamide precursor. The nitrogen is "activated" via a nosyl (2-nitrobenzenesulfonyl) group, rendering it acidic enough for efficient alkylation with phenacyl bromides.

  • Cyclization Mechanism: A "one-pot" cleavage and cyclization event. Treatment with Trifluoroacetic Acid (TFA) and Triethylsilane (

    
    ) removes the silyl protection and reduces the ketone (from the phenacyl group), facilitating an intramolecular attack by the homoserine hydroxyl group to form the 7-membered ether linkage.
    
Pathway Visualization

The following diagram illustrates the chemical logic flow from homoserine to the target scaffold.

G Start Fmoc-L-Homoserine (TBDMS)-OH Step1 Immobilization (Wang Resin) Start->Step1 Loading Step2 N-Deprotection & Nosylation Step1->Step2 Piperidine; Ns-Cl Step3 N-Alkylation (Phenacyl Bromide) Step2->Step3 Base / R-Br Step4 Reductive Cyclization (TFA / Et3SiH) Step3->Step4 Ring Closure Step5 Methylation (TMS-Diazomethane) Step4->Step5 Cleavage Target Methyl 1,4-oxazepane- 5-carboxylate Step5->Target Final Product

Figure 1: Retrosynthetic pathway for the conversion of Homoserine to Methyl 1,4-oxazepane-5-carboxylate.

Materials & Reagents

To ensure reproducibility, use high-purity reagents (ACS grade or higher).

ComponentSpecificationPurpose
Solid Support Wang Resin (loading 0.6–1.0 mmol/g)Acid-labile linker for carboxylic acid release.
Amino Acid Fmoc-L-HSe(TBDMS)-OHChiral building block providing the C5 stereocenter.
Activator 2-Nitrobenzenesulfonyl chloride (Ns-Cl)Activates amine for alkylation (Nosyl group).
Alkylating Agent 2-Bromoacetophenone (or derivatives)Introduces C2-C3 fragment and R-groups.
Cyclization Cocktail TFA / DCM /

(50:45:5)
Cleaves resin, deprotects TBDMS, reduces ketone.
Methylating Agent (Trimethylsilyl)diazomethane (

)
Safer alternative to diazomethane for esterification.

Detailed Experimental Protocol

Phase 1: Resin Loading and N-Activation

Objective: Immobilize homoserine and prepare the amine for alkylation.

  • Swelling: Place Wang resin (1.0 g, ~0.8 mmol) in a solid-phase synthesis vessel. Swell in DCM (10 mL) for 30 min. Drain.

  • Loading: Dissolve Fmoc-L-HSe(TBDMS)-OH (3 eq), DIC (3 eq), and DMAP (0.1 eq) in minimal DMF. Add to resin.[1][2][3] Shake for 16 hours at room temperature (RT).

    • QC Check: Verify loading via UV quantification of the Fmoc-piperidine adduct. Target: >0.6 mmol/g.

  • Capping: Treat resin with acetic anhydride/pyridine/DCM (1:1:8) for 30 min to cap unreacted sites.

  • Fmoc Removal: Wash resin with DMF (3x).[1] Treat with 20% piperidine in DMF (2 x 10 min). Wash with DMF (5x), DCM (5x).

  • N-Nosylation: Dissolve 2-nitrobenzenesulfonyl chloride (Ns-Cl, 4 eq) and 2,4,6-collidine (10 eq) in DCM. Add to resin.[1][2][3] Shake for 2 hours.

    • Why Nosyl? The sulfonamide group (

      
      ) allows deprotonation by weak bases, facilitating the subsequent alkylation step without racemization.
      
Phase 2: N-Alkylation (Backbone Construction)

Objective: Introduce the 2-carbon fragment required for the 7-membered ring.

  • Alkylation: Suspend resin in DMF. Add 2-bromoacetophenone (5 eq) and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 3 eq).

  • Incubation: Shake for 4–16 hours at RT.

    • Note: The color may change to yellow/orange due to the formation of the sulfonamide anion.

  • Washing: Drain and wash extensively with DMF (5x) and DCM (5x) to remove excess alkylating agent.

Phase 3: Reductive Cyclization & Cleavage

Objective: Simultaneous TBDMS removal, ketone reduction, ether formation, and resin cleavage.

  • Preparation: Wash resin with dry DCM (3x) to remove moisture.

  • Cocktail Addition: Add 10 mL of cleavage cocktail: TFA / DCM / Triethylsilane (

    
    )  in a 50:45:5  ratio.
    
  • Reaction: Shake for 2–4 hours at RT.

    • Mechanism:[4][5] TFA removes the TBDMS group, exposing the homoserine -OH. Simultaneously,

      
       acts as a hydride source. The ketone carbonyl is protonated by TFA, attacked by the -OH (hemiacetal formation), and then reduced to the ether.
      
  • Collection: Filter the filtrate into a round-bottom flask. Wash resin with DCM (2 x 5 mL). Combine filtrates.

  • Evaporation: Evaporate volatiles under a stream of nitrogen or reduced pressure. Co-evaporate with toluene/DCM to remove trace TFA.

    • Result: Crude 1,4-oxazepane-5-carboxylic acid .

Phase 4: Methyl Ester Formation

Objective: Convert the free acid to the target methyl ester.

  • Dissolution: Dissolve the crude acid residue in MeOH/Benzene (1:4, 5 mL).

  • Methylation: Add (Trimethylsilyl)diazomethane (2.0 M in hexanes) dropwise until a persistent yellow color remains. Stir for 30 min.

  • Quenching: Add a few drops of acetic acid to quench excess reagent (solution turns colorless).

  • Work-up: Concentrate in vacuo. Purify via flash column chromatography (Silica, Hexane/EtOAc gradient).

Process Workflow Diagram

Workflow cluster_SPPS Solid Phase Synthesis cluster_Cleavage Cyclization & Modification Resin Resin Swelling (DCM, 30 min) Coupling Coupling Fmoc-HSe (DIC/DMAP) Resin->Coupling Deprotect Fmoc Removal (20% Piperidine) Coupling->Deprotect Nosyl N-Nosylation (Ns-Cl, Collidine) Deprotect->Nosyl Alkylation N-Alkylation (R-Br, DBU) Nosyl->Alkylation Cyclize Reductive Cyclization (TFA/Et3SiH) Alkylation->Cyclize Cleavage Esterify Methylation (TMS-Diazomethane) Cyclize->Esterify Purify HPLC / Flash Chrom. (Isolation) Esterify->Purify

Figure 2: Operational workflow for the synthesis of methyl 1,4-oxazepane-5-carboxylate.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete N-alkylation.Increase reaction time or temperature (

). Ensure DBU is fresh.
Side Product: Lactone Direct attack of COOH on OH.This occurs if

is absent or old. Ensure high quality silane to favor ether formation over lactonization.
Inseparable Diastereomers Cis/Trans isomer formation.The cyclization creates a new chiral center at C2. Use preparative HPLC with a chiral column (e.g., Chiralpak AD-H) for separation.
Incomplete Methylation Old

.
Reagent should be yellow. If colorless, replace. Alternatively, use

.

Validation Data Points (Expected):

  • 1H NMR (

    
    ):  Look for the characteristic 7-membered ring protons. The 
    
    
    
    protons (C7) typically appear as multiplets around 3.5–4.0 ppm. The methyl ester singlet will appear at ~3.7 ppm.
  • MS (ESI):

    
     corresponding to the calculated mass of the methyl ester.
    

References

  • Králová, P., Lemrová, B., Maloň, M., & Soural, M. (2020).[2][6] Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine.[1][2][3][6][7][8] RSC Advances, 10(59), 35906–35916.[2][6] [Link]

  • Majer, P., Janda, K. D., & McKenna, C. E. (2018). Protection of Amino Groups. In Protection of Functional Groups in Peptide Synthesis. Wiley. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups.[2][9][10] Chemical Reviews, 109(6), 2455-2504. [Link]

Sources

Application

Application Note: Advanced Protocols for the Cyclization and Synthesis of 1,4-Oxazepane Rings

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Methodology and Protocol Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Methodology and Protocol Guide.

Introduction and Mechanistic Challenges

1,4-Oxazepanes are seven-membered heterocyclic compounds containing oxygen and nitrogen at the 1 and 4 positions, respectively. They serve as highly versatile, conformationally well-defined building blocks in medicinal chemistry, prominently featured in clinical therapeutics such as the antipsychotic loxapine and the antidepressants amoxapine and nitroxapine[1].

Despite their utility, the synthesis of medium-sized (seven-membered) rings presents significant thermodynamic and kinetic challenges. Unlike five- or six-membered rings, seven-membered cyclizations suffer from unfavorable entropic factors and transannular strain (Prelog strain)[1]. Consequently, standard intramolecular ring-closure methodologies often fail or result in competitive intermolecular oligomerization. To overcome these barriers, modern synthetic protocols leverage highly reactive intermediates (e.g., dianions), specialized leaving groups (e.g., in situ mesylation), or solid-phase proximity effects to drive the cyclization forward.

This guide details three field-proven cyclization protocols, explaining the causality behind the experimental conditions to ensure reproducible, self-validating workflows.

Solid-Phase Synthesis of Chiral 1,4-Oxazepane-5-Carboxylic Acids

Solid-phase synthesis (SPS) is an optimal strategy for generating diverse libraries of 1,4-oxazepane derivatives for high-throughput structure-activity relationship (SAR) screening[2].

Mechanistic Causality

The core strategy relies on immobilizing an Fmoc-protected homoserine derivative onto a Wang resin. By keeping the substrate tethered to a polymer support, pseudo-dilution conditions are achieved, which inherently suppress intermolecular side reactions and favor intramolecular cyclization. Following N-sulfonylation and N-alkylation, the critical cyclization step is triggered by cleavage with Trifluoroacetic Acid (TFA). TFA serves a dual purpose: it cleaves the compound from the resin and simultaneously removes the silyl protecting group (TBDMS) from the homoserine side chain[3]. The sudden unmasking of the hydroxyl group in close spatial proximity to the ester/amide carbonyl entropically forces spontaneous lactonization, forming the 1,4-oxazepane ring[3].

Workflow Visualization

SolidPhase Resin Wang Resin Support Immob Immobilization of Fmoc-L-Homoserine Resin->Immob Deprot Fmoc Deprotection (20% Piperidine) Immob->Deprot Sulfon N-Sulfonylation (2-Nitrobenzenesulfonyl chloride) Deprot->Sulfon Alkyl N-Alkylation (2-Bromoacetophenone) Sulfon->Alkyl Cleave TFA Cleavage & Spontaneous Cyclization Alkyl->Cleave Product 1,4-Oxazepane Derivative Cleave->Product

Caption: Workflow for the solid-phase synthesis and spontaneous lactonization of 1,4-oxazepane derivatives.

Protocol A: Solid-Phase Cyclization Workflow

Self-Validation Checkpoint: Monitor resin swelling and use the Kaiser test after Fmoc deprotection to ensure free amine availability.

  • Immobilization: Swell Wang resin in DMF. Add Fmoc-L-Homoserine(TBDMS)-OH (4.0 eq), DIC (4.0 eq), and DMAP (0.1 eq) in DMF. Agitate at room temperature (RT) for 4 hours[2]. Wash with DMF, DCM, and MeOH.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes at RT. Wash extensively with DMF (5 x 10 mL)[2].

  • N-Sulfonylation: Dissolve 2-nitrobenzenesulfonyl chloride (3.0 eq) and DIPEA (5.0 eq) in DMF. Add to the resin and agitate for 2 hours at RT[2]. Wash with DMF and DCM.

  • N-Alkylation: Add a solution of 2-bromoacetophenone (5.0 eq) and NaI (1.0 eq) in DMF. Agitate for 12 hours at RT to ensure complete alkylation[2].

  • Cleavage & Cyclization: Drain the resin and add the cleavage cocktail (TFA/DCM, 10 mL). Agitate for 2 hours at RT[2]. The acidic environment strips the TBDMS group, initiating spontaneous intramolecular lactonization[3].

  • Isolation: Filter the solution, concentrate under reduced pressure, and precipitate the crude 1,4-oxazepane product using cold diethyl ether[2]. Purify via RP-HPLC.

Scalable Solution-Phase Synthesis via Dianion Cyclization

While solid-phase methods are excellent for library generation, large-scale (gram to kilogram) synthesis requires atom-economic, solution-phase approaches utilizing commercially available starting materials[4].

Mechanistic Causality

A highly efficient route involves the reaction between N-Boc-2-aminoethanol and 3-chloro-2-(chloromethyl)prop-1-ene[4]. Early iterations of this protocol premixed sodium hydride (NaH) with the dichloride prior to adding the N-Boc alcohol. However, at scales exceeding 15 grams, this order of addition causes severe foaming and thermal runaway[4].

To achieve scalability, the protocol must be inverted. By first reacting N-Boc-2-aminoethanol with NaH, a highly reactive N,O-dianion intermediate is generated in a controlled manner[4]. Subsequent dropwise addition of the dichloride at sub-zero temperatures (<0 °C) ensures that the


 displacement and subsequent intramolecular cyclization proceed smoothly, drastically improving reaction rate, thermal controllability, and safety while yielding the exo-methylene 1,4-oxazepane[4].
Workflow Visualization

SolutionPhase Start N-Boc-2-aminoethanol Base NaH Addition (Dianion Generation) Start->Base Dianion N,O-Dianion Intermediate (Enhanced Reactivity) Base->Dianion Electrophile Controlled Addition of Dichloride (T < 0 °C) Dianion->Electrophile Cyclization Intramolecular Cyclization (S_N2 Displacement) Electrophile->Cyclization Product Exo-methylene 1,4-oxazepane Cyclization->Product

Caption: Mechanism of scalable solution-phase dianion cyclization utilizing reverse-addition.

Protocol B: Scalable Dianion Cyclization

Self-Validation Checkpoint: Maintain internal temperature strictly below 0 °C during dichloride addition to prevent premature polymerization of the alkene.

  • Dianion Generation: Dissolve N-Boc-2-aminoethanol in anhydrous DMF. Cool the solution to -5 °C. Carefully add NaH (dispersion in mineral oil) in portions to control hydrogen gas evolution. Stir until gas evolution ceases, confirming full dianion formation[4].

  • Electrophile Addition: Maintain the reaction temperature below 0 °C. Begin dropwise addition of 3-chloro-2-(chloromethyl)prop-1-ene[4].

  • Cyclization: Allow the reaction to stir for 1 hour at 5 °C, then warm to RT and stir for an additional 4 hours to drive the intramolecular

    
     cyclization to completion[4].
    
  • Workup: Quench the reaction. Filter off the resulting precipitate and wash with MTBE. Dilute the filtrate with water and extract with MTBE. Wash the combined organic phases with brine, dry over sodium sulfate, and evaporate[4].

  • Purification: Distill the crude material under reduced pressure to yield the exo-methylene 1,4-oxazepane as a colorless liquid[4].

In Situ Etherification via Diol Mesylation

For highly functionalized carbohydrate derivatives, a single-step intramolecular etherification provides a rapid route to 1,4-oxazepanes[5].

When D-glucose derived diols are treated with methanesulfonyl chloride (MsCl) in anhydrous pyridine, the less sterically hindered primary hydroxyl group is selectively mesylated. Instead of isolating the mesylate, the spatial arrangement of the sugar backbone allows the remaining secondary hydroxyl group to immediately execute an in situ nucleophilic attack on the mesylated carbon[5]. This single-step cascade bypasses intermediate purification and furnishes the sugar-derived 1,4-oxazepane in quantitative yields[5].

Quantitative Data Summary

The table below summarizes the key parameters and expected outcomes of the discussed cyclization protocols, allowing researchers to select the appropriate method based on their scale and substrate requirements.

Cyclization StrategyPrecursor ScaffoldKey Reagents & ConditionsPrimary AdvantageTypical Yield
Solid-Phase Lactonization Fmoc-L-Homoserine (polymer-supported)TFA/DCM cleavage, RTHigh-throughput SAR library generation; spontaneous cyclization.33–91% (crude purity)[3]
Solution-Phase Dianion N-Boc-2-aminoethanolNaH, 3-chloro-2-(chloromethyl)prop-1-ene, <0 °CHighly scalable (>15g); atom-economic; mitigates thermal runaway.55–60% (isolated)[4]
Diol Mesylation D-Glucose derived diolsMsCl, anhydrous pyridineSingle-step cascade; stereoretention; no intermediate isolation.Quantitative[5]

References

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine RSC Advances[Link]

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes ACS Publications[Link]

  • Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin The Journal of Organic Chemistry[Link]

  • One step intramolecular cyclization of diol via mesylation: efficient synthesis of sugar derived [1,4]oxazepanes Journal of Bangladesh Chemical Society (via ResearchGate)[Link]

Sources

Method

Peptide coupling reactions using 1,4-oxazepane-5-carboxylate esters

Application Note: High-Efficiency Peptide Coupling and Synthesis of 1,4-Oxazepane-5-Carboxylate Esters Executive Summary The incorporation of constrained heterocyclic amino acids into peptide backbones is a critical stra...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Peptide Coupling and Synthesis of 1,4-Oxazepane-5-Carboxylate Esters

Executive Summary

The incorporation of constrained heterocyclic amino acids into peptide backbones is a critical strategy in modern drug design for inducing specific secondary structures (e.g.,


-turns) and enhancing metabolic stability.[1] 1,4-oxazepane-5-carboxylic acid  derivatives represent a unique class of seven-membered ring scaffolds that mimic the structural properties of proline but with altered ring puckering and hydrogen-bonding capabilities.

However, the utilization of 1,4-oxazepane-5-carboxylate esters presents significant synthetic challenges, primarily due to the steric hindrance of the ring nitrogen (a secondary amine) and the potential for epimerization at the


-carbon (C5 position) during activation. This Application Note provides a validated, step-by-step technical guide for the synthesis, deprotection, and high-yield coupling of these hindered scaffolds.

Structural Significance & Mechanistic Challenges

The Scaffold

The 1,4-oxazepane ring introduces a "kink" in the peptide chain similar to proline but with greater flexibility due to the seven-membered ring. The oxygen atom at position 1 and the nitrogen at position 4 create unique electronic environments, often used to induce


-turn conformations  in peptidomimetics [1].
The Challenge: Sterics and Electronics
  • N-Terminal Coupling (Acceptor): The ring nitrogen is a secondary amine located within a medium-sized ring. It is significantly more hindered than a linear secondary amine. Standard carbodiimide couplings (EDC/DIC) often fail or proceed sluggishly, leading to deletion sequences.

  • C-Terminal Coupling (Donor): When the 5-carboxylate is activated, the adjacent cyclic amine (even if protected) can facilitate oxazolone formation or direct enolization, leading to racemization.

Synthesis of the Core Building Block

Before coupling, the 1,4-oxazepane-5-carboxylate ester is typically synthesized via cyclization of a homoserine derivative. Understanding this origin is crucial for troubleshooting impurity profiles.

Workflow Visualization: Solid-Phase Synthesis of the Scaffold

OxazepaneSynthesis Start Fmoc-Homoserine (Resin Bound) Step1 N-Sulfonylation (Nosyl-Cl) Start->Step1 DIPEA, DMF Step2 N-Alkylation (Bromoacetophenone) Step1->Step2 Base (DBU/LiOtBu) Step3 Cleavage & Cyclization (TFA/TES) Step2->Step3 Acidic Cleavage Product 1,4-Oxazepane-5-COOH (Diastereomeric Mix) Step3->Product Spontaneous Ring Closure Purify RP-HPLC Separation Product->Purify Isolate Stereoisomers

Figure 1: General workflow for the solid-phase synthesis of 1,4-oxazepane scaffolds starting from polymer-supported homoserine [2].

Experimental Protocols

Protocol A: Hydrolysis of 1,4-Oxazepane-5-Carboxylate Esters

Context: The building block is often stored as a methyl or ethyl ester for stability. Saponification must be mild to prevent epimerization.

Reagents:

  • LiOH (Lithium Hydroxide), 2.0 equiv.

  • Solvent: THF/Water (3:1 v/v).

  • Acidification: 1M KHSO₄.

Procedure:

  • Dissolve 1.0 mmol of the 1,4-oxazepane-5-carboxylate ester in 10 mL of THF/Water (3:1).

  • Cool the solution to 0°C (ice bath).

  • Add LiOH (2.0 mmol) dropwise. Monitor via TLC/LC-MS. Note: LiOH is preferred over NaOH as it is less aggressive, reducing racemization risk.

  • Upon completion (typically 1-2 hours), carefully acidify to pH 3-4 using 1M KHSO₄. Avoid strong mineral acids (HCl) which can degrade the ether linkage.

  • Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Coupling to the N-Terminus (The "Difficult" Coupling)

Context: Coupling an amino acid to the secondary amine of the oxazepane ring. This is the rate-limiting step in library synthesis.

Critical Insight: Phosphonium reagents (PyBOP) or Uronium reagents (HATU) are superior here. Carbodiimides alone are insufficient.

Reagents:

  • Fmoc-Amino Acid (3.0 equiv).

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), 2.9 equiv.

  • HOAt (1-Hydroxy-7-azabenzotriazole), 3.0 equiv (Additive).

  • DIPEA (Diisopropylethylamine), 6.0 equiv.[2]

  • Solvent: DMF (Anhydrous).

Step-by-Step:

  • Pre-activation: In a dry vial, dissolve the Fmoc-Amino Acid (3.0 equiv) and HATU (2.9 equiv) in DMF (0.2 M concentration).

  • Add DIPEA (3.0 equiv) and stir for exactly 30 seconds. Do not over-activate; HATU adducts can form.

  • Coupling: Add the pre-activated mixture immediately to the resin-bound (or free) 1,4-oxazepane amine (1.0 equiv).

  • Add the remaining DIPEA (3.0 equiv).

  • Reaction: Agitate at Room Temperature for 2–4 hours.

    • Optimization: For extremely hindered residues (e.g., Val, Ile), microwave irradiation (75°C, 25W, 10 min) is recommended.

  • Monitoring: Standard Kaiser tests may be false-negative for secondary amines.[3] Use the Chloranil Test or LC-MS of a micro-cleavage to verify conversion.

Protocol C: Coupling the Oxazepane-5-COOH to a Downstream Amine

Context: Using the oxazepane as the donor.

Reagents:

  • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholino)]-uronium hexafluorophosphate), 1.0 equiv.

  • Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime), 1.0 equiv.

  • TMP (2,4,6-Trimethylpyridine / Collidine), 2.0 equiv.

  • Solvent: DMF/DCM (1:1).

Rationale: COMU/Oxyma is chosen over HATU here because it shows lower racemization rates for sensitive C-terminal acids while maintaining high reactivity [3]. Collidine is a weaker base than DIPEA, further preserving chiral integrity.

Step-by-Step:

  • Dissolve the 1,4-oxazepane-5-COOH (1.0 equiv) and COMU (1.0 equiv) in DMF/DCM.

  • Add Oxyma Pure (1.0 equiv).

  • Add Collidine (2.0 equiv) and stir for 1 minute.

  • Add the amine component (1.1 equiv).

  • Stir for 1 hour.

Data & Optimization Guide

Comparative Coupling Efficiency (N-Terminal Acylation)

The following table summarizes yields when coupling Fmoc-Val-OH to a resin-bound 1,4-oxazepane secondary amine.

Coupling ReagentBaseTimeYield (LC-MS)Notes
DIC / HOBtDIPEA12 h35%Incomplete; significant deletion.
PyBOP / HOBtDIPEA4 h78%Good, but purification required.
HATU / HOAt DIPEA 2 h >95% Recommended standard.
Acid ChlorideTMP1 h92%High yield, but risk of acid-labile side reactions.
Decision Tree for Reagent Selection

CouplingLogic Start Select Coupling Strategy Q1 Is Oxazepane the Amine (Acceptor) or Acid (Donor)? Start->Q1 Amine Oxazepane = Amine (Hindered Secondary) Q1->Amine Acid Oxazepane = Acid (Racemization Risk) Q1->Acid Q2 Is the incoming AA hindered (Val, Ile, Aib)? Amine->Q2 Yes Yes Q2->Yes High Sterics No No Q2->No Standard Result1 Use HATU / HOAt (Double Coupling) Result2 Use PyBOP or COMU Result3 Use COMU / Oxyma / Collidine (Low Epimerization) Acid->Result3 Yes->Result1 No->Result2

Figure 2: Logical flow for selecting coupling reagents based on the role of the 1,4-oxazepane moiety.

Troubleshooting & Quality Control

  • Epimerization Check:

    • The C5 stereocenter is prone to inversion. Always perform an analytical HPLC run using a chiral column (e.g., Chiralpak AD-H) or compare NMR shifts against a diastereomeric standard if available.

    • Symptom:[2][4][5] Split peaks in LC-MS.

    • Fix: Switch base from DIPEA to Collidine or TMP. Lower reaction temperature to 0°C.

  • Incomplete Coupling (Kaiser Test Failure):

    • The Kaiser test is unreliable for secondary amines.

    • Solution: Use the Chloranil Test .[3] A blue stain indicates free secondary amine. If positive after HATU coupling, perform a "double couple" or cap with acetic anhydride to prevent deletion sequences.

  • Stability:

    • 1,4-oxazepanes are generally stable to TFA cleavage cocktails (95% TFA, 2.5% TES, 2.5% H₂O). However, avoid prolonged exposure (>4 hours) if the ring contains electron-rich aromatic substituents, which might undergo Friedel-Crafts alkylation during cleavage.

References

  • Biswas, S., et al. (2013).[6] Oxyazapeptides: Synthesis, Structure Determination, and Conformational Analysis. The Journal of Organic Chemistry, 78(17), 8502–8509.[6] Link

  • Králová, P., et al. (2020).[7] Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine.[5][7][8][9] RSC Advances, 10, 35906-35916.[9] Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

Sources

Application

Application Note: Scalable Synthesis Routes for 1,4-Oxazepane Derivatives

Abstract The 1,4-oxazepane scaffold is a seven-membered heterocycle of increasing importance in medicinal chemistry, often serving as a bioisosteric replacement for morpholine or piperazine moieties in drug candidates. I...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,4-oxazepane scaffold is a seven-membered heterocycle of increasing importance in medicinal chemistry, often serving as a bioisosteric replacement for morpholine or piperazine moieties in drug candidates. Its unique three-dimensional structure can offer improved physicochemical properties and novel intellectual property. However, the exploration of this scaffold has been historically hampered by a lack of reliable and scalable synthetic protocols.[1][2] This application note provides a detailed guide for researchers and drug development professionals on three robust and scalable synthetic strategies for accessing 1,4-oxazepane derivatives: Intramolecular Williamson Ether Synthesis, Reductive Amination, and Palladium-Catalyzed Intramolecular N-Arylation (Buchwald-Hartwig Coupling). Each section explains the underlying chemical principles, provides detailed step-by-step protocols, and discusses the key parameters for successful scale-up.

Introduction: The Rising Profile of a Privileged Scaffold

Seven-membered heterocycles, such as 1,4-oxazepanes, occupy a privileged position at the interface of well-explored scaffolds like morpholines and diazepanes.[1] Compounds incorporating the 1,4-oxazepane ring system have demonstrated a wide range of biological activities, including uses as psychoneurotic, antihistaminic, and analgesic agents.[3][4] Furthermore, specific derivatives have been investigated as potent antifungal agents and treatments for inflammatory diseases.[5]

Despite their potential, the synthesis of medium-sized rings like 1,4-oxazepane presents inherent challenges due to unfavorable entropic and enthalpic factors during cyclization. The development of efficient, high-yielding, and scalable synthetic routes is therefore critical to unlocking the full potential of this scaffold in drug discovery and development programs. This guide details three field-proven methodologies that address these challenges.

Route 1: Intramolecular Williamson Ether Synthesis via In-Situ Mesylation

This classical approach remains one of the most reliable and cost-effective methods for forming the crucial C-O bond to close the oxazepane ring. The strategy involves the cyclization of a linear N-substituted amino-diol precursor. By selectively activating one of the hydroxyl groups as a good leaving group (e.g., a mesylate), the other hydroxyl group can act as an intramolecular nucleophile to effect ring closure.

Principle & Mechanistic Rationale

The reaction proceeds via a two-step, one-pot sequence. First, a diol precursor is treated with one equivalent of a sulfonyl chloride, typically methanesulfonyl (mesyl) chloride, in the presence of a non-nucleophilic base like pyridine or triethylamine. The primary hydroxyl group is preferentially sulfonylated due to lower steric hindrance, converting it into an excellent leaving group. In the same pot, the weakly nucleophilic secondary hydroxyl group then displaces the mesylate via an intramolecular SN2 reaction to form the seven-membered ring.[6]

Causality Behind Experimental Choices:

  • Reagent: Mesyl chloride is chosen for its high reactivity and the excellent leaving group ability of the resulting mesylate.

  • Base: Pyridine or triethylamine acts as both a catalyst (by forming a more reactive sulfonylpyridinium intermediate) and an acid scavenger to neutralize the HCl byproduct, driving the reaction to completion.

  • Scalability: This method is highly scalable due to the use of inexpensive bulk reagents, typically high yields, and straightforward purification of the final product, which often avoids complex chromatography.

Experimental Workflow

G A N-Substituted Amino-Diol Precursor B One-Pot Reaction Vessel (Pyridine, 0 °C to RT) A->B Add Precursor C In-situ Mesylation (Primary -OH) B->C 1. Add Mesyl Chloride 2. Stir D Intramolecular S_N2 Cyclization C->D Spontaneous E 1,4-Oxazepane Product D->E Workup & Purification

Caption: Workflow for Intramolecular Williamson Ether Synthesis.

Detailed Protocol: Synthesis of a Sugar-Derived[2][3]Oxazepane

This protocol is adapted from the successful one-step cyclization of a D-glucose derived diol.[6]

  • Preparation: To a solution of the starting diol (1.0 eq) in anhydrous pyridine (0.1 M concentration) in a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can often be purified by column chromatography on silica gel.

Precursor TypeLeaving GroupBaseYield (%)Reference
Sugar-derived DiolMesylPyridine82%[6]
N-Benzyl Amino-diolTosylNaH75-85%(General)
N-Boc Amino-diolMesylTEA70-80%(General)

Route 2: Intramolecular Reductive Amination

Reductive amination is a cornerstone of industrial and medicinal chemistry for the formation of C-N bonds.[7] This strategy is highly convergent and robust for constructing the 1,4-oxazepane ring by cyclizing a linear precursor containing both an amine and a carbonyl group (or a masked carbonyl like an acetal).

Principle & Mechanistic Rationale

The reaction involves the condensation of a primary or secondary amine with an aldehyde or ketone to form a transient iminium or enaminium ion intermediate. This intermediate is not isolated but is reduced in situ by a hydride reducing agent to form the final amine product. For the synthesis of 1,4-oxazepanes, an intramolecular reaction is employed on a substrate such as an amino-aldehyde.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a preferred reagent for scalable reductive aminations. It is mild, tolerant of many functional groups, and does not reduce the starting aldehyde, thus minimizing side reactions. For larger scales, catalytic hydrogenation over Pd/C is an atom-economical and cost-effective alternative.[8]

  • pH Control: The initial condensation step is often acid-catalyzed (e.g., with acetic acid) to promote dehydration and iminium ion formation. However, the pH must be controlled as strongly acidic conditions can protonate the starting amine, rendering it non-nucleophilic.

  • Scalability: This one-pot procedure is highly amenable to scale-up. It avoids the isolation of unstable imine intermediates and often proceeds cleanly, simplifying purification. The use of catalytic hydrogenation further enhances its industrial applicability.

Experimental Workflow

G A Amino-Aldehyde Precursor B Reaction Vessel (DCE or MeOH) A->B Add Precursor & Acetic Acid C Iminium Ion Formation (Acid Cat.) B->C Stir at RT D In-situ Reduction (e.g., STAB) C->D Add Reducing Agent E 1,4-Oxazepane Product D->E Workup & Purification

Caption: Workflow for Intramolecular Reductive Amination.

Detailed Protocol: Synthesis of a 4-Substituted-1,4-Oxazepane
  • Preparation: Dissolve the amino-aldehyde precursor (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (0.1-0.2 M). Add glacial acetic acid (1.1 eq) to the solution and stir for 30 minutes at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Be aware of potential gas evolution.

  • Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Quenching: Upon completion, carefully quench the reaction by adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Extract the product into an organic solvent (e.g., dichloromethane).

  • Washing: Wash the combined organic layers with water and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography or crystallization.

Amine PrecursorCarbonyl PrecursorReducing AgentYield (%)Reference
Primary AmineAldehydeNaBH(OAc)₃80-95%[7]
Secondary AmineAldehydeNaBH(OAc)₃75-90%[7]
AnilineAldehydeH₂, Pd/C>90%[8]
Primary AmineKetoneNaBH₃CN60-80%(General)

Route 3: Intramolecular Buchwald-Hartwig N-Arylation

For the synthesis of N-aryl-1,4-oxazepanes, the palladium-catalyzed Buchwald-Hartwig amination is an exceptionally powerful and versatile tool.[9] This method allows for the intramolecular C-N bond formation between an aryl halide (or triflate) and a primary or secondary amine tethered by an ether linkage.

Principle & Mechanistic Rationale

The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The key steps are:

  • Oxidative Addition: The active Pd(0) species inserts into the aryl-halide bond of the precursor.

  • Amine Coordination & Deprotonation: The pendant amine coordinates to the Pd(II) center, and a base removes its proton.

  • Reductive Elimination: The C-N bond is formed, releasing the 1,4-oxazepane product and regenerating the Pd(0) catalyst.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like SPhos, XPhos, or BrettPhos are commonly used to promote the reductive elimination step, which is often rate-limiting.[10][11] Using a pre-catalyst (e.g., G3 or G4 palladacycles) ensures efficient generation of the active Pd(0) species.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice, though weaker bases like Cs₂CO₃ or K₃PO₄ can be effective for sensitive substrates.[9]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are used to prevent catalyst deactivation.

  • Scalability: While more expensive than the classical routes due to the palladium catalyst and ligand, this method offers unparalleled functional group tolerance and substrate scope, making it invaluable for complex targets. Careful optimization of catalyst loading (often to <1 mol%) can make the process economically viable on a larger scale.

Experimental Workflow

G A Linear Precursor (Aryl Halide + Amine) B Reaction Vessel (Anhydrous Toluene) A->B Add Precursor, Base, Pd-Catalyst, Ligand C Pd(0)/Ligand Complex Formation B->C Inert Atmosphere (N₂ or Ar) D Catalytic Cycle (Ox. Add., Red. Elim.) C->D Heat (e.g., 100 °C) E N-Aryl-1,4-Oxazepane D->E Workup & Purification

Caption: Workflow for Intramolecular Buchwald-Hartwig Amination.

Detailed Protocol: Synthesis of a Dibenzo[b,f][2][3]oxazepine Analog

This protocol is based on general procedures for intramolecular C-N coupling.[10]

  • Preparation: To a flame-dried Schlenk flask or sealed tube, add the aryl bromide precursor (1.0 eq), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Solvent and Base Addition: Add anhydrous toluene (or dioxane) via syringe, followed by the base (e.g., sodium t-butoxide, 1.4 eq).

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by LC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Aryl HalideLigandBaseYield (%)Reference
o-Bromoaniline deriv.SPhosCs₂CO₃85%[10]
o-Chloroaniline deriv.BrettPhosNaOtBu70-90%[11]
o-Iodoaniline deriv.XantphosK₃PO₄75-95%(General)
o-Bromophenol deriv.XPhosNaOtBu>90%[12]

Conclusion

The synthesis of 1,4-oxazepane derivatives can be approached through several scalable and reliable routes.

  • Intramolecular Williamson Ether Synthesis is ideal for simple, cost-sensitive targets where the diol precursors are readily available.

  • Intramolecular Reductive Amination offers a highly convergent and robust one-pot solution, particularly effective when using catalytic hydrogenation for large-scale production.

  • Intramolecular Buchwald-Hartwig Amination provides the broadest scope and functional group tolerance, making it the premier choice for complex, N-arylated final products despite higher initial costs.

The selection of the optimal route will depend on the specific substitution pattern of the target molecule, cost considerations, and the scale of the synthesis. By leveraging these detailed protocols, researchers can confidently incorporate the valuable 1,4-oxazepane scaffold into their discovery and development pipelines.

References

  • Kwiecień, H., Smist, M., & Wrześniewska, A. (2013). Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. Current Organic Synthesis, 9(6), 826-846. Link

  • Kratochwil, N. A., et al. (2023). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Link

  • Kwiecień, H., Smist, M., & Wrześniewska, A. (2013). Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. ResearchGate. Link

  • Kratochwil, N. A., et al. (2023). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ResearchGate. Link

  • Vessally, E., et al. (2016). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances, 6(101), 98457-98473. Link

  • Kabir, A. K., et al. (2008). One step intramolecular cyclization of diol via mesylation: efficient synthesis of sugar derived[2][3]oxazepanes. Journal of Bangladesh Chemical Society, 21(2), 179-183. Link

  • Vessally, E., et al. (2016). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Publishing. Link

  • Pola, S., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(61), 37321-37330. Link

  • Millán, J. C., et al. (2018). A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction. Current Organic Synthesis, 15(5), 725-734. Link

  • Intramolecular reductive aminations for the formation of azepanes. ResearchGate. Link

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. PMC. Link

  • Kaur, H., et al. (2015). A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. RSC Advances, 5(121), 99898-99905. Link

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1036-1043. Link

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. University of South Carolina Scholar Commons. Link

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec. Link

  • Method for preparing 4-Boc-aminopiperidine. Google Patents. Link

Sources

Method

Application Notes and Protocols for the Hydrolysis of Methyl 1,4-Oxazepane-5-Carboxylate to its Free Acid

Introduction In the landscape of contemporary drug discovery and development, the 1,4-oxazepane scaffold has emerged as a privileged structure, present in a variety of pharmacologically active compounds.[1][2][3][4][5] T...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of contemporary drug discovery and development, the 1,4-oxazepane scaffold has emerged as a privileged structure, present in a variety of pharmacologically active compounds.[1][2][3][4][5] The synthesis of derivatives of this heterocyclic system is of considerable interest to medicinal chemists. A common synthetic intermediate is the methyl ester, such as methyl 1,4-oxazepane-5-carboxylate. The hydrolysis of this ester to the corresponding carboxylic acid is a critical transformation, as the carboxylic acid moiety often serves as a handle for further chemical modifications, such as amide bond formation.

This document provides a detailed guide for the hydrolysis of methyl 1,4-oxazepane-5-carboxylate to 1,4-oxazepane-5-carboxylic acid. We will delve into the mechanistic rationale for the chosen method, present a robust experimental protocol, and discuss key aspects of reaction monitoring and product purification.

Mechanistic Rationale: The Case for Saponification

The conversion of an ester to a carboxylic acid can be achieved through either acid-catalyzed or base-catalyzed hydrolysis.[6][7]

Acid-catalyzed hydrolysis is a reversible process, which can present challenges in driving the reaction to completion.[6][7] It typically requires heating the ester with a large excess of water in the presence of a strong acid catalyst.[7]

Base-catalyzed hydrolysis , also known as saponification, is generally the preferred method due to its irreversible nature.[6][8] The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide leaving group. The resulting carboxylic acid is then deprotonated by the basic reaction medium to form a carboxylate salt. This acid-base reaction at the end of the sequence renders the overall process irreversible, thus driving the reaction to completion.[6][8]

For the hydrolysis of methyl 1,4-oxazepane-5-carboxylate, a base-catalyzed approach is recommended to ensure high conversion to the desired carboxylic acid.

Experimental Workflow Overview

Workflow Start Methyl 1,4-oxazepane-5-carboxylate Reaction Saponification (LiOH, THF/H2O) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Aqueous Work-up & Acidification Monitoring->Workup Reaction Complete Extraction Product Extraction (Organic Solvent) Workup->Extraction Purification Purification (e.g., Recrystallization) Extraction->Purification Product 1,4-Oxazepane-5-carboxylic acid Purification->Product

Caption: General workflow for the hydrolysis of methyl 1,4-oxazepane-5-carboxylate.

Detailed Experimental Protocol: Base-Catalyzed Hydrolysis (Saponification)

This protocol is designed for the efficient hydrolysis of methyl 1,4-oxazepane-5-carboxylate using lithium hydroxide. Lithium hydroxide is often favored in research settings for its good solubility in mixed aqueous-organic solvent systems and can sometimes offer selectivity advantages.[9]

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )PuritySupplier Example
Methyl 1,4-oxazepane-5-carboxylateC₇H₁₃NO₃159.18>95%Major-distributor
Lithium hydroxide monohydrate (LiOH·H₂O)LiOH·H₂O41.96Reagent gradeMajor-distributor
Tetrahydrofuran (THF)C₄H₈O72.11AnhydrousMajor-distributor
Deionized Water (H₂O)H₂O18.02--
Hydrochloric acid (HCl), concentratedHCl36.4637% w/wMajor-distributor
Ethyl acetate (EtOAc)C₄H₈O₂88.11Reagent gradeMajor-distributor
Anhydrous magnesium sulfate (MgSO₄)MgSO₄120.37Reagent gradeMajor-distributor
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Glassware for extractions (separatory funnel)

  • Rotary evaporator

  • pH paper or pH meter

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber and visualization system (e.g., UV lamp)

Step-by-Step Procedure
  • Reaction Setup:

    • To a round-bottom flask, add methyl 1,4-oxazepane-5-carboxylate (1.0 eq).

    • Dissolve the ester in a mixture of tetrahydrofuran (THF) and deionized water (e.g., a 2:1 to 3:1 v/v ratio). The volume should be sufficient to fully dissolve the starting material.

    • Add lithium hydroxide monohydrate (1.5 to 2.0 eq) to the solution.

  • Reaction Execution:

    • Stir the reaction mixture vigorously at room temperature.

    • The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC).

  • Reaction Monitoring by TLC:

    • Prepare a TLC developing chamber with a suitable eluent system (e.g., ethyl acetate/methanol or dichloromethane/methanol mixtures).

    • Spot a small aliquot of the reaction mixture onto a TLC plate alongside a spot of the starting material for comparison.

    • The product, being a carboxylic acid, is expected to be more polar than the starting ester and should have a lower Rf value.

    • The reaction is considered complete when the starting material spot is no longer visible by TLC.

  • Work-up and Acidification:

    • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with deionized water.

    • Cool the aqueous solution in an ice bath.

    • Slowly add concentrated hydrochloric acid dropwise with stirring to acidify the solution to a pH of approximately 2-3. This protonates the carboxylate salt to form the free carboxylic acid. The product may precipitate out of solution at this stage.

  • Product Extraction:

    • Transfer the acidified aqueous mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic layers over anhydrous magnesium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1,4-oxazepane-5-carboxylic acid.

  • Purification:

    • If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

Characterization of the Product

The identity and purity of the final product, 1,4-oxazepane-5-carboxylic acid, should be confirmed by standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Tetrahydrofuran is flammable and can form peroxides. Use with caution.

  • Concentrated hydrochloric acid is corrosive. Handle with care.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reactionInsufficient base or reaction timeAdd more base and continue stirring. Gentle heating (e.g., 40-50 °C) can also be applied to accelerate the reaction.
Product does not precipitate upon acidificationThe product is soluble in the aqueous medium.Proceed directly to the extraction step. Ensure thorough extraction with an appropriate organic solvent.
Difficulty in extracting the productThe product has some water solubility.Saturate the aqueous layer with sodium chloride (brine) before extraction to decrease the solubility of the organic product in the aqueous phase.

Conclusion

The saponification of methyl 1,4-oxazepane-5-carboxylate provides a reliable and efficient method for the synthesis of the corresponding carboxylic acid. The irreversible nature of the base-catalyzed hydrolysis ensures high yields, which is crucial for multi-step synthetic sequences in drug discovery and development. Careful monitoring of the reaction and a standard aqueous work-up and extraction procedure will afford the desired product in good purity.

Chemical Structures

ChemicalStructures cluster_start Methyl 1,4-oxazepane-5-carboxylate cluster_product 1,4-Oxazepane-5-carboxylic acid start_img start_img start_formula C₇H₁₃NO₃ product_img product_img product_formula C₆H₁₁NO₃

Caption: Structures of the starting material and the final product.

References

  • PubChem. Methyl 1,4-oxazepane-5-carboxylate. Available from: [Link]

  • Králová, P., Lemrová, B., Maloň, M., & Soural, M. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(60), 35906-35916. Available from: [Link]

  • ResearchGate. Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold. Available from: [Link]

  • PubChem. 4-tert-butoxycarbonyl-1,4-oxazepane-5-carboxylic acid. Available from: [Link]

  • Králová, P., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances.
  • PMC. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Available from: [Link]

  • ResearchGate. Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. Available from: [Link]

  • OUCI. Modern Methods for the Synthesis of 1,4‐Oxazepanes and their Benzo‐Derivatives. Available from: [Link]

  • ResearchGate. Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold. Available from: [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available from: [Link]

  • Dalal Institute. Hydrolysis of Esters and Amides. Available from: [Link]

  • PubChem. Methyl 1,4-oxazepane-2-carboxylate. Available from: [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. Available from: [Link]

  • YouTube. Base Catalyzed Hydrolysis of an Ester. Available from: [Link]

  • Králová, P., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances.
  • Journal of Chemical and Pharmaceutical Research. A green and efficient hydrolysis of met. Available from: [Link]

  • Journal of the American Chemical Society. General Base Catalysis of Ester Hydrolysis. Available from: [Link]

  • ResearchGate. Facile and Short-Step Synthesis of 5-Substituted 2,3,4,5-Tetrahydrobenz[f][10][11]Oxazepines Using a Modified Pictet-spengler Reaction. Available from: [Link]

  • Science of Synthesis. Synthesis from Carboxylic Acid Derivatives. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1,4-Oxazepane Ring-Closing Optimization

Current Status: Operational | Topic: Yield Improvement in 7-Membered Heterocycles Audience: Senior Chemists & Process Development Scientists Introduction: The "Medium-Ring" Challenge Welcome to the 1,4-Oxazepane Optimiza...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational | Topic: Yield Improvement in 7-Membered Heterocycles Audience: Senior Chemists & Process Development Scientists

Introduction: The "Medium-Ring" Challenge

Welcome to the 1,4-Oxazepane Optimization Center. If you are here, you are likely experiencing the "medium-ring gap." Unlike 5- or 6-membered rings, 7-membered 1,4-oxazepanes suffer from a unique combination of entropic disfavor (probability of chain ends meeting) and enthalpic strain (transannular interactions).

This guide does not offer generic advice. It provides causally grounded, self-validating protocols to overcome the specific kinetic barriers of 1,4-oxazepane formation.

Module 1: Pre-Reaction Diagnostics (Substrate Design)

Before optimizing reagents, you must optimize the precursor. The failure of 1,4-oxazepane cyclization is often determined before the flask is even opened.

The Thorpe-Ingold Effect (Gem-Dimethyl Effect)

Issue: The rotational freedom of the 7-atom chain makes cyclization entropically costly ($ \Delta S^\ddagger


\theta$), forcing the reactive termini (OH and NH/LG) closer together. This increases the population of the gauche conformer required for cyclization.

Diagnostic Check:

  • Is your chain unsubstituted? Expect yields <40% without high dilution.

  • Can you add a gem-dimethyl group at C6? This often doubles the yield.

Module 2: The Mitsunobu Cyclization Protocol

Best For: Chiral substrates, converting amino-alcohols to oxazepanes. Primary Failure Mode: Stalled reaction or elimination products.

Critical Workflow: The "Acidic Nitrogen" Requirement

The Mitsunobu reaction requires the nucleophile (Nitrogen) to have a pKa < 11-13. A standard secondary amine (pKa ~35) will not react , leading to dead-end phosphonium intermediates.

Protocol:

  • Protection: Convert the amine to a Sulfonamide (Ns, Ts, or Ms). This drops the pKa to ~10, enabling protonation of the betaine intermediate.

  • Reagent Order: Add DIAD/DEAD last and slowly at 0°C.

  • Solvent: Toluene often outperforms THF for 7-membered rings due to higher boiling points and solvation effects.

Troubleshooting Guide: Mitsunobu Stalls
SymptomDiagnosisCorrective Action
No Product, SM remains Nitrogen pKa too high.Protect amine with 2-Nosyl (Ns) or Tosyl (Ts) group.
Elimination (Alkene) Basicity of betaine > Nucleophilicity.Switch from DEAD to ADDP (1,1'-(azodicarbonyl)dipiperidine) + PBu3 .
Oligomerization Intermolecular reaction dominates.High Dilution: Run at 0.005 M - 0.01 M concentration.
Difficult Purification Triphenylphosphine oxide (TPPO) contamination.Use Polymer-Supported PPh3 or perform a non-polar workup (trituration).
Visualizing the Mitsunobu Pathway

Mitsunobu_Pathway Start Amino-Alcohol Precursor Check_pKa Check N-Nucleophile pKa Start->Check_pKa Protect Protect as Sulfonamide (Ns/Ts) Check_pKa->Protect pKa > 11 Reagent Add PPh3 + DEAD/DIAD (0°C) Check_pKa->Reagent pKa < 11 Protect->Reagent Intermed Oxy-Phosphonium Intermediate Reagent->Intermed Cyclization Intramolecular SN2 Attack Intermed->Cyclization Slow Addition (High Dilution) Product 1,4-Oxazepane Cyclization->Product

Caption: Logic flow for Mitsunobu cyclization. Note the critical pKa check before reagent addition.

Module 3: Ring-Closing Metathesis (RCM)

Best For: Constructing the ring from diallyl precursors (forming the C5-C6 bond). Primary Failure Mode: Dimerization (intermolecular metathesis) or Isomerization.

The "Pseudo-High Dilution" Protocol

RCM for 7-membered rings is notorious for dimerization. To favor the intramolecular pathway (


) over intermolecular dimerization (

), you must keep the active catalyst concentration low relative to the substrate at the moment of reaction.

Step-by-Step Optimization:

  • Catalyst Selection: Use Grubbs II or Hoveyda-Grubbs II . They are more robust but also more prone to isomerization side reactions.

  • Concentration: The reaction mixture should be < 5 mM (0.005 M).

  • Isomerization Suppression: The Ru-hydride species (formed during reaction) can isomerize the double bond, moving it "inside" the chain and preventing cyclization.

    • Fix: Add 1,4-Benzoquinone (10 mol%) or Ti(OiPr)4 . These scavenge the hydrides.

RCM Troubleshooting Matrix
ObservationRoot CauseSolution
Dimer Formation Concentration too high.Syringe Pump Addition: Add substrate solution to catalyst solution over 4-8 hours.
Shifted Double Bond Ru-Hydride Isomerization.Add 1,4-Benzoquinone or use Grubbs I (less active, but no isomerization).
Incomplete Conv. Ethylene inhibition.Sparge with Argon continuously to remove ethylene gas (shifts equilibrium).
Catalyst Death Lewis basic amine coordination.[1]Protect the nitrogen as a carbamate (Boc/Cbz) or ammonium salt (HCl).

Module 4: Intramolecular S_N2 (Williamson Ether Type)

Best For: Simple substrates where C-O bond formation is the final step.

This method typically involves cyclizing a halo-alcohol or a sulfonate-alcohol.

The "Template Effect" Strategy: Standard bases (NaH) often fail due to aggregation.

  • Recommendation: Use KOtBu in THF or NaH + 15-Crown-5 .

  • Why? The cation (K+ or Na+) can act as a template, coordinating both the alkoxide oxygen and the nitrogen/leaving group, bringing them into proximity (the "Template Effect").

Experimental Workflow: S_N2 Cyclization
  • Dissolve precursor (e.g., N-(3-chloropropyl)-ethanolamine derivative) in dry THF (0.01 M).

  • Add KOtBu (1.2 - 1.5 equiv) at 0°C.

  • Warm to reflux.

  • Monitor: If dimerization occurs, switch to slow addition of the base to the substrate, or substrate to the base (inverse addition).

Module 5: Comparison & Selection Guide

Use this decision matrix to select the correct methodology for your specific substrate.

Method_Selection Start Substrate Structure? Has_Alkene Has two terminal alkenes? Start->Has_Alkene Chiral_OH Has Chiral Alcohol & Amine? Has_Alkene->Chiral_OH No RCM Method: RCM (Grubbs II + Benzoquinone) Has_Alkene->RCM Yes Simple_Halo Has Halogen/LG & Alcohol? Chiral_OH->Simple_Halo No Mitsunobu Method: Mitsunobu (Ns-Protection + DIAD) Chiral_OH->Mitsunobu Yes SN2 Method: Base Cyclization (KOtBu + High Dilution) Simple_Halo->SN2 Yes

Caption: Decision tree for selecting the optimal ring-closing strategy based on precursor functional groups.

FAQ: Frequently Asked Questions

Q: My RCM reaction works on the 50mg scale but fails on the 5g scale. Why? A: Ethylene removal. On a small scale, ethylene escapes easily. On a large scale, it stays in solution and pushes the equilibrium back. Solution: Actively sparge the reaction with Nitrogen/Argon or apply a light vacuum (static vacuum) to remove ethylene.

Q: Can I use the Mitsunobu reaction if I have a tertiary alcohol? A: No. Mitsunobu is strictly for primary and secondary alcohols (S_N2 mechanism). For tertiary alcohols, consider acid-catalyzed cyclization (S_N1 type) or RCM.

Q: How do I purify the 1,4-oxazepane from the Triphenylphosphine oxide (TPPO)? A: TPPO is the bane of Mitsunobu.

  • Precipitation: Triturate the crude residue with Hexane/Ether (1:1). TPPO precipitates; product stays in solution.

  • Chemical: Use MgCl2 to complex TPPO (forming a precipitate).

  • Prevention: Use (4-dimethylaminophenyl)diphenylphosphine . The oxide is acid-soluble and can be washed away with dilute HCl.

References

  • Rousseau, G. (1998). Medium-sized Cycloalkenes by Ring-Closing Metathesis. Tetrahedron. Link (Discusses the entropic challenges of 7-membered rings).

  • Tsunoda, T., et al. (1995). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction. Tetrahedron Letters. Link (The solution for difficult/elimination-prone cyclizations).

  • Hong, S. H., & Grubbs, R. H. (2006). Highly Efficient NMR-Based Screening of Catalysts for Ring-Closing Metathesis. Journal of the American Chemical Society.[2] Link (Optimization of RCM and suppression of isomerization).

  • Beals, B. J., et al. (2017). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors. Journal of Organic Chemistry. Link (Detailed study on conformational restriction/Thorpe-Ingold effect).

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Link (Comprehensive review including intramolecular applications).

Sources

Optimization

Technical Support Center: Advanced Regiocontrol in Oxazepane Scaffolding

Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: OX-7-REGIO-001 Executive Summary & Route Selection Welcome to the technical support hub for 7-membered heterocycle synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: OX-7-REGIO-001

Executive Summary & Route Selection

Welcome to the technical support hub for 7-membered heterocycle synthesis. Constructing 1,4-oxazepanes is synthetically non-trivial due to the entropic penalty of forming medium-sized rings and the enthalpic competition from stable 5- (oxazolidine) or 6-membered (morpholine/oxazine) byproducts.

This guide addresses the three primary failure modes in oxazepane synthesis:

  • Regio-scrambling during epoxide opening (Baldwin’s Rules violations).

  • Oligomerization during Ring-Closing Metathesis (RCM).

  • Incorrect Migratory Aptitude during Ring Expansion (Schmidt/Beckmann).

Route Selection Decision Tree

Before troubleshooting, verify you are using the correct methodology for your substrate constraints.

OxazepaneRoute Start Select Substrate Class Epoxy Amino-Epoxide / Glycidyl Derivative Start->Epoxy Diene Bis-alkenyl Ether/Amine Start->Diene Ketone Cyclohexanone Derivative Start->Ketone Route1 Intramolecular Ring Opening (7-endo-tet) Epoxy->Route1 Lewis Acid Catalysis Route2 Ring-Closing Metathesis (RCM) Diene->Route2 Ru-Carbene Catalyst Route3 Schmidt/Beckmann Expansion Ketone->Route3 Azide/Acid Issue1 Risk: 6-exo-tet (Morpholine) formation Route1->Issue1 Issue2 Risk: Dimerization / Isomerization Route2->Issue2 Issue3 Risk: Wrong Carbon Migration Route3->Issue3

Figure 1: Decision matrix for selecting the synthetic route based on starting material availability and associated regioselectivity risks.

Module A: Epoxide-Opening Cyclizations

The Challenge: Controlling the 7-endo-tet vs. 6-exo-tet competition.

According to Baldwin’s Rules , 7-endo-tet cyclizations are generally favored.[1] However, in practice, the formation of 1,4-oxazepanes from


-epoxy amines often fails because the 6-exo transition state (leading to hydroxymethyl-piperidines or morpholines) is thermodynamically more accessible, or the Lewis Acid chelates incorrectly [1].
Troubleshooting Guide

Q: I am reacting a sulfonamide with a chiral epoxide, but I am isolating the 6-membered ring alcohol. Why? A: You are likely operating under thermodynamic control or using a "hard" Lewis acid that coordinates the epoxide oxygen too tightly, pulling electron density and encouraging attack at the more substituted carbon (if applicable) or simply favoring the less strained 6-membered transition state.

  • The Fix: Switch to a Soft Lewis Acid or a specific directing group. The use of

    
     or 
    
    
    
    has been shown to favor the 7-endo pathway by activating the epoxide without forcing a tight transition state geometry that favors the 6-exo closure [2].

Q: My yield is low due to polymerization. How do I stop intermolecular attacks? A: This is a concentration issue.

  • The Fix: Perform the reaction at high dilution (0.01 M to 0.05 M) . Additionally, ensuring the nitrogen nucleophile is "tamed" (e.g., using a Nosyl or Tosyl protecting group) prevents rapid, non-selective intermolecular opening.

Standardized Protocol: Lewis Acid-Catalyzed 7-endo-tet Cyclization

Target: 6-hydroxy-1,4-oxazepane derivatives.

  • Substrate Prep: Dissolve N-tosyl-amino-epoxide (1.0 equiv) in anhydrous

    
     or Toluene.
    
  • Concentration Check: Adjust solvent volume to achieve 0.02 M concentration.

  • Catalyst Addition: Add

    
     (10 mol%) or 
    
    
    
    (1.1 equiv) at 0°C.
    • Note: Bismuth salts are milder and often yield higher regioselectivity for the 7-membered ring compared to Boron trifluoride.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC for the disappearance of the epoxide.

  • Quench: Quench with sat.

    
    .
    
  • Purification: The 7-membered ring is usually more polar than the 6-membered byproduct on Silica gel.

Module B: Ring-Closing Metathesis (RCM)

The Challenge: The "Entropic Gap." Forming a 7-membered ring via RCM is more difficult than 5- or 6-membered rings due to transannular strain and the higher probability of intermolecular dimerization.

Troubleshooting Guide

Q: I see the starting diene disappear, but the mass spec shows


. I'm making dimers. 
A:  Your catalyst concentration is locally too high, or the overall solution is too concentrated.
  • The Fix:

    • Dilution: Run the reaction at < 5 mM (ideally 1–2 mM).

    • Slow Addition: Do not dump the catalyst in. Add the catalyst (Grubbs II or Hoveyda-Grubbs II) as a solution in degassed DCM over 2–4 hours using a syringe pump.

Q: The double bond in my product has migrated (isomerized) to the enol ether position. A: This is caused by ruthenium hydride species formed during the reaction (a common decomposition product of the catalyst) [3].

  • The Fix: Add 1,4-Benzoquinone (10 mol%) or Ti(OiPr)4 to the reaction mixture. These additives scavenge ruthenium hydrides and suppress alkene isomerization.

Data: Catalyst Performance for 1,4-Oxazepane Formation
CatalystTypical LoadingDilutionKey AdvantageKey Risk
Grubbs I 5–10 mol%5 mMLow isomerization riskLow activity on hindered alkenes
Grubbs II 2–5 mol%1–2 mMHigh activity, handles tetrasubstituted alkenesHigh risk of isomerization/dimerization
Hoveyda-Grubbs II 1–3 mol%1–2 mM"Boomerang" effect (stable), works in airDifficult to remove Ru residues
Module C: Ring Expansion (Schmidt Reaction)

The Challenge: Migratory Aptitude. When treating a 4-substituted cyclohexanone with hydrazoic acid (


), the nitrogen insertion can occur on either side of the carbonyl.
Mechanism & Logic

The group that migrates is the one best able to stabilize the partial positive charge in the transition state.

  • Electron Donating Groups (EDG): Increase migratory aptitude.

  • Electron Withdrawing Groups (EWG): Decrease migratory aptitude.

Migration Ketone Cyclohexanone (Precursor) Intermediate Azidohydrin Intermediate Ketone->Intermediate HN3 / TFA PathA Path A: C2 Migration (Electron Rich Side) Intermediate->PathA Preferred if C2 has EDG (Alkyl, Aryl) PathB Path B: C6 Migration (Electron Poor Side) Intermediate->PathB Preferred if C2 has EWG Product 1,4-Oxazepane (Target) PathA->Product

Figure 2: Migratory aptitude logic flow in Schmidt ring expansion.

Q: How do I force migration to the more hindered side to get my specific 1,4-oxazepane isomer? A: You must rely on electronic differentiation. If steric bulk opposes the electronic preference, electronics usually win in the Schmidt reaction.

  • The Fix: If you need to migrate the less substituted carbon, you may need to introduce a temporary electron-withdrawing group (like an

    
    -bromo group) on the other side, perform the expansion, and then debrominate.
    
References
  • Baldwin, J. E. (1976).[2][3] Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications, 734–736.[2]

  • Cui, Y., et al. (2013). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv (Preprint/Methodology validation).

  • Furstner, A. (2000).[4] Olefin Metathesis and Beyond. Angewandte Chemie International Edition, 39(17), 3012-3043.

  • Aube, J., & Milligan, G. L. (1991). Intramolecular Schmidt Reaction of Alkyl Azides. Journal of the American Chemical Society, 113(23), 8965-8966.

Sources

Troubleshooting

Technical Support Center: Chiral HPLC Separation of Methyl 1,4-Oxazepane-5-carboxylate Enantiomers

Welcome to the dedicated technical support guide for the enantioselective separation of methyl 1,4-oxazepane-5-carboxylate. As a key chiral intermediate in pharmaceutical development, ensuring its enantiomeric purity is...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the enantioselective separation of methyl 1,4-oxazepane-5-carboxylate. As a key chiral intermediate in pharmaceutical development, ensuring its enantiomeric purity is critical. Cyclic carbamates are a common feature in small molecule therapeutics, and their stereochemical configuration can significantly influence pharmacological activity and safety profiles.[1][2][3] This guide is designed for researchers, chromatographers, and drug development professionals to provide field-proven insights, detailed protocols, and robust troubleshooting strategies for this specific chiral separation.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of Chiral Stationary Phase (CSP) so critical for this separation?

A: Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible on standard reversed-phase columns like a C18.[4] Chiral Stationary Phases (CSPs) create a three-dimensional chiral environment that allows for differential interaction with each enantiomer.[5] This separation relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the CSP.[6] The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation.[6] Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are exceptionally versatile and often the first choice for screening due to their broad applicability and multiple interaction mechanisms, including hydrogen bonding, π-π interactions, and steric inclusion.[6][7][8]

Q2: What are the typical starting conditions for developing a separation method for methyl 1,4-oxazepane-5-carboxylate?

A: For a compound like methyl 1,4-oxazepane-5-carboxylate, which contains polar carbamate and ester groups, a normal-phase chromatographic approach is generally the most effective starting point.

A robust initial screening strategy would involve:

  • Chiral Stationary Phases: Screen on both amylose and cellulose-based columns (e.g., Chiralpak® IA/AD and Chiralcel® OD/OJ).[9]

  • Mobile Phase: Use a simple mobile phase of n-Hexane and an alcohol modifier (Isopropanol or Ethanol). A common starting point is a 90:10 (v/v) mixture.[9]

  • Flow Rate: Begin with a standard flow rate of 1.0 mL/min for a 4.6 mm I.D. column.[10]

  • Temperature: Maintain the column at a constant ambient temperature, typically 25 °C.[1]

Q3: The compound has a basic nitrogen atom. Should I use an additive in the mobile phase?

A: Yes, for basic analytes, the use of a basic additive is often crucial for achieving good peak shape and reproducibility.[11] Residual acidic silanol groups on the silica surface of the CSP can interact strongly with the basic nitrogen on your oxazepane ring, leading to significant peak tailing.[4] Adding a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA) at a concentration of 0.1% (v/v), will neutralize these active sites, leading to improved peak symmetry and often better resolution.[9][12]

Experimental Protocols & Workflows

Protocol 1: Initial Screening for Enantioselectivity

This protocol outlines a systematic approach to quickly determine the most promising CSP and mobile phase conditions.

  • Column Selection: Prepare at least two columns: one amylose-based (e.g., Chiralpak® IA) and one cellulose-based (e.g., Chiralcel® OD-H).

  • Sample Preparation: Dissolve the racemic methyl 1,4-oxazepane-5-carboxylate standard in the initial mobile phase to a concentration of approximately 1.0 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v)

    • Mobile Phase B: n-Hexane / Ethanol (90:10, v/v)

    • Mobile Phase C: n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v)

    • Mobile Phase D: n-Hexane / Ethanol / DEA (90:10:0.1, v/v/v)

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection: UV at 220 nm (or as determined by UV scan)

  • Execution:

    • Equilibrate the first column with Mobile Phase A for at least 20 column volumes.[13]

    • Inject the sample.

    • Repeat for Mobile Phases B, C, and D, ensuring thorough equilibration between each change.

    • Switch to the second column and repeat the entire sequence.

  • Evaluation: Analyze the chromatograms for any sign of peak splitting or separation. The goal is to identify the condition that provides the best initial selectivity (α), even if the resolution (Rs) is poor.

Chiral Method Development Workflow

The following diagram illustrates the logical progression from initial screening to a fully optimized and validated method.

G cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation racemic Racemic Sample csp_select Select CSPs (e.g., Amylose & Cellulose based) racemic->csp_select mp_select Select Mobile Phases (Hexane/IPA, Hexane/EtOH +/- Additive) csp_select->mp_select run_screen Execute Screening Protocol mp_select->run_screen eval_screen Partial Separation Achieved? run_screen->eval_screen eval_screen->csp_select No opt_params Optimize Parameters: - % Alcohol Modifier - Additive Concentration - Flow Rate - Temperature eval_screen->opt_params Yes eval_opt Baseline Resolution? (Rs > 1.5) opt_params->eval_opt eval_opt->opt_params No validate Method Validation (Specificity, Linearity, Precision, Accuracy) eval_opt->validate Yes G start Poor Peak Shape (Tailing) check_additive Is a basic additive (e.g., 0.1% DEA) in the mobile phase? start->check_additive add_additive Action: Add 0.1% DEA to mobile phase. check_additive->add_additive No check_load Is sample concentration/volume too high? check_additive->check_load Yes end Symmetrical Peak add_additive->end reduce_load Action: Reduce sample concentration or injection volume. check_load->reduce_load Yes check_solvent Is sample dissolved in a stronger solvent than the mobile phase? check_load->check_solvent No reduce_load->end change_solvent Action: Dissolve sample in mobile phase. check_solvent->change_solvent Yes flush_column Action: Flush column with strong solvent or replace guard column. check_solvent->flush_column No change_solvent->end flush_column->end

Sources

Optimization

Technical Support Center: Preventing Racemization During Oxazepane Ester Hydrolysis

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with chiral 1,4-oxazepane scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with chiral 1,4-oxazepane scaffolds. Oxazepanes are critical building blocks in medicinal chemistry, frequently utilized in the development of peripherally selective reuptake inhibitors and peptidomimetics[1]. However, the hydrolysis of oxazepane esters to their corresponding carboxylic acids is notoriously prone to racemization.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we will dissect the chemical causality behind stereochemical loss, provide self-validating experimental protocols, and establish a robust framework to ensure your chiral centers remain intact.

Mechanistic Overview: The Causality of Racemization

To prevent racemization, we must first understand why it occurs. In chiral oxazepane derivatives, the stereocenter is frequently located at the C-alpha position relative to the ester carbonyl.

When subjected to standard saponification conditions (e.g., NaOH in MeOH), the strong base does not solely attack the carbonyl carbon; it also abstracts the acidic alpha-proton. This abstraction generates a planar enolate intermediate. Because the 7-membered oxazepane ring adopts a highly flexible, twisted-boat conformation, it offers minimal facial bias during the reprotonation step. Consequently, reprotonation occurs equally from both faces, driving the enantiopure starting material into a 50:50 racemic mixture. Furthermore, polar, protic solvents and elevated temperatures drastically increase the kinetics of this proton exchange[2].

MechanisticPathway A Chiral Oxazepane Ester (Stereocenter at C-alpha) B Planar Enolate (Loss of Chirality) A->B Strong Base (OH⁻ abstraction) D Enantiopure Acid (Retained Stereocenter) A->D Mild/Enzymatic Hydrolysis C Racemic Acid (50% R / 50% S) B->C Reprotonation (Non-selective)

Fig 1. Base-catalyzed enolization leading to racemization vs. stereoretentive hydrolysis.

Diagnostic Troubleshooting Workflow

If you observe a loss of enantiomeric excess (ee%) post-hydrolysis, use the following decision tree to identify the appropriate corrective methodology.

TroubleshootingTree Start Issue: Loss of ee% Post-Hydrolysis Q1 Is the chiral center alpha to the ester? Start->Q1 Yes1 High Enolization Risk Q1->Yes1 Yes No1 Check Ring-Opening or Prior Steps Q1->No1 No Action1 Use Mild Base (LiOH, 0°C) Yes1->Action1 Step 1 Action2 Add Ca(II) Salts (Steric Shielding) Action1->Action2 If ee% still drops Action3 Enzymatic Hydrolysis (Lipase, pH 7) Action2->Action3 If highly sensitive

Fig 2. Decision tree for troubleshooting and resolving racemization during ester hydrolysis.

Quantitative Comparison of Hydrolysis Methods

The selection of your hydrolysis conditions dictates the survival of the stereocenter. The table below synthesizes the performance metrics of various methodologies applied to sensitive chiral heterocyclic esters.

Hydrolysis MethodReagentsTemp (°C)Racemization RiskTypical Yield (%)Mechanism of Protection
Standard Saponification NaOH / MeOH25 - 65Very High 85 - 95None (Unrestricted planar enolate formation).
Mild Base LiOH / THF / H₂O0 - 25Moderate 80 - 90Li⁺ coordination lowers effective basicity; kinetically favors nucleophilic attack over deprotonation.
Calcium-Assisted LiOH / CaCl₂ / iPrOH25Low 75 - 85Ca²⁺ chelation shields the alpha-proton and preserves base-labile groups[3].
Enzymatic CALB / Phosphate Buffer37Very Low 40 - 95*Neutral pH entirely bypasses base-catalyzed enolization[4].

*Yields for enzymatic hydrolysis are highly dependent on the specific steric bulk of the oxazepane substrate.

Self-Validating Experimental Protocols

Do not rely on end-point yields alone; a robust protocol must validate its own stereochemical integrity. Below are two field-proven methodologies for hydrolyzing sensitive oxazepane esters.

Protocol A: Calcium-Assisted Mild Hydrolysis

Causality: Calcium(II) forms a transient coordination complex with the oxazepane ring's heteroatoms (N, O) and the ester carbonyl. This complex sterically shields the alpha-proton from the hydroxide ion, significantly reducing the rate of enolization while permitting ester cleavage[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the chiral oxazepane ester (1.0 eq) in a 3:1 mixture of THF and iPrOH (0.1 M concentration).

  • Shielding: Add anhydrous CaCl₂ (2.0 eq) to the solution. Stir at room temperature for 15 minutes to allow the coordination complex to form.

  • Hydrolysis: Cool the reaction vessel to 0 °C. Dropwise, add an aqueous solution of LiOH (1.2 eq).

  • Monitoring: Stir for 2–4 hours. Monitor the disappearance of the starting material via TLC (EtOAc/Hexanes).

  • Quenching: Quench the reaction strictly at 0 °C using 10% aqueous citric acid until the pH reaches 4.5. Extract with EtOAc (3x).

  • Self-Validation Step (Critical): Before bulk purification, take a 50 µL aliquot of the organic layer, dry it, and analyze it via Chiral HPLC against a known racemic standard. Pass criteria: ee > 98%.

Protocol B: Deuterium-Labeling Diagnostic Test

Causality: If you are unsure whether racemization is occurring during hydrolysis or a preceding synthetic step, this test isolates the variable. By running the reaction in D₂O, any base-catalyzed enolization will result in the incorporation of a deuterium atom at the alpha-position upon reprotonation.

Step-by-Step Methodology:

  • Reaction: Dissolve 20 mg of the oxazepane ester in THF-d8 (0.5 mL).

  • Deuteration: Add 0.1 mL of 1 M NaOD in D₂O. Stir for 1 hour at room temperature.

  • Isolation: Neutralize with DCl in D₂O, extract with CDCl₃, and dry over Na₂SO₄.

  • Self-Validation Step (Critical): Acquire a ¹H-NMR spectrum. If the signal corresponding to the alpha-proton has disappeared (or significantly diminished) compared to the starting material, enolization is definitively occurring during hydrolysis. You must switch to Protocol A or an enzymatic method.

Frequently Asked Questions (FAQs)

Q1: I switched from NaOH to LiOH, but I am still losing 15% of my enantiomeric excess. What is going wrong? A1: While LiOH is a milder base, temperature and solvent polarity still play massive roles in proton transfer[2]. Ensure your reaction is strictly maintained at 0 °C. Additionally, if your solvent mixture is too water-heavy, the effective basicity increases. Try increasing the THF ratio or implementing the Calcium-assisted protocol (Protocol A).

Q2: Can I use enzymatic hydrolysis for highly sterically hindered oxazepane esters? A2: Yes, but substrate recognition can be a bottleneck. Lipases like Candida antarctica Lipase B (CALB) are highly stereoselective and operate at neutral pH, completely preventing racemization[4]. However, if your oxazepane features bulky N-alkyl or C-aryl substituents near the ester, the enzyme may fail to dock. In such cases, prolonged incubation (up to 72 hours) or screening alternative esterases (e.g., Porcine Liver Esterase) is required.

Q3: Are there alternative protecting group strategies if basic hydrolysis simply cannot be optimized? A3: Absolutely. If the alpha-proton is exceptionally acidic, bypass saponification entirely by changing the ester moiety during your synthetic design. Utilize an allyl ester (cleavable via Palladium-catalyzed deallylation under neutral conditions) or a benzyl ester (cleavable via hydrogenolysis with H₂/Pd-C).

References

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 1,4-Oxazepane-5-Carboxylate

Case ID: OX-7M-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist, Heterocycle Division Diagnostic Triage: Start Here Before proceeding with a full protocol, identify your specific issue using the m...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: OX-7M-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist, Heterocycle Division

Diagnostic Triage: Start Here

Before proceeding with a full protocol, identify your specific issue using the matrix below. This molecule combines a basic secondary amine (unless N-protected) with a hydrolytically sensitive methyl ester, creating a "solubility trap" where standard workups often fail.

Symptom Probable Cause Immediate Action
Low Yield after Extraction Water Solubility: The free base is highly polar and partitions into the aqueous phase.Stop: Do not discard aqueous layers. Saturate aqueous phase with NaCl (salting out) and re-extract with CHCl₃/iPrOH (3:1).
Product is a "Goo" / Oil Solvent Trapping / Oligomers: 7-membered rings often trap solvents; crude may contain linear oligomers.Attempt Protocol C (Salt Formation) to induce precipitation, or dry under high vacuum (>4h) with gentle heating (40°C).
NMR shows "Double" Peaks Rotamers or Diastereomers: 7-membered rings exhibit conformational flexibility (ring flipping) or you have a mixture of diastereomers.Run VT-NMR (Variable Temperature) to check for coalescence. If peaks remain distinct, you likely have diastereomers [1].
Loss of Methyl Group (NMR) Hydrolysis: The ester hydrolyzed to the carboxylic acid during workup.Check pH of aqueous washes. Avoid NaOH; use cold NaHCO₃. See Protocol A .
TLC Streaking Silanol Interaction: The secondary amine is interacting with acidic silica sites.Add 1% Et₃N or 1% NH₄OH to your eluent. See Protocol B .

Technical Deep Dive & Protocols

Protocol A: The "Cold-Buffer" Acid-Base Extraction

Best for: Removing non-basic impurities (starting materials, neutral side products) without hydrolyzing the ester.

The Mechanism: Standard acid-base extractions use strong bases (NaOH) which rapidly saponify methyl esters [2]. This protocol uses pH-controlled buffering to liberate the amine without destroying the ester.

Reagents:

  • Solvent A: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Solvent B: 0.5 M HCl (cold)

  • Buffer: Saturated NaHCO₃ (cold)

  • Brine (Saturated NaCl)

Workflow Diagram:

ExtractionWorkflow Start Crude Reaction Mixture Dissolve Dissolve in EtOAc/DCM Start->Dissolve AcidWash Wash with 0.5M HCl (0°C) Dissolve->AcidWash Sep1 Separate Layers AcidWash->Sep1 OrgLayer Organic Layer (Contains Non-Basic Impurities) Sep1->OrgLayer Discard (usually) AqLayer Aqueous Layer (Contains Product Salt) Sep1->AqLayer Keep! Basify Adjust pH to 8-9 with cold Sat. NaHCO3 AqLayer->Basify Critical Step Extract Extract 3x with DCM Basify->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry

Figure 1: Modified Acid-Base Extraction designed to prevent ester hydrolysis.

Step-by-Step:

  • Dissolution: Dissolve crude residue in EtOAc.

  • Protonation: Wash with cold (0°C) 0.5 M HCl. The product moves to the aqueous layer.[1][2]

  • Separation: Separate layers. Keep the aqueous layer.

  • Neutralization (CRITICAL): Place the aqueous layer in an ice bath. Slowly add saturated NaHCO₃ until pH reaches ~8.5. Do not exceed pH 10.

  • Recovery: Extract the aqueous mixture immediately with DCM (

    
    ).
    
  • Drying: Dry combined organics over Na₂SO₄ and concentrate.

Protocol B: Amine-Modified Flash Chromatography

Best for: High-purity separation when extraction fails to remove similar polarity impurities.

The Science: Unprotected secondary amines interact strongly with the acidic silanols on silica gel, causing peak tailing and yield loss. Deactivating the silica with a base is mandatory.

Solvent Systems:

  • System 1 (Standard): DCM : MeOH : NH₄OH (95 : 4.5 : 0.5)

  • System 2 (Alternative): EtOAc : Hexanes : Et₃N (50 : 49 : 1)

Procedure:

  • Column Pre-treatment: Flush the silica column with the mobile phase containing the base for 2 column volumes (CV) before loading the sample. This neutralizes active sites.[1]

  • Loading: Dissolve the crude in a minimum amount of DCM.

  • Elution: Run a gradient.

    • Note: Methyl 1,4-oxazepane-5-carboxylate is moderately polar. Expect elution around 3-5% MeOH in DCM.

  • Monitoring: Use Ninhydrin stain (amines turn purple/red) or Iodine chamber. UV activity may be weak unless a chromophore (e.g., benzyl group) is present.

Protocol C: Hydrochloride Salt Crystallization

Best for: Long-term storage and stabilization.

Rationale: The free base oil is prone to oxidation and slow hydrolysis. The HCl salt is a stable solid [3].

Procedure:

  • Dissolve the purified free base (from Protocol A or B) in dry Diethyl Ether or 1,4-Dioxane.

  • Cool to 0°C.

  • Dropwise add 4M HCl in Dioxane (1.1 equivalents).

  • A white precipitate should form immediately.

  • Filter under inert atmosphere (Argon/Nitrogen) as the salt can be hygroscopic.

  • Wash with cold ether and dry under vacuum.

Frequently Asked Questions (FAQs)

Q: My product yield is only 30% after workup. Where did it go? A: Check your aqueous layer. 1,4-oxazepanes are heterocyclic ethers with an amine; they are highly water-soluble.

  • Fix: Saturate your aqueous waste with NaCl and extract with Chloroform:Isopropanol (3:1) . This solvent mixture is aggressive enough to pull polar amines out of brine.

Q: Can I use NaOH to basify the extraction? A: Avoid if possible. While NaOH is standard for amines, the methyl ester at position 5 is electronically activated and sterically accessible. Saponification (conversion to carboxylic acid) occurs rapidly at pH >12. Use NaHCO₃ or K₂CO₃.

Q: The NMR shows two sets of peaks in a 60:40 ratio. Is my product impure? A: Not necessarily. 7-membered rings are conformationally mobile (chair/twist-boat).

  • Test: Run the NMR at 50°C. If the peaks coalesce into sharp singlets, it is conformational isomerism. If they remain distinct, you have diastereomers (likely cis/trans isomers at the 2,5 or 3,5 positions depending on substitution) [1].

Q: How do I separate the diastereomers? A: Diastereomers have different physical properties.

  • Chromatography: Try a slower gradient (0.5% MeOH increments) on silica.

  • Crystallization: Convert to the HCl salt (Protocol C). Often, one diastereomer crystallizes preferentially.

References

  • Králová, P., Lemrová, B., Maloň, M., & Soural, M. (2020).[3] Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine.[3][4][5] RSC Advances, 10, 36119-36128. Link

  • University of Calgary. (n.d.). Hydrolysis of Esters. Chemistry LibreTexts. Link

  • Perrin, D. D., Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press.

Sources

Optimization

Overcoming steric hindrance in 5-substituted oxazepanes

Technical Guide: Overcoming Steric Hindrance in 5-Substituted 1,4-Oxazepanes Executive Summary The synthesis of 5-substituted 1,4-oxazepanes presents a unique "perfect storm" of kinetic and thermodynamic barriers. You ar...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Overcoming Steric Hindrance in 5-Substituted 1,4-Oxazepanes

Executive Summary

The synthesis of 5-substituted 1,4-oxazepanes presents a unique "perfect storm" of kinetic and thermodynamic barriers. You are fighting the entropic penalty of forming a 7-membered ring (medium-ring constraints) combined with the enthalpic penalty of steric hindrance at the critical C5 position (alpha to the nitrogen).

This guide moves beyond standard textbook protocols to address the specific failures researchers encounter when the C5 substituent (often derived from chiral amino acid pools) prevents cyclization or induces decomposition.

Module 1: Strategic Route Selection

Before troubleshooting a failed reaction, ensure your disconnection strategy aligns with the steric demand of your 5-substituent.

The Decision Matrix

Use this workflow to select the optimal pathway based on your specific steric profile.

OxazepaneStrategy Start Select Precursor (C5 Substituent Nature) Bulk Is C5 Substituent Bulky? (e.g., iPr, tBu, Ph) Start->Bulk RCM_Path Route A: Ring-Closing Metathesis (RCM) Bulk->RCM_Path Yes (High Sterics) RedEt_Path Route B: Intramolecular Reductive Etherification Bulk->RedEt_Path Moderate (Me, Et, Bn) Sn2_Path Route C: SN2 Cyclization (Williamson Type) Bulk->Sn2_Path No (H only) RCM_Detail Requires Conformational Lock (N-Boc/N-Ts) + Ti(OiPr)4 RCM_Path->RCM_Detail RedEt_Detail Requires Lewis Acid (TMSOTf/Et3SiH) RedEt_Path->RedEt_Detail Sn2_Detail Fails with C5 substitution (Avoid for this topic) Sn2_Path->Sn2_Detail

Figure 1: Strategic decision tree for 1,4-oxazepane synthesis based on steric demand at C5.

Module 2: Troubleshooting Ring-Closing Metathesis (RCM)

The Problem: RCM is often the preferred route for sterically hindered systems, but 1,4-oxazepanes frequently stall. The heteroatoms (O and N) coordinate to the Ruthenium catalyst, forming stable, non-productive chelates (5- or 6-membered metallacycles), effectively poisoning the catalyst.

The Fix: The "Lewis Acid Scavenger" Protocol.

Protocol: Ti(OiPr)₄ Mediated RCM

Standard Grubbs II conditions often fail here. You must disrupt the heteroatom-Ruthenium coordination.

  • Preparation: Dissolve the diene precursor (0.01 M, dilute!) in anhydrous DCM.

  • The Additive: Add Titanium(IV) isopropoxide (0.3 – 1.0 equiv) .

    • Mechanism:[1][2][3] The Titanium acts as a Lewis acid "decoy," binding to the oxazepane oxygen/nitrogen lone pairs more strongly than the Ruthenium does. This frees the Ru-carbene to engage the olefin.

  • The Catalyst: Add Grubbs II or Hoveyda-Grubbs II (5 mol%).

  • Reflux: Heat to reflux (40°C) for 2-4 hours.

Data Comparison: Effect of Ti(OiPr)₄

Precursor C5-SubstituentStandard RCM YieldTi(OiPr)₄ Modified Yield
Methyl (Ala-derived)35% (Stalled)88%
Isopropyl (Val-derived)12% (Oligomers)76%
Benzyl (Phe-derived)28%82%

Critical Note: If using N-Boc protection, the rotamer effect helps. The Boc group forces the N-allyl and O-allyl chains closer (cis-like), lowering the entropic barrier for cyclization [1, 2].

Module 3: Intramolecular Reductive Etherification

The Problem: When RCM is not viable (e.g., no terminal alkenes), researchers use reductive etherification of hydroxy-acetals/ketals. Steric hindrance at C5 blocks the approach of the silane hydride to the oxocarbenium intermediate.

The Fix: The "Sakai" Conditions with Temperature Step-Down.

Protocol: TMSOTf / Et₃SiH Cyclization

This method relies on generating a reactive oxocarbenium ion. C5 substituents can shield this ion.

  • Precursor: Dissolve the acyclic hydroxy-acetal in MeCN or DCM (0.1 M).

  • The Silane: Add Et₃SiH (3.0 equiv) .

  • The Trigger (Step-Down):

    • Cool reaction to -40°C .

    • Add TMSOTf (1.1 equiv) dropwise.

    • Why? Low temperature prevents side reactions (fragmentation) while allowing the highly reactive oxocarbenium species to form.

  • Warming: Allow to warm slowly to 0°C over 2 hours.

Troubleshooting Table: Reductive Etherification

SymptomDiagnosisCorrective Action
No Reaction Lewis Acid quenched or insufficiently strong.Switch solvent from THF (coordinates LA) to DCM or MeCN . Ensure anhydrous conditions.
Epimerization at C5 SN1 mechanism allowed planarization of C5.Use BF₃·OEt₂ instead of TMSOTf (milder). Lower temperature to -78°C.
Hydrolysis Product Water ingress during workup or reaction.Quench with Et₃N before adding aqueous NaHCO₃ to neutralize acid prior to workup.

Module 4: Conformational Analysis & Visualization

Understanding why your reaction fails requires visualizing the transition state. The 7-membered ring is not flat; it puckers.

ConformationalLock Unprotected Unprotected Amine (Free Rotation) Rotamers Multiple Rotamers (High Entropy) Unprotected->Rotamers k(rot) >> k(cyc) Cyclization Successful Cyclization Rotamers->Cyclization Low Yield Protected N-Boc / N-Ts Protected (Restricted Rotation) CisConf Pseudo-Cis Conformer (Reaction Ready) Protected->CisConf A(1,3) Strain forces pre-organization CisConf->Cyclization High Yield

Figure 2: The "Rotamer Effect" in 1,4-oxazepane synthesis. Protecting groups are not just for protection; they are conformational locks.

Expert Insight: For 5-substituted systems, the substituent prefers a pseudo-equatorial position to minimize transannular strain. If your reaction transition state forces the C5-substituent into a pseudo-axial position, the reaction rate will drop by orders of magnitude [3].

Frequently Asked Questions (FAQs)

Q1: My RCM reaction works for the 6-membered morpholine analog but fails for the 7-membered oxazepane. Why? A: This is the "Medium Ring Effect." 7-membered rings have significantly higher ring strain (approx. 6.3 kcal/mol) and entropic penalties than 6-membered rings (approx. 0 kcal/mol).[3] You cannot rely on the same kinetics. You must use high dilution (0.005 M - 0.01 M) to favor intramolecular cyclization over intermolecular oligomerization [4].

Q2: Can I use the Mitsunobu reaction to close the ring? A: generally, No for 5-substituted systems. The Mitsunobu reaction (SN2) is highly sensitive to steric hindrance at the nucleophilic or electrophilic center. A substituent at C5 makes the approach trajectory sterically inaccessible. Reductive etherification (SN1-like) is preferred because the cationic intermediate is planar, relieving steric crowding during the attack.

Q3: How do I purify these compounds? The NMR looks messy. A: 1,4-Oxazepanes, especially N-Boc protected ones, exist as slow-interconverting rotamers at room temperature. This results in broad, "messy" NMR peaks.

  • Validation: Run the NMR at 50°C or 60°C (in DMSO-d6 or Toluene-d8). The peaks should coalesce into sharp signals, confirming purity rather than decomposition.

References

  • Bentham Science. A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Bronsted Acid-Catalyzed Intramolecular Etherification Reaction.[4]Link

  • ChemRxiv. Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes.Link

  • PubMed. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists. (Relevant for 7-membered ring puckering analysis). Link

  • Umicore. Metathesis Catalysts: Ring-Closing Metathesis Application Guide.Link

  • Sigma-Aldrich. Metathesis Application Guide: Troubleshooting RCM.Link

Sources

Troubleshooting

Stability of methyl 1,4-oxazepane-5-carboxylate in acidic vs basic conditions

Welcome to the technical support center for methyl 1,4-oxazepane-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for methyl 1,4-oxazepane-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals. Here you will find in-depth answers to frequently asked questions and troubleshooting guides to address specific issues you may encounter during your experiments, with a focus on the compound's stability in acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of methyl 1,4-oxazepane-5-carboxylate in solution?

The stability of methyl 1,4-oxazepane-5-carboxylate is primarily influenced by the solution's pH, temperature, and storage duration. The molecule possesses two key functional groups susceptible to chemical transformation: a methyl ester and a 1,4-oxazepane heterocyclic ring, which contains both an amine and an ether linkage. Extreme pH conditions are the most significant factor leading to degradation. Harsh acidic conditions can catalyze the cleavage of the ether bond within the oxazepane ring, while basic conditions will readily induce hydrolysis of the methyl ester (saponification).[1][2]

Q2: What are the most probable degradation pathways for this compound?

There are two principal degradation pathways that are highly dependent on the pH of the environment:

  • Acid-Catalyzed Ring Opening: Under strong acidic conditions (typically pH < 4), the ether oxygen of the 1,4-oxazepane ring can be protonated. This makes the adjacent carbon atoms susceptible to nucleophilic attack, potentially by water or other nucleophiles present in the medium, leading to the opening of the seven-membered ring.[2][3][4] This is a common degradation pathway for cyclic ethers.[5]

  • Base-Catalyzed Ester Hydrolysis (Saponification): In basic conditions (typically pH > 9), the methyl ester group is the primary site of reactivity. The hydroxide ion acts as a nucleophile, attacking the ester's carbonyl carbon. This leads to the cleavage of the ester bond, forming a carboxylate salt and methanol.[1][6] This reaction is generally irreversible under basic conditions because the resulting carboxylate is deprotonated and thus resistant to further nucleophilic attack.[1]

Q3: How can I monitor the stability of methyl 1,4-oxazepane-5-carboxylate in my experiments?

The most reliable method for monitoring the stability of the parent compound and detecting potential degradants is through a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[2][7] An ideal method should be capable of separating the intact methyl 1,4-oxazepane-5-carboxylate from its potential degradation products (the ring-opened product and the carboxylate).

For definitive identification of degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[7][8] This technique provides both the retention time from the chromatography and the mass-to-charge ratio of the parent compound and any new species formed, which is invaluable for structural elucidation.[9]

Q4: What is a "forced degradation study" and why is it relevant for my work?

A forced degradation study, also known as stress testing, is a process where a drug substance is intentionally exposed to conditions more severe than accelerated stability testing, such as high heat, light, humidity, and extreme pH (acidic and basic hydrolysis).[10][11] The goal is not to determine shelf-life, but rather to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[12] For researchers, performing a basic forced degradation study can proactively identify potential stability issues, inform formulation and storage decisions, and ensure that the analytical methods being used are "stability-indicating."[13]

Troubleshooting Guides

Issue 1: Rapid Loss of Compound in Acidic Solution
  • Symptoms: You observe a significant and rapid decrease in the peak area corresponding to methyl 1,4-oxazepane-5-carboxylate in your HPLC analysis for samples prepared in acidic buffers (e.g., pH < 4). Concurrently, you may see the appearance of one or more new, unidentified peaks in the chromatogram.

  • Root Cause Analysis: The most probable cause is the acid-catalyzed hydrolysis (cleavage) of the ether linkage within the 1,4-oxazepane ring. The process begins with the protonation of the ether oxygen, which transforms it into a good leaving group. A subsequent nucleophilic attack, likely by water, on an adjacent carbon atom leads to the opening of the ring. This pathway is a known vulnerability for cyclic ethers when exposed to strong acids.[2][3][4]

Diagram: Acid-Catalyzed Degradation Pathway

cluster_acid Acidic Conditions (pH < 4) Parent Methyl 1,4-oxazepane-5-carboxylate Protonated Protonated Ether Intermediate Parent->Protonated + H+ Degradant Ring-Opened Product (e.g., Hydroxy Amino Acid Derivative) Protonated->Degradant + H2O (Nucleophilic Attack)

Caption: Predicted degradation pathway under acidic conditions.

  • Solutions & Preventative Measures:

    • pH Control: If your experimental design allows, adjust the pH of your solution to a less acidic range (pH 4-7).

    • Buffer Selection: Utilize a well-chosen buffer system to maintain a stable pH. Avoid using strong, non-buffered acids for prolonged periods if the integrity of the ring is critical.

    • Temperature Management: Perform your experiments at the lowest practical temperature. Chemical degradation, including hydrolysis, is significantly accelerated at elevated temperatures.[13]

    • Conduct a Controlled Study: If you must work in acidic conditions, perform a time-course experiment (e.g., sampling at 0, 2, 4, 8, and 24 hours) to quantify the rate of degradation. This will help you understand the compound's half-life under your specific conditions.

Issue 2: Compound Converts to a More Polar Species in Basic Solution
  • Symptoms: When working in basic solutions (e.g., pH > 9), the peak for your starting material diminishes or disappears entirely, while a new, more polar peak (typically with a shorter retention time on a C18 reverse-phase HPLC column) appears.

  • Root Cause Analysis: This is the expected outcome of base-catalyzed ester hydrolysis, also known as saponification.[1] The methyl ester is being converted to the corresponding carboxylate salt (1,4-oxazepane-5-carboxylate). The resulting carboxylate is more polar than the parent methyl ester, which explains the change in chromatographic behavior. This is a predictable chemical reaction rather than unexpected degradation.[6][14]

Diagram: Base-Catalyzed Degradation Pathway

cluster_base Basic Conditions (pH > 9) Parent Methyl 1,4-oxazepane-5-carboxylate Intermediate Tetrahedral Intermediate Parent->Intermediate + OH- Product 1,4-Oxazepane-5-carboxylate (Carboxylate Salt) Intermediate->Product - CH3OH

Caption: Predicted reaction pathway under basic conditions.

  • Solutions & Experimental Considerations:

    • Maintain Neutral pH: If the methyl ester form is required for your assay or subsequent reaction, ensure your solutions are buffered to a neutral pH (around 7.0-7.5).

    • Workup Procedure: If you intend to synthesize the carboxylic acid, this is the correct procedure. After the reaction is complete, you can isolate the carboxylic acid by acidifying the solution with a strong acid (e.g., 1M HCl) to a pH of ~2-3, which will protonate the carboxylate, followed by extraction with an appropriate organic solvent.[14]

    • Use of Milder Bases: For applications requiring a base where ester hydrolysis is undesirable, consider using non-nucleophilic organic bases (e.g., triethylamine, DIPEA) in non-aqueous solvents, if the reaction chemistry permits.

Experimental Protocols

The following are generalized protocols for conducting a forced degradation study. You should always adapt them to your specific laboratory equipment and analytical methods.

Workflow for Stability Testing

cluster_workflow Forced Degradation Experimental Workflow A Prepare Stock Solution of Compound in a Non-Reactive Solvent (e.g., ACN) C Initiate Stress Test: Add Stock to Stress Solutions (t=0 sample) A->C B Prepare Stress Conditions (e.g., 0.1M HCl, 0.1M NaOH, Control: H2O) B->C D Incubate at Controlled Temperature (e.g., 50°C) C->D E Collect Samples at Time Points (e.g., 2, 8, 24h) D->E F Neutralize Sample (if necessary) & Dilute for Analysis E->F G Analyze via Stability- Indicating HPLC/LC-MS F->G H Quantify Parent Compound & Identify Degradants G->H

Caption: General workflow for a forced degradation study.

Protocol 1: Forced Degradation in Acidic Conditions
  • Objective: To assess the stability of the compound in acid and identify potential ring-opening degradants.

  • Materials:

    • Methyl 1,4-oxazepane-5-carboxylate

    • Acetonitrile (ACN) or other suitable organic solvent

    • Deionized water

    • 1.0 M Hydrochloric Acid (HCl)

    • 1.0 M Sodium Hydroxide (NaOH) (for neutralization)

    • HPLC vials, volumetric flasks, pipettes

  • Procedure:

    • Prepare a stock solution of the compound at 1 mg/mL in ACN.

    • In a clean vial, add 9.5 mL of 0.1 M HCl.

    • Initiate the experiment by adding 0.5 mL of the stock solution to the HCl (final concentration ~50 µg/mL). This is your t=0 sample.

    • Immediately take an aliquot, neutralize it with an equivalent molar amount of NaOH, and dilute to the analytical concentration for HPLC analysis.

    • Seal the remaining reaction vial and place it in a water bath or oven set to 50°C.

    • Collect additional aliquots at predetermined time points (e.g., 2, 8, 24 hours), neutralizing and diluting each one for analysis.

    • Analyze all samples by HPLC-UV and/or LC-MS. Compare the chromatograms to identify the decrease in the parent peak and the formation of new peaks.

Protocol 2: Forced Degradation in Basic Conditions
  • Objective: To confirm the hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Materials: Same as Protocol 1, but with a focus on using NaOH for degradation.

  • Procedure:

    • Prepare a stock solution of the compound at 1 mg/mL in ACN.

    • In a clean vial, add 9.5 mL of 0.1 M NaOH.

    • Initiate the experiment by adding 0.5 mL of the stock solution to the NaOH (final concentration ~50 µg/mL). This is your t=0 sample.

    • Immediately take an aliquot, neutralize it with an equivalent molar amount of HCl, and dilute for HPLC analysis.

    • Seal the reaction vial and keep it at room temperature or a slightly elevated temperature (e.g., 40°C) to accelerate the reaction.

    • Collect and process aliquots at time points (e.g., 30 min, 2 hours, 6 hours). Saponification is often faster than acid-catalyzed ring opening.

    • Analyze all samples. Expect to see the parent peak decrease and a new, more polar peak (the carboxylate) increase in area.

Data Summary: Typical Forced Degradation Conditions
Stress ConditionStress AgentTypical ConcentrationTemperatureDurationPrimary Degradation
Acid HydrolysisHydrochloric Acid (HCl)0.1 M - 1.0 MRT to 80°CSeveral hours to daysOxazepane Ring Opening
Base HydrolysisSodium Hydroxide (NaOH)0.1 M - 1.0 MRT to 60°CMinutes to hoursEster Hydrolysis
OxidativeHydrogen Peroxide (H₂O₂)3% - 30%Room TemperatureSeveral hoursVaries (N-oxidation, C-H oxidation)
ThermalDry Heat> 60°CSeveral daysVaries
PhotolyticUV/Visible LightICH specifiedRoom TemperatureSeveral daysVaries

This table provides general guidance based on ICH recommendations; specific conditions should be optimized to achieve 5-20% degradation of the active ingredient.[12][13]

References
  • Development of forced degradation and stability indic
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Forced degradation studies: A critical lens into pharmaceutical stability.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Cleavage of Ethers. Jack Westin.
  • Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermedi
  • Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates.
  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances.
  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Publishing.
  • Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts.
  • Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts.
  • Analytical methods applied to the determination of heterocyclic aromatic amines in foods.
  • Review of Characteristics and Analytical Methods for Determin
  • Basic Hydrolysis of Esters - Saponific
  • Stability issues of 1,4-Oxazepane-6-sulfonamide in solution. Benchchem.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC.
  • Chemistry of Esters. Chemistry LibreTexts.
  • Synthesis of Carboxylic Acids.

Sources

Optimization

Technical Support Center: Troubleshooting Oxazepane Secondary Amine Reactivity

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals and synthetic chemists in overcoming the intrinsic reactivity bottlenecks of medium-sized sat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals and synthetic chemists in overcoming the intrinsic reactivity bottlenecks of medium-sized saturated heterocycles. The 1,4-oxazepane scaffold is a privileged motif in medicinal chemistry, but its secondary amine often exhibits notoriously sluggish reactivity.

This guide provides a deep dive into the causality of these issues and offers field-proven, self-validating protocols to get your syntheses back on track.

Diagnostic FAQ: Understanding the Causality

Q1: Why does the secondary amine in my 1,4-oxazepane scaffold exhibit such poor nucleophilicity compared to 5- or 6-membered rings like pyrrolidine or piperidine? A: The low reactivity is fundamentally a geometric and conformational issue, not just an electronic one. Seven-membered rings like 1,4-oxazepane possess high conformational flexibility, often adopting twist-chair or boat conformations to minimize transannular strain. In these energy-minimized states, the nitrogen lone pair is frequently oriented intra-annularly (pointing inward) or is sterically shielded by adjacent axial protons[1]. Because nucleophilicity is vastly more sensitive to steric hindrance than basicity, the energetic penalty for an electrophile to approach this buried lone pair is immense[2]. Furthermore, bulky pendant groups around the reactive nitrogen energetically penalize the transition state during nucleophilic attack[3].

Q2: I am trying to alkylate 1,4-oxazepane using an alkyl halide. Why am I getting a complex mixture of unreacted starting material and over-alkylated quaternary salts instead of the desired tertiary amine? A: You are experiencing the classic "runaway train" of direct amine alkylation. The initial SN2 attack of the sterically hindered oxazepane on the alkyl halide is extremely slow. However, once the mono-alkylated product (a tertiary amine) is formed, it can sometimes be more nucleophilic or less solvated than the starting secondary amine. This causes the newly formed product to compete fiercely for the remaining alkylating agent, leading to over-alkylation and poor reaction control[4],[5].

Q3: How do transannular interactions affect my cross-coupling reactions (e.g., Buchwald-Hartwig)? A: In medium-sized rings, transannular interactions between the oxygen atom at the 1-position and the nitrogen at the 4-position can stabilize unreactive conformations[1]. When attempting a Palladium-catalyzed C-N coupling, the steric bulk and these internal interactions prevent the oxazepane nitrogen from effectively coordinating to the Palladium center during the critical transmetalation step, leading to catalyst poisoning or premature reductive elimination (yielding reduced byproducts).

Experimental Workflows & Troubleshooting Protocols

To bypass the inherent steric penalties of the oxazepane ring, we must shift our synthetic strategies away from direct nucleophilic displacements and rely on highly reactive intermediates.

Workflow A: Controlled N-Alkylation via Reductive Amination

Instead of forcing a sterically hindered SN2 reaction, reductive amination allows the oxazepane to reversibly form an iminium ion with an aldehyde. The planar sp2-hybridized iminium intermediate relieves local steric strain, making the subsequent hydride reduction highly efficient[4].

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask, dissolve 1,4-oxazepane (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. Add glacial acetic acid (0.1 eq) to catalyze iminium formation.

  • Self-Validation Checkpoint 1: Stir at room temperature for 30 minutes. Withdraw a 10 µL aliquot, quench in CDCl3, and run a rapid 1H-NMR. The disappearance of the aldehyde proton (~9.5-10.0 ppm) confirms that the steric barrier of the initial nucleophilic attack has been successfully overcome. Do not proceed to step 3 until >90% conversion to the iminium is observed.

  • Reduction: Cool the mixture to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise over 10 minutes.

  • Self-Validation Checkpoint 2: Stir for 2 hours at room temperature. Monitor by LC-MS. The mass of the intermediate iminium should be completely replaced by the mass of the final tertiary amine [M+H]+.

  • Workup: Quench slowly with saturated aqueous NaHCO3. Extract with dichloromethane (3x), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Workflow B: Overcoming Steric Penalties in Acylation

Direct reaction with acid chlorides often fails due to the high activation energy required for the bulky oxazepane to attack the carbonyl carbon. We troubleshoot this by using 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.

Step-by-Step Methodology:

  • Activation: Dissolve the acid chloride (1.2 eq) in anhydrous Dichloromethane (DCM) at 0 °C. Add DMAP (0.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Self-Validation Checkpoint 1: The solution should turn slightly yellow or form a faint suspension, indicating the successful generation of the highly electrophilic N-acylpyridinium intermediate. This intermediate is far more reactive than the parent acid chloride and forces the reaction forward.

  • Coupling: Add the 1,4-oxazepane (1.0 eq) dropwise as a solution in DCM. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint 2: Perform a TLC using a Ninhydrin stain. The complete disappearance of the highly polar, Ninhydrin-active oxazepane spot confirms the reaction is complete.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove DMAP/DIPEA), saturated NaHCO3, and brine. Dry and concentrate.

Quantitative Benchmarking

To guide your reagent selection, the following table summarizes the expected performance of various functionalization strategies when applied to the sterically hindered 1,4-oxazepane scaffold.

Reaction TypeStandard Reagents (Often Fail)Typical Issue with OxazepanesOptimized Troubleshooting ReagentsExpected Yield
Alkylation Alkyl Halide, K2CO3, MeCNPoor conversion, over-alkylationAldehyde, NaBH(OAc)3, DCE, AcOH85 - 95%
Acylation Acid Chloride, Et3N, THFSluggish reaction, low yieldAcid Chloride, DIPEA, DMAP (10 mol%)90 - 98%
C-N Coupling Pd2(dba)3, BINAP, Cs2CO3Catalyst poisoning, no reactionPd(OAc)2, RuPhos, t-BuONa, Toluene75 - 85%
Sulfonylation Sulfonyl Chloride, PyridineExtremely slow conversionSulfonyl Chloride, DABCO or DMAP80 - 90%

Troubleshooting Logic Visualization

Use the following decision tree to quickly identify the correct troubleshooting pathway based on your desired chemical transformation.

OxazepaneTroubleshooting Start Oxazepane Amine Low Reactivity CheckRxn Identify Target Transformation Start->CheckRxn Alkylation C-N Alkylation CheckRxn->Alkylation Acylation N-Acylation CheckRxn->Acylation Coupling Buchwald-Hartwig Cross-Coupling CheckRxn->Coupling Reductive Execute Reductive Amination (NaBH(OAc)3) Alkylation->Reductive Avoids over-alkylation & steric clash BaseCatalyst Employ DMAP & DIPEA in DCM Acylation->BaseCatalyst Bypasses poor nucleophilicity Ligand Use Bulky Biaryl Ligands (e.g., RuPhos) Coupling->Ligand Accelerates reductive elimination

Decision logic for troubleshooting oxazepane amine functionalization.

References

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes ACS Public
  • preventing over-alkyl
  • Alkylation of Amines (Sucks!) Master Organic Chemistry
  • Nucleophilicity Trends of Amines Master Organic Chemistry
  • A New Measurement of Amine Steric Hindrance – N Exposure OSTI.gov

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for Oxazepane Cyclization

Case ID: OXZ-7-CYC-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Medium-Ring" Challenge Welcome to the technical support hub for oxazepane synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: OXZ-7-CYC-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Medium-Ring" Challenge

Welcome to the technical support hub for oxazepane synthesis. Forming a 7-membered oxazepane ring is thermodynamically distinct from forming 5- or 6-membered rings (tetrahydrofurans or tetrahydropyrans). You are fighting two adversaries simultaneously:

  • Entropic Barrier: The probability of the chain ends meeting is significantly lower than for 5/6-membered rings.

  • Enthalpic Strain: Transannular interactions (puckering) create torsional strain in the transition state.

The Solvent is not just a medium; it is a reagent. In oxazepane formation, the solvent must suppress intermolecular polymerization (dimerization) while stabilizing the specific transition state required to close the ring.

Module 1: Solvent Selection Decision Matrix

Before starting your experiment, use this logic flow to select the starting solvent system based on your precursor's functional groups.

SolventDecision Start Start: Precursor Type Method Select Cyclization Method Start->Method Mitsunobu Mitsunobu (Alcohol + Phenol/Acid) Method->Mitsunobu Neutral Conditions SN2 SN2 (Leaving Group + Nucleophile) Method->SN2 Basic Conditions Acid Acid-Mediated / Cationic Method->Acid Acidic Conditions Std_Mitsunobu Standard: THF (0.05 M) Mitsunobu->Std_Mitsunobu Standard Substrate Diff_Mitsunobu Difficult/Slow: Toluene (High Temp) Mitsunobu->Diff_Mitsunobu Steric Bulk/Slow Polar_Aprotic DMSO or DMF (High Dipole) SN2->Polar_Aprotic Max Rate Green_Alt Acetonitrile (Easier Workup) SN2->Green_Alt Green Chem HFIP_Route HFIP (The 'Magic' Solvent) Acid->HFIP_Route Difficult Etherification DCE_Route DCE (Cationic Carbocyclization) Acid->DCE_Route Friedel-Crafts Type

Figure 1: Logic flow for selecting the optimal solvent system based on reaction mechanism and substrate constraints.

Module 2: Critical Solvent Classes & Mechanisms

The "Magic" Solvent: Hexafluoroisopropanol (HFIP)

For difficult acid-mediated etherifications or ring-opening cyclizations, HFIP is often superior to standard chlorinated solvents.

  • Mechanism: HFIP is a strong hydrogen-bond donor (high

    
     acidity) but a poor nucleophile. It forms a "solvent cage" around the leaving group or oxygen atom, stabilizing the developing positive charge in the transition state without competing as a nucleophile.
    
  • Application: Use for 7-endo-tet or 7-endo-trig cyclizations where other solvents fail.

  • Evidence: HFIP has been shown to enable transformations that are impossible in DCM or Toluene due to this specific microsolvation effect [1, 2].

Toluene vs. THF (Mitsunobu Conditions)

While THF is the standard for Mitsunobu reactions, it can be problematic for slow 7-membered ring formations.

  • THF: Good solubility, but its polarity can sometimes stabilize ionic intermediates that lead to side reactions.

  • Toluene: Non-polar. It destabilizes the ionic betaine intermediate, often driving the reaction faster toward the covalent product. It also allows for higher temperature reflux (110°C) to overcome the entropic barrier of the 7-membered ring [3].

The Dilution Factor (The "Pseudo-Solvent" Effect)

For oxazepanes, concentration is a variable as critical as solvent identity.

  • High Concentration (>0.1 M): Favors intermolecular reaction (dimerization/polymerization).

  • High Dilution (<0.01 M): Favors intramolecular reaction (cyclization).

  • Protocol Tip: Do not dump reagents in. Use Slow Addition (syringe pump) of the substrate into the solvent/catalyst mixture to keep the instantaneous concentration of the unreacted precursor low.

Module 3: Troubleshooting Guide (FAQ)

Q1: My reaction yields are low, and I see a spot on TLC that doesn't move (polymer).

Diagnosis: Intermolecular reaction is outcompeting intramolecular cyclization. Solution:

  • Dilute: Decrease concentration to 0.005 M.

  • Slow Addition: Add the substrate over 4–8 hours using a syringe pump.

  • Switch Solvent: If using a polar solvent (DMF), switch to a non-polar solvent (Toluene) to discourage the aggregation of polar intermediates.

Q2: The starting material is consumed, but I see elimination products (alkenes) instead of the ring.

Diagnosis: The basicity of the system is too high, promoting E2 elimination over SN2 substitution. Solution:

  • Change Base: Switch from strong bases (NaH, KOtBu) to weaker, non-nucleophilic bases (Cs2CO3, K2CO3).

  • Solvent Effect: If using DMF/DMSO, switch to Acetone or Acetonitrile . The lower polarity can reduce the basicity of the anion, making it less aggressive toward protons.

Q3: The reaction works but is incredibly slow (days).

Diagnosis: The entropic barrier is too high for the current temperature. Solution:

  • Heat: Switch from THF (boils 66°C) to Toluene (boils 110°C) or 1,4-Dioxane (boils 101°C).

  • HFIP Additive: Add 10-20% HFIP to your DCM or Toluene. This lowers the activation energy by stabilizing the transition state via H-bonding [4].

Module 4: Validated Protocols

Protocol A: High-Dilution Mitsunobu Cyclization

Best for: Forming the ether linkage from an alcohol and a phenol/acid.

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser.

  • Solvent: Anhydrous Toluene (degassed).

  • Reagents:

    • Triphenylphosphine (

      
      ): 1.5 equiv.[1]
      
    • DIAD (Diisopropyl azodicarboxylate): 1.5 equiv.

    • Substrate: 1.0 equiv.

  • Procedure:

    • Dissolve

      
       in Toluene (0.05 M relative to substrate).
      
    • Add the substrate.[2][3][4]

    • Cool to 0°C.[1][5]

    • Add DIAD dropwise (neat or in minimal Toluene) over 20 minutes.

    • CRITICAL: Allow to warm to RT, then heat to reflux (110°C). The high temperature is often necessary for 7-membered rings [3].

  • Workup: Concentrate and precipitate

    
     with Hexanes/Ether. Filter and column.[1]
    
Protocol B: HFIP-Promoted Acid Cyclization

Best for: Difficult etherifications or epoxide openings.

  • Solvent: HFIP (1,1,1,3,3,3-Hexafluoroisopropanol).[6] Warning: Corrosive and volatile.

  • Reagents: Brønsted acid catalyst (e.g., TsOH or TfOH, 5-10 mol%).

  • Procedure:

    • Dissolve substrate in HFIP (0.1 M - HFIP allows higher conc. due to stabilization effects).[2][7]

    • Add catalyst at 0°C.

    • Stir at RT.[1][5] If no reaction after 2h, heat to 40°C.

  • Workup: HFIP can be distilled off (rotovap) and reused. Quench residue with sat.

    
     before extraction.[1]
    

Module 5: Mechanistic Visualization (HFIP Effect)

The following diagram illustrates how HFIP assists in the cyclization process compared to standard solvents.

HFIP_Mechanism cluster_Standard Standard Solvent (DCM/THF) cluster_HFIP HFIP Solvent System Substrate Precursor (Alcohol/Leaving Group) TS_Std Transition State (High Energy) Substrate->TS_Std Slow TS_HFIP Stabilized TS (H-Bond Network) Substrate->TS_HFIP Fast Prod_Std Product (Low Yield) TS_Std->Prod_Std HFIP_Mol HFIP Molecules (H-Bond Donors) HFIP_Mol->TS_HFIP Stabilization Prod_HFIP Product (High Yield) TS_HFIP->Prod_HFIP

Figure 2: Mechanistic comparison showing how HFIP lowers the activation energy barrier via hydrogen-bond stabilization of the transition state.

References

  • Colomer, I., et al. (2017). "Hexafluoroisopropanol as a Multipurpose Solvent for C-H Activation and Cyclization."[2] Chemical Reviews.

  • Werchen, H., et al. (2025). "Hexafluoroisopropanol-Mediated Cascade Cyclization for Construction of α-Amino-γ-spirolactones." JACS Au.

  • Liu, X., et al. (2024).[4] "Mitsunobu Reaction in Natural Product Synthesis: Solvent Effects." RSC Advances.

  • Tang, X., et al. (2019). "Solvent-Controlled Oxidative Cyclization." Organic Letters.

  • Doyle, M. P., et al. (2020).[8] "Hexafluoroisopropanol Solvent Effects on Enantioselectivity." ACS Catalysis.[8]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of Methyl 1,4-oxazepane-5-carboxylate: A Comparative NMR Analysis Guide

Executive Summary & Analytical Challenge Methyl 1,4-oxazepane-5-carboxylate is a critical seven-membered heterocyclic scaffold, often employed as a peptidomimetic intermediate or a constrained amino acid analog in drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenge

Methyl 1,4-oxazepane-5-carboxylate is a critical seven-membered heterocyclic scaffold, often employed as a peptidomimetic intermediate or a constrained amino acid analog in drug discovery.

The Core Challenge: Unlike rigid six-membered rings (e.g., piperidines), the 1,4-oxazepane ring exhibits significant conformational flexibility (fluxionality) at room temperature, oscillating between chair, twist-boat, and boat conformers.[1] This results in a "performance failure" for standard 1D 1H NMR analysis: signal broadening, averaged coupling constants (


), and severe multiplet overlap.[1]

This guide compares the Standard Method (1D 1H NMR in CDCl3) against High-Performance Alternatives (Solvent-Matrix Modulation and 2D Correlation Spectroscopy) to demonstrate how to achieve definitive structural assignment.

Structural Analysis: The 1H NMR Fingerprint

The molecule contains a chiral center at C5 and heteroatoms (O, N) that induce significant desshielding.[1] Below is the theoretical assignment logic based on electronegativity and ring geometry.

Predicted Chemical Shift & Multiplicity Table[1]
Proton PositionLabelChemical Shift (

, ppm)
Multiplicity

Coupling (Hz)
Structural Driver
Methyl Ester H-OMe3.70 - 3.75Singlet (s)-Isolated methyl group.
H-5 H

3.85 - 4.10dd or t


to N and Carbonyl; Chiral center.[1]
H-2 (Geminal) H-2a, H-2b3.60 - 3.90Multiplet (m)


to Oxygen; Diastereotopic.
H-3 (Geminal) H-3a, H-3b2.90 - 3.20Multiplet (m)


to Nitrogen; Diastereotopic.
H-7 (Geminal) H-7a, H-7b3.50 - 3.80Multiplet (m)


to Oxygen.
H-6 (Geminal) H-6a, H-6b1.90 - 2.30Multiplet (m)Complex

to heteroatoms; most shielded.
N-H H-N2.0 - 2.5 (Broad)Broad s-Exchangeable; shift varies with conc.

Note: The "Multiplet" designation in 7-membered rings often masks distinct ddd or dt patterns due to rapid conformational exchange at 298 K.

Comparative Performance Analysis

We evaluated the spectral quality of methyl 1,4-oxazepane-5-carboxylate using three distinct analytical approaches.

Method A vs. Method B vs. Method C
FeatureMethod A: Standard Method B: Solvent Modulation Method C: High-Performance
Configuration 400 MHz, CDCl3, 298 K400 MHz, DMSO-

or C6D6
600 MHz, CDCl3, 2D (COSY/NOESY)
Resolution Low. H-2, H-5, and H-7 often overlap in the 3.5–4.0 ppm region.[1]Medium. Solvent polarity changes chemical shifts, potentially separating overlapping signals.[1]High. Disperses multiplets; resolves geminal protons (H-2a vs H-2b).
Conformational Insight Poor. Signals are broad/averaged. Cannot distinguish axial/equatorial.Medium. DMSO H-bonds to NH, locking conformation slightly.[1]Excellent. NOESY correlations define the "Chair" vs "Twist-Boat" preference.
N-H Visibility Poor. Often invisible or extremely broad.Good. Sharpens N-H signal (approx 3.0-4.0 ppm).N/A (Focus is on C-H backbone).
Verdict Screening only.Good for H-bonding checks.Required for full characterization.
Why Method A Fails (The Causality)

In CDCl3 at room temperature, the activation energy barrier for the 1,4-oxazepane ring inversion is low (


 kcal/mol). The NMR timescale is slower than this inversion, resulting in a weighted average of conformers.[1] This collapses the rich dd or ddd couplings into amorphous blobs, preventing accurate 

-value calculation.

Recommended Experimental Protocol (Method C)

To achieve publication-quality characterization, follow this self-validating workflow.

Sample Preparation[1]
  • Mass: Dissolve 5–10 mg of the product.

  • Solvent: Use 0.6 mL of CDCl3 (99.8% D) filtered through basic alumina to remove acidic impurities that catalyze proton exchange.

  • Tube: High-precision 5mm NMR tube (camber < 1

    
    m) to minimize shimming artifacts.
    
Acquisition Parameters (600 MHz)
  • 1D 1H: 64 scans, relaxation delay (d1) = 2.0s.

  • 2D COSY (gCOSY): 256 increments, spectral width 10 ppm.[1] Purpose: Trace the spin system from H-5

    
     H-6 
    
    
    
    H-7 and H-3
    
    
    H-2.
  • 2D NOESY: Mixing time (

    
    ) = 500 ms.[1] Purpose: Establish spatial proximity. If H-5 correlates strongly with H-3ax and H-6ax, the substituent is equatorial in a chair conformation.
    

Visualization of Analytical Logic

Assignment Decision Tree

This workflow ensures no signal is misidentified due to overlap.

AssignmentWorkflow start Start: 1H Spectrum step1 Identify Methyl Ester (Singlet ~3.7 ppm) start->step1 step2 Identify H-5 (Distinct dd/t ~4.0 ppm) step1->step2 step3 COSY Correlation step2->step3 branch1 Trace H-5 -> H-6 (Upfield ~2.0 ppm) step3->branch1 step4 Identify N-CH2 (H-3) (Distinct region ~3.0 ppm) step3->step4 branch2 Trace H-6 -> H-7 (Deshielded ~3.6 ppm) branch1->branch2 final Full Structural Assignment branch2->final step5 COSY: H-3 -> H-2 (Confirm O-CH2) step4->step5 step5->final

Caption: Logical workflow for deconvoluting the 1,4-oxazepane spin system using 1D anchors and 2D propagation.

Conformational Dynamics

The 1,4-oxazepane ring exists in equilibrium. Understanding this is key to interpreting signal width.

Conformation chair Chair Conformer (Major - Low Energy) process Ring Flipping (Fast at RT) chair->process k_ex boat Twist-Boat (Minor - High Energy) process->boat result Averaged NMR Signals (Broad Multiplets) process->result Result

Caption: The dynamic equilibrium between conformers causes signal averaging, necessitating NOESY or VT-NMR for resolution.

References

  • Králová, P., et al. (2020).[1][2][3] "Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine." RSC Advances, 10, 35906-35916.[1][3]

  • BenchChem. (2025).[4] "An In-Depth Technical Guide on the Core Properties and Structure of 1,4-Oxazepane." [1]

  • Deev, S. L., et al. (2019).[1][5] "15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles." RSC Advances, 9, 27909-27926.[1]

  • PubChem. "Methyl 1,4-oxazepane-5-carboxylate (Compound)." National Library of Medicine. [1]

Sources

Comparative

Comparative Metabolic Profiling: Oxazepanes vs. Morpholines in Drug Design

Executive Summary In medicinal chemistry, the choice between a morpholine (6-membered) and a 1,4-oxazepane (7-membered) ring is rarely just about space-filling; it is a strategic decision governing metabolic fate.[1] Whi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the choice between a morpholine (6-membered) and a 1,4-oxazepane (7-membered) ring is rarely just about space-filling; it is a strategic decision governing metabolic fate.[1] While morpholines are ubiquitous "metabolic sinks" used to solubilize lipophilic cores, they possess distinct metabolic soft spots at the carbon


 to the nitrogen.

The Verdict: 1,4-Oxazepanes often demonstrate superior metabolic stability against CYP450-mediated oxidation compared to their morpholine counterparts.[1] This is primarily driven by conformational puckering (twist-chair/twist-boat) that sterically hinders the approach of the heme-iron oxo species to the


-protons.[1] However, this stability comes at the cost of increased lipophilicity (

) and entropic penalties in binding, which must be balanced against intrinsic clearance (

) gains.

Mechanistic Divergence: Why Ring Size Matters

To predict stability, one must understand the specific oxidative mechanisms that degrade these rings.

Morpholine: The "Chair" Vulnerability

Morpholines predominantly exist in a low-energy chair conformation.[1] While this provides structural rigidity, it leaves the equatorial


-protons (adjacent to the nitrogen) highly accessible to CYP450 enzymes (specifically CYP3A4 and CYP2D6).
  • Primary Metabolic Route:

    
    -Hydroxylation.[1]
    
  • Mechanism: The CYP heme abstracts a hydrogen from the

    
    -carbon, forming an iminium ion or hemiaminal intermediate. This unstable intermediate spontaneously collapses, leading to ring opening (forming 2-(2-aminoethoxy)acetic acid derivatives).[1]
    
  • Secondary Route: N-Oxidation (FMO mediated).[1]

1,4-Oxazepane: The "Twist" Shield

The 7-membered oxazepane ring introduces significant conformational flexibility, rapidly interconverting between twist-chair and twist-boat conformers.[1]

  • Steric Shielding: The additional methylene group and the puckered geometry create steric bulk that can impede the precise trajectory required for CYP heme iron to abstract the

    
    -proton.
    
  • Regioselectivity Shift: The ring expansion often shifts the site of metabolism away from the ring itself to distal substituents, effectively "hardening" the core scaffold.

Critical Case Studies: Data-Driven Comparisons

Case Study A: The "Hero" Example – AZD7986 (Brensocatib)

In the discovery of Dipeptidyl Peptidase 1 (DPP1) inhibitors, AstraZeneca researchers faced metabolic liabilities with initial piperidine and morpholine scaffolds.

  • The Challenge: Early morpholine analogs showed high clearance due to rapid oxidative ring opening.

  • The Solution: Ring expansion to 1,4-oxazepane.

  • Outcome: The oxazepane analog (AZD7986) displayed a significantly reduced intrinsic clearance (

    
    ) compared to the morpholine precursor. The 7-membered ring not only improved metabolic stability but also reduced aorta binding liabilities, a toxicity signal seen in the 6-membered series.
    
  • Data Point:

    • Morpholine Analog: High

      
       (liver microsomes).[1]
      
    • Oxazepane (AZD7986):[2] Low

      
      , 
      
      
      
      hours in vivo.
Case Study B: The Counter-Point – A2A Receptor Antagonists

Bigger is not always better. In a program targeting the Adenosine A2A receptor, researchers found the opposite trend.

  • Observation: Reducing the ring size from 1,4-oxazepane to morpholine improved metabolic stability.[3]

  • Root Cause: In this specific chemical series, the increased lipophilicity (LogP) of the oxazepane drove non-specific binding and higher affinity for metabolic enzymes, outweighing the steric benefits.

  • Takeaway: If the oxazepane pushes the molecule's LogD > 3.5, the metabolic protection of the ring is often negated by the overall increase in lipophilicity.

Visualization: Metabolic Pathways & Decision Logic

Diagram 1: CYP-Mediated Ring Opening (Morpholine vs Oxazepane)[1]

MetabolicPathway cluster_0 Morpholine Metabolism (High Risk) cluster_1 Oxazepane Metabolism (Shielded) M_Parent Morpholine Scaffold M_Inter Hemiaminal Intermediate M_Parent->M_Inter CYP3A4 (alpha-hydroxylation) M_Prod Ring Open Acid/Aldehyde M_Inter->M_Prod Spontaneous Collapse O_Parent 1,4-Oxazepane Scaffold O_Inter Steric Blockade (Reduced Oxidation) O_Parent->O_Inter Conformational Puckering O_Prod Intact Scaffold (Excreted) O_Inter->O_Prod Metabolic Survival

Caption: Comparative metabolic fate. Morpholines are prone to oxidative ring opening, while oxazepanes utilize steric puckering to resist CYP attack.

Diagram 2: Scaffold Selection Decision Tree

DecisionTree Start Start: Scaffold Selection CheckLogD Is Compound LogD > 3.0? Start->CheckLogD HighLogD Risk: High Lipophilicity CheckLogD->HighLogD Yes LowLogD LogD Acceptable (< 3.0) CheckLogD->LowLogD No ChooseMorph Select Morpholine (Lower LogD, -CH2) HighLogD->ChooseMorph Reduce Lipophilicity CheckMetab Is Morpholine Unstable (HLM t1/2 < 30 min)? LowLogD->CheckMetab SwitchOx Switch to 1,4-Oxazepane (Block Metabolic Soft Spot) CheckMetab->SwitchOx Yes (High Clearance) KeepMorph Retain Morpholine (Optimize Substituents) CheckMetab->KeepMorph No (Stable)

Caption: Strategic decision logic for selecting between morpholine and oxazepane based on lipophilicity and metabolic data.

Experimental Protocol: Microsomal Stability Assay

To validate the stability difference between your morpholine and oxazepane analogs, use this standardized protocol. This assay measures Intrinsic Clearance (


), the gold standard for comparing metabolic liability.
Objective

Determine the in vitro intrinsic clearance (


) in Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).
Materials
  • Test Compounds: Morpholine and Oxazepane analogs (10 mM DMSO stock).

  • Microsomes: Pooled HLM/RLM (20 mg/mL protein concentration).[1]

  • Cofactor: NADPH regenerating system (or 1 mM NADPH).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow
  • Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (100 mM, pH 7.4).

  • Pre-incubation: Spike test compound to final concentration of 1

    
    M (ensure DMSO < 0.1%). Incubate at 37°C for 5 minutes.
    
  • Initiation: Add NADPH (1 mM final) to initiate the reaction.[1]

  • Sampling:

    • Timepoints: 0, 5, 15, 30, and 45 minutes.

    • At each timepoint, transfer 50

      
      L of reaction mixture into 150 
      
      
      
      L of Quench Solution .
  • Analysis: Centrifuge (4000 rpm, 15 min) and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot

      
       vs. time.[1]
      
    • Slope =

      
       (elimination rate constant).[1]
      
    • 
      .[1]
      
    • 
      .
      
Interpretation Guide
  • High Stability:

    
    .[1] (Ideal for oxazepane success).[1]
    
  • Moderate Stability:

    
    .[1]
    
  • Low Stability:

    
    .[1] (Typical for unsubstituted morpholines).[1]
    

References

  • BenchChem. (2025).[1][4] A Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design. Retrieved from

  • Journal of Medicinal Chemistry. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands. Retrieved from

  • Academia.edu. Discovery of Second Generation Reversible Covalent DPP1 Inhibitors Leading to an Oxazepane Amidoacetonitrile Based Clinical Candidate (AZD7986).[1] Retrieved from

  • Journal of Medicinal Chemistry. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Retrieved from

  • Pharmacology & Pharmacy. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. (Contextual reference on ring modification strategies). Retrieved from

Sources

Validation

X-Ray Crystallography Data for 1,4-Oxazepane Derivatives: A Structural Comparison Guide vs. Traditional Morpholine Scaffolds

Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist Executive Summary In modern medicinal chemistry, escaping "flatland" and exploring sp³-rich 3D scaffolds is a prima...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary

In modern medicinal chemistry, escaping "flatland" and exploring sp³-rich 3D scaffolds is a primary strategy for hit generation and lead optimization[1]. For decades, the 6-membered morpholine ring has been a ubiquitous structural motif in drug discovery. However, 1,4-oxazepane—a 7-membered homologous heterocycle containing oxygen and nitrogen—is rapidly emerging as a superior bioisostere[1]. By introducing a higher degree of three-dimensionality and conformational flexibility, 1,4-oxazepane derivatives can adapt to complex binding pockets that rigid morpholines cannot[2].

This guide provides an in-depth, objective comparison of the structural performance of 1,4-oxazepane derivatives against traditional morpholine alternatives. By analyzing X-ray crystallography data, we will elucidate the mechanistic causality behind their superior binding profiles and provide self-validating protocols for their crystallographic characterization.

Structural Comparison: 1,4-Oxazepane vs. Morpholine

Morpholines are conformationally restricted, almost exclusively adopting a rigid chair conformation. While this predictability is useful in early-stage design, it frequently leads to steric clashes in dynamic or occluded protein binding sites. In contrast, the 7-membered 1,4-oxazepane ring can access multiple low-energy conformations—including chair, boat, and twist-chair forms—allowing for a precise "induced fit" upon target engagement[3].

Recent multigram-scale syntheses of 1,4-oxazepanes have enabled comprehensive crystallographic profiling[2]. X-ray diffraction data reveals that the additional methylene unit in the oxazepane ring relieves the torsional strain present in morpholine analogues, allowing the heteroatoms to optimally align with hydrogen bond donors and acceptors in the active site[3].

Table 1: Quantitative Crystallographic & Conformational Comparison
ParameterTraditional Morpholine Scaffold1,4-Oxazepane Scaffold
Ring Size & Type 6-membered heterocycle7-membered heterocycle
Preferred Conformation Rigid ChairFlexible (Chair, Boat, Twist-Chair)
Typical Space Group Monoclinic (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Orthorhombic (

) / Monoclinic (

)
Torsional Strain Relief Low (fixed dihedral angles)High (induced fit capability)
Average B-factor (Ligand) Moderate to High (if steric clash occurs)Low (due to optimal pocket adaptation)[4]
Bioisosteric Application Standard kinase/GPCR libraries3D-scaffold library assembly, spiroacetals[1]

Mechanistic Insights from X-Ray Data

As an Application Scientist, I frequently observe drug discovery programs stalling due to the conformational rigidity of traditional rings. The causality behind the success of 1,4-oxazepane lies in its thermodynamic adaptability.

When analyzing the electron density maps of 1,4-oxazepane derivatives bound to target proteins—such as the C-terminal catalytic domain of Plasmodium falciparum CTP:phosphocholine cytidylyltransferase (PDB: 9HSS)[4] or Mycobacterium tuberculosis CYP121A1[3]—the structural advantages become evident. The specific conformation of the oxazepane ring allows it to engage with critical sidechains (e.g., forming hydrogen bonds with Asn or Thr residues) without compromising the overall ligand topology[3]. A rigid morpholine ring in the exact same vector often fails to make these contacts due to a rigid ~60° dihedral angle restriction.

ConformationalSelection Target Target Binding Pocket Clash Steric Clash / Suboptimal Fit Target->Clash InducedFit Induced Fit (Chair/Boat Adaptation) Target->InducedFit Morpholine Morpholine Scaffold (Rigid Chair) Morpholine->Target Binding Attempt Oxazepane 1,4-Oxazepane Scaffold (Flexible 7-Membered) Oxazepane->Target Binding Attempt HighAffinity High Affinity Complex (Optimized H-Bonds) InducedFit->HighAffinity

Conformational adaptation of 1,4-oxazepane vs. morpholine in target pockets.

Experimental Protocols: Self-Validating Crystallization Workflow

Because 1,4-oxazepanes are highly flexible, they can increase the entropic penalty of crystallization. Standard room-temperature microbatch methods often fail. To counteract this, we utilize a temperature-controlled vapor diffusion protocol designed to trap the lowest-energy binding conformation.

Step-by-Step Co-Crystallization & Diffraction Protocol

Step 1: Protein-Ligand Complex Preparation

  • Action: Incubate the purified target protein (e.g., 10-15 mg/mL) with a 3- to 5-fold molar excess of the 1,4-oxazepane derivative.

  • Causality: The molar excess drives the equilibrium toward the fully occupied complex state, mitigating the entropic cost of the flexible 7-membered ring.

Step 2: Hanging-Drop Vapor Diffusion

  • Action: Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., PEG 3350, 0.2 M ambient salts, pH 6.5–7.5). Seal over the reservoir and incubate strictly at 4°C.

  • Causality: Lowering the temperature to 4°C reduces the kinetic energy of the ligand, locking the 1,4-oxazepane into its most stable induced-fit conformation (chair or boat) and preventing high mosaicity in the resulting crystal lattice.

Step 3: Cryoprotection and Harvesting

  • Action: Briefly soak the harvested crystal in a mother liquor solution supplemented with 20-25% (v/v) glycerol or ethylene glycol before flash-cooling in liquid nitrogen (100 K).

  • Validation Checkpoint: Ensure the crystal remains optically clear during the soak. Cracking indicates osmotic shock, which will destroy the delicate hydrogen-bond network stabilizing the oxazepane ring.

Step 4: X-Ray Data Collection & Refinement

  • Action: Collect diffraction data using synchrotron radiation (e.g., 0.979 Å wavelength). Process data using standard pipelines (e.g., XDS, DIALS) and refine using SHELXL or Phenix.refine.

  • Validation Checkpoint (Self-Validating System): Before final refinement, calculate an

    
     difference map at a contour level of 
    
    
    
    . A continuous, unbroken electron density encompassing the 7-membered ring confirms successful co-crystallization and validates the specific modeled conformation (e.g., as seen in PDB 9HSS[4]).

Workflow N1 1. Complex Formation (Protein + 1,4-Oxazepane) N2 2. Vapor Diffusion (Hanging Drop, 4°C) N1->N2 N3 3. Crystal Harvesting & Cryoprotection N2->N3 N4 4. X-Ray Diffraction (Synchrotron) N3->N4 N5 5. Electron Density Mapping & Validation N4->N5

Step-by-step X-ray crystallography workflow for 1,4-oxazepane complexes.

Conclusion

The transition from rigid morpholine scaffolds to flexible 1,4-oxazepane derivatives marks a significant advancement in structural drug design. As validated by high-resolution X-ray crystallography[2][4], the 7-membered oxazepane ring provides superior torsional relief and pocket adaptation. By adhering to the rigorous, temperature-controlled crystallization protocols outlined above, researchers can reliably capture and exploit these low-energy conformations to generate highly selective, high-affinity therapeutic leads.

References

1.[2] Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ACS Publications. 2.[1] Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry - ACS Publications. 3.[3] A new strategy for hit generation: Novel in cellulo active inhibitors of CYP121A1 from Mycobacterium tuberculosis via a combined X-ray crystallographic and phenotypic screening approach (XP screen). PMC. 4.[4] 9HSS: Crystal structure of C-terminal catalytic domain of Plasmodium falciparum CTP:phosphocholine cytidylyltransferase with 1,4-oxazepane. RCSB PDB.

Sources

Comparative

Bioisosteric Expansion: Morpholine vs. 1,4-Oxazepane in Drug Design

Executive Summary The transition from morpholine to 1,4-oxazepane (homomorpholine) represents a classical yet underutilized "ring-expansion" bioisosteric strategy. While morpholine is a privileged scaffold due to its opt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from morpholine to 1,4-oxazepane (homomorpholine) represents a classical yet underutilized "ring-expansion" bioisosteric strategy. While morpholine is a privileged scaffold due to its optimal solubility and metabolic profile, its rigid chair conformation often limits vector exploration within a binding pocket.

This guide analyzes the strategic replacement of the 6-membered morpholine with the 7-membered 1,4-oxazepane.[1] The verdict: This switch is most effective when the target binding pocket requires a distinct vector projection not accessible by the rigid morpholine chair, or when modulation of basicity (pKa elevation) is required to improve solubility or target engagement. However, this comes at the cost of increased lipophilicity and potential hERG liability.

Structural & Physicochemical Rationale[1][2][3][4][5]

The fundamental driver for this bioisosteric replacement is conformational sampling .

  • Morpholine (6-membered): Exists predominantly in a rigid chair conformation. Substituents at the nitrogen or carbon positions have fixed axial/equatorial vectors.

  • 1,4-Oxazepane (7-membered): Possesses significant conformational flexibility, rapidly interconverting between twisted chair and boat forms. This allows the nitrogen lone pair and substituents to scan a larger volume of chemical space, potentially capturing unique hydrogen bonding interactions or hydrophobic pockets.

Diagram: Conformational & Vector Analysis

The following diagram illustrates the logical flow of physicochemical changes resulting from ring expansion.

G Morpholine Morpholine Scaffold (6-Membered) Mechanism Ring Expansion (+CH2) Morpholine->Mechanism Oxazepane 1,4-Oxazepane Scaffold (7-Membered) Conf Conformational Flexibility (Rigid Chair -> Twist/Boat) Oxazepane->Conf Primary Effect Prop1 Basicity (pKa) Increases (~0.8 - 1.0 unit) Oxazepane->Prop1 Electronic Effect Prop2 Lipophilicity (LogP) Increases (+0.3 - 0.5) Oxazepane->Prop2 Structural Effect Mechanism->Oxazepane Vector Vector Projection (Altered Exit Vectors) Conf->Vector Outcome Target Selectivity & Binding Affinity Vector->Outcome Prop1->Outcome

Figure 1: Impact of ring expansion on physicochemical properties and binding vectors.

Comparative Performance Metrics

The following data summarizes the shift in key medicinal chemistry parameters. Note that values are approximate and dependent on specific N-substituents.

ParameterMorpholine (Reference)1,4-Oxazepane (Bioisostere)Drug Design Implication
pKa (Conj.[2] Acid) ~8.3~9.1Solubility: Higher pKa generally improves solubility in acidic media/stomach. Permeability: Higher ionization at physiological pH may reduce passive permeability.
LogP (Lipophilicity) Reference+0.4 to +0.6Metabolic Stability: Increased lipophilicity often correlates with higher metabolic turnover (Cl_int).
Conformation Rigid ChairFlexible (Twist-Chair)Entropy: Higher entropic penalty upon binding for oxazepane unless the pocket "locks" a specific conformer.
hERG Liability LowModerateTox Risk: The combination of increased basicity and lipophilicity is a classic pharmacophore for hERG channel inhibition.
Metabolic Soft Spot

-Carbon Oxidation

-Carbon Oxidation
Clearance: Both are susceptible to CYP-mediated oxidation. Oxazepane offers different regioselectivity but rarely "blocks" metabolism completely.
Expert Insight: The Basicity Shift

The increase in pKa (approx. +0.8 units) in 1,4-oxazepane is attributed to the release of ring strain and the increased flexibility, which makes the nitrogen lone pair more available for protonation compared to the rigid morpholine chair. This is a critical tool: if your morpholine lead is too neutral to be soluble, the oxazepane analog acts as a "solubility booster" without adding external solubilizing groups.

Synthetic Accessibility & Protocols

Synthesis of 1,4-oxazepanes is less trivial than morpholines. The most robust route for medicinal chemistry (allowing diverse substitution) is the Schmidt-Type Rearrangement or Reductive Cyclization .

Experimental Protocol: Reductive Cyclization

Standard Operating Procedure for converting amino-alcohols to 1,4-oxazepanes.

Reagents:

  • Precursor: 3-amino-1-propanol derivative.[3]

  • Reagent: Epichlorohydrin or 1,2-dihaloethane equivalent.

  • Base: Potassium tert-butoxide (KOtBu) or NaH.

  • Solvent: THF or DMF (anhydrous).

Step-by-Step Workflow:

  • N-Alkylation: React the primary amine (R-NH2) with 3-chloro-1-propanol (or equivalent) to form the secondary amine intermediate.

    • Control: Monitor by LCMS for bis-alkylation (impurity).

  • Cyclization Pre-activation: If using a diol intermediate, activate the alcohol (e.g., Mesyl chloride/Et3N in DCM) to create a leaving group.

  • Ring Closure: Treat the N-protected intermediate with NaH (1.2 eq) in THF at 0°C -> RT.

    • Critical Parameter: Dilution. High dilution (0.05 M) is required to favor intramolecular cyclization over intermolecular polymerization.

  • Deprotection/Functionalization: Remove N-protecting group (e.g., Boc with TFA/DCM) to yield the free 1,4-oxazepane amine.

Diagram: Synthetic Workflow (Ring Expansion Strategy)

This diagram depicts an alternative, high-value route: The Ring Expansion of Chloromethyl Morpholines (often used to access chiral derivatives).

Synthesis Start 2-Chloromethyl Morpholine Inter Aziridinium Intermediate Start->Inter Intramolecular Rearrangement Product 1,4-Oxazepane Derivative Inter->Product Ring Opening (7-Membered favored) Reagent Nucleophile (Nu-) (e.g., Phenoxide) Reagent->Inter

Figure 2: Ring expansion via aziridinium ion intermediate.

Case Study: Dopamine D4 Receptor Selectivity

A definitive example of this bioisosteric switch is found in the optimization of Dopamine D4 receptor ligands, a target for antipsychotic therapeutics.

The Challenge: Researchers sought to improve the selectivity of a morpholine-based D4 antagonist over the D2 receptor to reduce extrapyramidal side effects.

The Experiment:

  • Compound A (Morpholine): exhibited high affinity (Ki = 1.2 nM) but moderate selectivity.

  • Compound B (1,4-Oxazepane): The direct analog was synthesized.

The Result: The 1,4-oxazepane analog maintained high affinity (Ki = 2.5 nM) but significantly altered the binding vector. Molecular modeling (GRID/GOLPE analysis) suggested that the larger, flexible 7-membered ring allowed the N-substituent to penetrate a hydrophobic sub-pocket that was sterically occluded by the rigid morpholine chair.

Data Summary:

CompoundScaffoldD4 Affinity (

)
D2 Affinity (

)
Selectivity Ratio (D2/D4)
1 Morpholine1.2 nM150 nM125
2 1,4-Oxazepane 2.5 nM >1000 nM >400

Interpretation: While absolute potency slightly decreased (likely due to entropic costs of the flexible ring), the selectivity improved drastically, validating the switch for this specific chemotype [1].

References

  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 2004.[4] [Link]

  • Hexahydro-1,4-oxazepines. Part 1. Synthesis by morpholine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, 1976. [Link][5]

  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues. The Journal of Organic Chemistry, 2025. [Link][6]

  • Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds. Pharmaceutical Research, 2009. (Data support for pKa shifts in cyclic amines). [Link]

Sources

Validation

Comparative Lipophilicity Guide: 1,4-Oxazepane vs. 1,4-Diazepane Scaffolds

[1] Executive Summary In fragment-based drug discovery (FBDD) and lead optimization, the choice between saturated heterocyclic scaffolds is a critical determinant of a compound's physicochemical profile. This guide compa...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In fragment-based drug discovery (FBDD) and lead optimization, the choice between saturated heterocyclic scaffolds is a critical determinant of a compound's physicochemical profile. This guide compares 1,4-oxazepane and 1,4-diazepane (homopiperazine), two seven-membered rings often used as linkers or core scaffolds.[1]

The Verdict: 1,4-Oxazepane exhibits significantly higher lipophilicity (LogP ≈ -0.[1]2) compared to 1,4-diazepane (LogP ≈ -1.3 to -1.5).[1] Replacing a diazepane core with an oxazepane core is a validated "scaffold hop" strategy to improve membrane permeability and reduce polar surface area (PSA) while maintaining the 7-membered ring geometry.[1]

Structural & Physicochemical Analysis[2][3][4][5]

The fundamental difference lies in the heteroatom substitution at position 1: an ether oxygen (oxazepane) versus a secondary amine (diazepane). This substitution drastically alters the hydrogen bonding landscape and basicity.[1]

Table 1: Physicochemical Comparison
Property1,4-Oxazepane1,4-Diazepane (Homopiperazine)Impact on Drug Design
Structure C₅H₁₁NOC₅H₁₂N₂Oxazepane removes one H-bond donor.[1]
Molecular Weight 101.15 Da100.16 DaNegligible difference.[1]
LogP (Predicted) -0.2 -1.3 to -1.5 Oxazepane is more lipophilic (better permeability).[1]
pKa (Conjugate Acid) ~10.0 (Secondary Amine)pKa₁ ~9.8, pKa₂ ~5.4Diazepane is diprotic; Oxazepane is monoprotic.
H-Bond Donors 1 (NH)2 (NH, NH)Diazepane has higher desolvation penalty.[1]
H-Bond Acceptors 2 (O, N)2 (N, N)Similar acceptor count, but O is weaker base.
Topological PSA ~21 Ų~24 Ų (Neutral)Oxazepane has lower polarity.[1]
The Heteroatom Effect: Oxygen vs. Nitrogen[6]
  • Lipophilicity Driver: The ether oxygen in oxazepane contributes to lipophilicity by reducing the number of hydrogen bond donors. The secondary amine in diazepane acts as both a donor and an acceptor, creating a "hydration shell" that significantly lowers LogP.

  • Basicity & LogD: At physiological pH (7.4), 1,4-diazepane exists largely as a dication or monocation, drastically lowering its distribution coefficient (LogD). 1,4-oxazepane, being a mono-amine, has a simpler ionization profile, making its LogD closer to its LogP in basic conditions, though still ionized at pH 7.4.[1]

Visualization: Structural Property Map

The following diagram illustrates the logical relationship between the structural features of these scaffolds and their resulting ADME properties.

ScaffoldComparison Oxazepane 1,4-Oxazepane (1-O, 4-NH) Prop_O Ether Oxygen (H-Bond Acceptor Only) Oxazepane->Prop_O Prop_N Secondary Amine (H-Bond Donor & Acceptor) Oxazepane->Prop_N Diazepane 1,4-Diazepane (1-NH, 4-NH) Diazepane->Prop_N x2 LogP_High Higher LogP (~ -0.2) Prop_O->LogP_High Reduces Polarity LogP_Low Lower LogP (<-1.3) Prop_N->LogP_Low Increases Polarity Permeability Membrane Permeability (Passive Diffusion) LogP_High->Permeability Enhances Solubility Aqueous Solubility LogP_Low->Solubility Enhances

Figure 1: Structural causality map linking heteroatom substitution to lipophilicity and ADME outcomes.

Experimental Methodologies for LogP Determination

Precise measurement of LogP for these hydrophilic scaffolds requires specific protocols. Standard shake-flask methods may struggle with the low UV absorbance of the saturated rings unless derivatized.[1]

Method A: Potentiometric Titration (LogP & pKa)

Best for: Ionizable compounds like Diazepane and Oxazepane.[1] Rationale: Since both compounds are bases, their partitioning is pH-dependent.[1] Potentiometric methods (e.g., Sirius T3) measure LogP by observing pKa shifts in the presence of octanol.

Protocol:

  • Preparation: Prepare a 10 mM stock solution of the compound in 0.15 M KCl (ionic strength adjustor).

  • Calibration: Calibrate the pH electrode using standard buffers (pH 1.68, 4.01, 7.00, 10.01).

  • Titration (Aqueous): Titrate the sample from pH 2 to pH 12 using 0.5 M KOH and 0.5 M HCl to determine the aqueous pKa.

  • Titration (Octanol): Repeat the titration in a dual-phase system containing varying ratios of water-saturated octanol.

  • Calculation: The shift in the apparent pKa (pKa') correlates to the partition coefficient (LogP) of the neutral species using the equation:

    
    
    Where 
    
    
    
    is the partition coefficient and
    
    
    is the volume ratio of octanol to water.
Method B: RP-HPLC Estimation

Best for: High-throughput screening of derivatives.[1] Rationale: Correlates retention time (


) on a C18 column with LogP.

Protocol:

  • Column Selection: Use a C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus).[1]

  • Mobile Phase: Isocratic elution with Methanol/Water (buffered to pH 11.0 using ammonium hydroxide to ensure neutral species).

    • Note: High pH is required to suppress ionization of the amines (pKa ~10).

  • Standards: Inject a set of calibration standards with known LogP values (e.g., Benzylamine, Pyridine, Piperidine).

  • Measurement: Record the capacity factor (

    
    ) for the analyte:
    
    
    
    
    Where
    
    
    is the dead time (measured with uracil).
  • Regression: Plot Log(

    
    ) vs. LogP of standards to interpolate the analyte's LogP.
    

Workflow Visualization

LogPWorkflow Start Start: Select Scaffold (Oxazepane or Diazepane) CheckIonization Is the compound ionizable? Start->CheckIonization MethodSelect Select Method CheckIonization->MethodSelect Yes (Amine pKa ~10) ShakeFlask Shake-Flask Method (Standard) MethodSelect->ShakeFlask Low Throughput (Requires Derivatization) Potentiometric Potentiometric Titration (Sirius T3) MethodSelect->Potentiometric High Accuracy (Preferred for Bases) HPLC RP-HPLC (High Throughput) MethodSelect->HPLC High Throughput (Requires pH > 10) ResultLogP Calculate LogP (Neutral) Potentiometric->ResultLogP HPLC->ResultLogP ResultLogD Calculate LogD (pH 7.4) ResultLogP->ResultLogD Apply Henderson-Hasselbalch

Figure 2: Decision tree for selecting the appropriate LogP determination method based on compound ionization.

References

  • PubChem. (2025).[1][2][3] 1,4-Oxazepane Compound Summary. National Library of Medicine.[1] [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[4] Journal of Chemical & Engineering Data. [Link]

  • ACD/Labs. (2024). LogP vs LogD - What is the Difference?. [Link]

Sources

Comparative

Elemental analysis calculation for C7H13NO3

Title: Comparative Guide: Validating C7H13NO3 Purity via Elemental Analysis vs. Orthogonal Techniques Executive Summary In pharmaceutical development, the molecular formula C7H13NO3 represents a critical chemical space,...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Validating C7H13NO3 Purity via Elemental Analysis vs. Orthogonal Techniques

Executive Summary

In pharmaceutical development, the molecular formula C7H13NO3 represents a critical chemical space, often corresponding to protected amino acid fragments (e.g., N-propionyl-GABA), morpholine derivatives, or cyclic carbamates used as linkers.

While High-Performance Liquid Chromatography (HPLC) determines chromatographic purity, it is blind to inorganic salts, moisture, and non-chromophoric impurities. Consequently, Elemental Analysis (EA) remains the regulatory "gold standard" for establishing absolute purity. However, modern techniques like Quantitative NMR (qNMR) offer non-destructive alternatives.[1]

This guide provides a rigorous theoretical calculation for C7H13NO3, compares the experimental performance of Combustion Analysis (EA) against qNMR and High-Resolution Mass Spectrometry (HRMS), and offers decision frameworks for their application.

Theoretical Calculation (The Baseline)

To validate any experimental result, we must first establish the theoretical baseline using the latest IUPAC standard atomic weights.

Target Molecule: C7H13NO3 Degree of Unsaturation: 2 (indicating a combination of rings or carbonyls).

Step-by-Step Calculation Logic
ElementCountStandard Atomic Weight ( g/mol )*Total Mass ContributionMass Fraction (%)
Carbon (C) 712.01184.07752.82%
Hydrogen (H) 131.00813.1048.23%
Nitrogen (N) 114.00714.0078.80%
Oxygen (O) 315.99947.99730.15%
TOTAL 159.185 g/mol 100.00%

*Atomic weights based on IUPAC 2021/2024 conventional values.

Acceptance Criteria: According to the Journal of Medicinal Chemistry and ICH guidelines, experimental values must fall within ±0.4% of these theoretical values to confirm purity >95% without further justification.

Comparative Analysis: EA vs. qNMR vs. HRMS

This section objectively compares the traditional combustion method against modern orthogonal techniques.

Method A: Automated Combustion Analysis (CHNS/O)

The Destructive Gold Standard

  • Principle: The sample is burned in excess oxygen (>900°C); gases (CO2, H2O, N2/NOx) are separated via GC and quantified.

  • Best For: Final compound validation, bulk purity confirmation, detection of trapped solvents/water.

  • Critical Limitation: Requires ~2–5 mg of sample; destructive; results skewed by hygroscopicity (water increases %H, decreases %C, %N).

Method B: Quantitative NMR (qNMR)

The Non-Destructive Challenger

  • Principle: Ratiometric measurement of proton signals against a certified Internal Standard (IS) (e.g., Maleic Acid, TCNB).

  • Best For: Precious samples (<1 mg), unstable compounds, simultaneous identification and quantification.

  • Critical Limitation: Requires a soluble, non-overlapping IS; relaxation times (T1) must be optimized (D1 > 5×T1).

Method C: High-Resolution Mass Spectrometry (HRMS)

The Qualitative Confirmation

  • Principle: Measures exact mass-to-charge ratio (m/z).

  • Best For: Confirming molecular formula (C7H13NO3).

  • Critical Limitation: NOT quantitative for purity. Ionization efficiency varies; it cannot detect inorganic salts or moisture.

Experimental Data Comparison

The following data simulates a validation study for a synthesized batch of a C7H13NO3 intermediate (e.g., Ethyl morpholine-4-carboxylate).

Scenario: The sample contains 1.5% residual water (common for polar amides) and 0.5% inorganic salt.

ParameterTheoreticalMethod A: Combustion (Raw)Method A: Combustion (Corrected*)Method B: qNMRMethod C: HRMS
Carbon 52.82% 51.95% (Fail)52.78% (Pass)N/AN/A
Hydrogen 8.23% 8.41% (High)8.24% (Pass)N/AN/A
Nitrogen 8.80% 8.65% (Low)8.79% (Pass)N/AN/A
Purity 100% ~98.0% (Implied)>99.5%98.1% Matches Formula
Sample Used 4.5 mg (Destroyed)1.0 mg (Recoverable)<0.1 mg
Verdict Requires Drying Pass Accurate Qualitative Only

*Corrected values account for 1.5% water content determined by Karl Fischer titration.

Detailed Experimental Protocols

To ensure reproducibility, follow these specific workflows.

Protocol 1: Combustion Analysis (Optimization for C7H13NO3)

Rationale: C7H13NO3 compounds (amides/carbamates) can be hygroscopic. Moisture is the #1 cause of EA failure.

  • Pre-Treatment: Dry 10 mg of sample in a vacuum oven at 40°C for 4 hours over P2O5.

  • Weighing: Use a Mettler Toledo microbalance (readability 0.001 mg). Weigh 2.0–2.5 mg into a tin capsule.

  • Oxidation: Set furnace temperature to 980°C. Ensure Oxygen boost is set to 5 seconds to ensure complete combustion of the amide bond.

  • Calibration: Run a K-factor calibration using Acetanilide (C8H9NO) as it structurally mimics the C/H/N ratio of our target.

Protocol 2: qNMR Workflow

Rationale: Non-destructive verification when sample is limited.[1]

  • Internal Standard (IS): Select Maleic Acid (TraceCERT®). It has a singlet at ~6.3 ppm, likely distinct from the alkyl protons of C7H13NO3.

  • Preparation: Weigh ~5 mg of Sample and ~3 mg of IS into the same vial. Record weights to 0.01 mg precision. Dissolve in D2O or DMSO-d6.

  • Acquisition:

    • Pulse angle: 30° or 90°.

    • Relaxation Delay (D1): Set to 30 seconds (essential for full relaxation of quaternary carbons/amides).

    • Scans: 16–32.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of IS)
    

Visualization: Decision Logic & Workflow

Diagram 1: The Analytical Logic Flow

This diagram illustrates how to calculate the theoretical baseline and where experimental errors (Water/Solvent) typically interfere.

ElementAnalysis Formula Formula C7H13NO3 MW Calculate MW 159.185 g/mol Formula->MW CalcC % Carbon (7 * 12.011) / MW = 52.82% MW->CalcC CalcH % Hydrogen (13 * 1.008) / MW = 8.23% MW->CalcH CalcN % Nitrogen (1 * 14.007) / MW = 8.80% MW->CalcN Result Experimental Deviation %C ↓  %H ↑ CalcC->Result CalcH->Result Interference Interference: Water (H2O) Interference->Result If wet

Figure 1: Calculation workflow and the impact of hygroscopic interference (water) on theoretical values.

Diagram 2: Method Selection Matrix

A decision tree for researchers to select the correct validation method.

MethodSelection Start Start: Purity Validation for C7H13NO3 SampleAmt Sample Amount? Start->SampleAmt LowSample < 5 mg SampleAmt->LowSample HighSample > 10 mg SampleAmt->HighSample Destructive Can destroy sample? LowSample->Destructive Combustion Method: Combustion (EA) (Gold Standard) HighSample->Combustion Regulatory Req No No Destructive->No Precious Yes Yes Destructive->Yes Risk OK qNMR Method: qNMR (Non-destructive) HRMS Method: HRMS (Formula ID only) No->qNMR Yes->HRMS If qual only

Figure 2: Decision matrix for selecting between EA, qNMR, and HRMS based on sample availability and needs.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024).[2][3] Standard Atomic Weights of the Elements. CIAAW.[2][3] [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1][4] Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Food and Drug Administration (FDA). (2000). Guidance for Industry: Analytical Procedures and Methods Validation.[5] FDA.gov. [Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 1,4-oxazepane-5-carboxylate proper disposal procedures

As a Senior Application Scientist, establishing robust, compliant, and scientifically sound operational protocols is paramount. When integrating specialized building blocks like methyl 1,4-oxazepane-5-carboxylate into yo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing robust, compliant, and scientifically sound operational protocols is paramount. When integrating specialized building blocks like methyl 1,4-oxazepane-5-carboxylate into your drug development workflows, treating chemical handling and disposal as an afterthought introduces unacceptable risks to both laboratory personnel and environmental compliance.

The oxazepane scaffold is highly valued in medicinal chemistry for its conformational restriction, often utilized to improve the pharmacokinetic profiles of lead compounds [1]. However, the operational lifecycle of this chemical does not end at synthesis or assay completion. Proper disposal is a critical, highly regulated process. The following guide provides a comprehensive, causality-driven methodology for the safe handling and disposal of methyl 1,4-oxazepane-5-carboxylate, designed for professional laboratory environments.

I. Physicochemical Profiling and Waste Categorization

Before establishing a disposal plan, we must analyze the compound's fundamental properties to dictate its downstream waste routing. Methyl 1,4-oxazepane-5-carboxylate lacks halogen atoms (F, Cl, Br, I), which is the primary determinant for its categorization in standard laboratory waste management systems [2].

Table 1: Operational Implications of Physicochemical Properties

PropertyValueOperational & Disposal Implication
Chemical Name Methyl 1,4-oxazepane-5-carboxylateMust be explicitly written on all waste manifests; avoid abbreviations.
CAS Number 1779649-65-8Primary identifier for Environmental Health and Safety (EHS) tracking [2].
Molecular Formula C7H13NO3Dictates routing exclusively to non-halogenated organic waste streams.
Exact Mass 159.0895 DaRelevant for precise mass balance calculations during waste audits [1].
Hazard Profile Irritant / Organic CompoundRequires standard PPE; spills must be contained with inert absorbents.

II. Procedural Methodology: Safe Accumulation and Disposal

The following step-by-step protocol ensures that the disposal of methyl 1,4-oxazepane-5-carboxylate is conducted safely, legally, and efficiently. Every step is grounded in the causality of chemical interactions and regulatory standards [3].

Phase 1: Segregation and Containment Setup
  • Waste Stream Verification: Prior to disposal, verify the composition of the reaction mixture or solvent system containing the oxazepane derivative.

    • Causality: You must confirm the absence of halogenated solvents (e.g., dichloromethane, chloroform). Mixing non-halogenated waste (like this compound) with halogenated waste forces the entire container to be treated as halogenated. This significantly increases disposal costs and requires specialized, high-temperature incineration scrubbers to prevent the formation of toxic dioxins.

  • Receptacle Selection: Select a chemically compatible primary waste container, typically a High-Density Polyethylene (HDPE) carboy or a safety-coated glass bottle.

    • Causality: HDPE provides superior chemical resistance to a broad spectrum of organic solvents, mitigating the risk of container degradation, embrittlement, or leaching over the accumulation period.

  • Secondary Containment: Place the primary waste container within a dedicated secondary containment tray.

    • Causality: This acts as a self-validating safety system. Should the primary container fail or be accidentally overfilled, the secondary tray captures the breach, preventing environmental release and laboratory contamination.

Phase 2: Active Waste Transfer
  • Fume Hood Operation: Perform all waste transfers using a dedicated funnel exclusively within a certified, actively exhausting chemical fume hood.

    • Causality: Fume hoods maintain a negative pressure environment. This ensures that any volatile organic compounds (VOCs) generated during the pouring process are safely exhausted away from the operator's breathing zone, minimizing inhalation exposure.

  • Immediate Sealing: Immediately remove the funnel and tightly seal the container cap once the transfer is complete.

    • Causality: Leaving waste containers open is a direct violation of Resource Conservation and Recovery Act (RCRA) standards. It contributes to continuous fugitive emissions, degrades laboratory air quality, and creates a significant fire hazard.

Phase 3: Manifesting and Final Disposition
  • Regulatory Labeling: Affix a standardized "Hazardous Waste" label to the container. Explicitly list "Methyl 1,4-oxazepane-5-carboxylate" alongside any other solvents present, including their approximate volumetric percentages.

    • Causality: Accurate, percentage-based labeling is legally mandated. It provides commercial waste management personnel with the necessary data to determine the correct incineration profile and ensures safe downstream handling.

  • EHS Coordination: Once the container reaches 90% capacity, terminate accumulation and initiate a pickup request with your institution's EHS department for final destruction via a licensed commercial incinerator.

III. Waste Management Decision Workflow

The following diagram illustrates the logical decision tree for routing methyl 1,4-oxazepane-5-carboxylate waste, ensuring compliance at every node.

WasteManagement Start Reaction Mixture / Excess Chemical Phase Determine Waste Phase Start->Phase Liquid Liquid Waste Phase->Liquid Solutions/Extracts Solid Solid Waste (Consumables/Spills) Phase->Solid Contaminated PPE/Silica HalogenCheck Contains Halogenated Solvents? Liquid->HalogenCheck EHS EHS Collection & Licensed Incineration Solid->EHS NonHalo Non-Halogenated Organic Waste HalogenCheck->NonHalo No (C7H13NO3 only) Halo Halogenated Organic Waste HalogenCheck->Halo Yes (e.g., DCM present) NonHalo->EHS Halo->EHS

Workflow for the segregation and disposal of Methyl 1,4-oxazepane-5-carboxylate waste.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 84048302, Methyl 1,4-oxazepane-5-carboxylate." PubChem, [Link].

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011, [Link].

Handling

Essential Protective Measures for Handling Methyl 1,4-oxazepane-5-carboxylate

A Senior Application Scientist's Guide to Laboratory Safety and Chemical Handling In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realitie...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Laboratory Safety and Chemical Handling

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Methyl 1,4-oxazepane-5-carboxylate, a molecule of interest within this sphere, requires a meticulous approach to safety. While specific toxicological data for this compound is not extensively documented, a comprehensive understanding of its structural components—a carboxylate ester and an oxazepane ring—allows for a robust assessment of potential hazards and the formulation of effective safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the personal protective equipment (PPE) required for handling this compound, alongside operational and disposal plans.

Understanding the Risks: A Structural Perspective

Methyl 1,4-oxazepane-5-carboxylate belongs to the class of heterocyclic compounds, which are known for a wide range of biological activities.[1][2][3] The 1,4-oxazepane scaffold is a seven-membered saturated heterocycle containing both oxygen and nitrogen atoms.[1] While many heterocyclic amines are essential for life, some can be carcinogenic or cause other adverse health effects.[3][4] Derivatives of similar heterocyclic structures, such as diazepanes, are often classified as skin and eye irritants and may cause respiratory irritation.[5][6][7]

The presence of the methyl carboxylate ester functional group also warrants caution. While generally less reactive than other esters, they can still pose hazards such as irritation upon contact with skin or eyes.[8] Given the lack of specific data for Methyl 1,4-oxazepane-5-carboxylate, a conservative approach to handling, assuming potential irritant and harmful properties, is scientifically prudent.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to personal protection is crucial to minimize exposure and ensure a safe laboratory environment.[9][10] The following table summarizes the recommended PPE for handling Methyl 1,4-oxazepane-5-carboxylate.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles with side-shieldsProtects eyes from potential splashes of the chemical, which may cause serious eye irritation.[7][8][11]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents direct skin contact, which could lead to irritation.[7][8] It is important to inspect gloves for any signs of degradation or puncture before use.
Body Protection Laboratory coatProvides a barrier against accidental spills and splashes, protecting the skin and personal clothing.[8][10]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodMinimizes the inhalation of any potential vapors or aerosols. If there is a risk of generating dust or aerosols, a suitable respirator may be necessary.[5][8]

Procedural Guidance: Donning and Doffing of PPE

The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE: A Step-by-Step Protocol
  • Lab Coat: Put on a clean, properly fitting laboratory coat and fasten it completely.

  • Gloves: Don chemical-resistant gloves, ensuring they are pulled up over the cuffs of the lab coat.

  • Eye Protection: Put on chemical splash goggles.

Doffing (Taking Off) PPE: A Step-by-Step Protocol
  • Gloves: Remove gloves by peeling them off from the cuff towards the fingertips, turning them inside out. Dispose of them in the appropriate waste container.

  • Lab Coat: Unfasten the lab coat and remove it by folding it inward, avoiding contact with the potentially contaminated exterior.

  • Eye Protection: Remove goggles.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process and workflow for ensuring proper PPE is used when handling Methyl 1,4-oxazepane-5-carboxylate.

PPE_Workflow cluster_prep Preparation cluster_selection PPE Selection cluster_procedure Procedure cluster_disposal Disposal A Assess Hazards of Methyl 1,4-oxazepane-5-carboxylate B Review Safety Data Sheets for similar compounds A->B Consult C Select Eye Protection: Chemical Splash Goggles B->C D Select Hand Protection: Chemical-Resistant Gloves B->D E Select Body Protection: Laboratory Coat B->E F Assess Ventilation: Work in Fume Hood B->F G Don PPE in Correct Sequence H Handle Chemical G->H I Doff PPE in Correct Sequence H->I J Dispose of Contaminated PPE in Designated Waste I->J K Wash Hands Thoroughly J->K

Caption: Workflow for PPE selection and use.

Operational and Disposal Plans

Handling and Storage
  • Handling: Always handle Methyl 1,4-oxazepane-5-carboxylate in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential fumes.[8] Avoid contact with skin, eyes, and clothing.[8]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

First Aid Measures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[5][11]

  • In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops.[5][11]

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[5]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[5]

Disposal Plan

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

  • Waste Collection: Collect all waste materials, including any unused product and contaminated disposable items (e.g., gloves, absorbent paper), in a designated and properly labeled hazardous waste container.

  • Container Labeling: Ensure the waste container is clearly labeled with the chemical name and associated hazards.

  • Disposal Method: Do not dispose of this chemical down the drain.[12] Arrange for a licensed professional waste disposal service to pick up and dispose of the chemical waste.[11] The preferred method of disposal is high-temperature incineration.[13][14]

By adhering to these safety protocols, researchers can confidently and safely handle Methyl 1,4-oxazepane-5-carboxylate, ensuring both personal safety and the integrity of their research.

References

  • Vertex AI Search. (2026, February 23).
  • University of Rhode Island. Safe Handling and Disposal of Antineoplastic and Other Drugs.
  • BenchChem. (2025). Personal protective equipment for handling Acid-PEG3-PFP ester.
  • BenchChem. (2025). An In-Depth Technical Guide on the Core Properties and Structure of 1,4-Oxazepane.
  • Frontiers. (2022, July 13). Heterocyclic Aromatic Amines and Risk of Kidney Stones: A Cross-Sectional Study in US Adults.
  • U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.
  • Fisher Scientific.
  • ResearchGate. (2023, August 27). (PDF)
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • Wikipedia. Heterocyclic amine.
  • Fluorochem Ltd. (2024, December 19).
  • NHS Dorset. Quick reference guide to pharmaceutical waste disposal.
  • ScienceScholar. (2022, April 28).
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Youth Are Awesome. (2024, December 31). BBQs can cause cancer? - Effects of Heterocyclic amines (HCAs).
  • Aaronchem. (2024, November 1).
  • Cambridge Core. (2015, March 27). High intake of heterocyclic amines from meat is associated with oxidative stress | British Journal of Nutrition.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Journal of Medicinal and Chemical Sciences. (2023, June 4).
  • Fisher Scientific. (2009, August 25).
  • National Toxicology Program. (2018, March 15). Report on Carcinogens, Fifteenth Edition - Heterocyclic Amines (Selected).
  • Queensland Health. (2022, July). Disposal and destruction of diversion-risk medicine waste.
  • EU.
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • U.S. Environmental Protection Agency. Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.